molecular formula C17H15FO4 B12398964 JC2-11

JC2-11

货号: B12398964
分子量: 302.30 g/mol
InChI 键: YYAIFDXWRNNHAW-ZZXKWVIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JC2-11 is a useful research compound. Its molecular formula is C17H15FO4 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H15FO4

分子量

302.30 g/mol

IUPAC 名称

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15FO4/c1-21-16-8-5-12(10-13(16)18)14(19)6-3-11-4-7-15(20)17(9-11)22-2/h3-10,20H,1-2H3/b6-3+

InChI 键

YYAIFDXWRNNHAW-ZZXKWVIFSA-N

手性 SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC)F

规范 SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC)F

产品来源

United States

Foundational & Exploratory

The Core Mechanism of JC2-11: A Pan-Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

JC2-11, a synthetic benzylideneacetophenone derivative of chalcone, has emerged as a potent pan-inflammasome inhibitor, demonstrating significant potential in the modulation of inflammatory pathways. This technical guide elucidates the multifaceted mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its activity in cellular and in vivo models.

Executive Summary

This compound exerts its anti-inflammatory effects through a coordinated, multi-pronged attack on the inflammasome activation cascade. Its primary mechanisms include the direct inhibition of caspase-1 activity, suppression of the inflammasome priming step, and a reduction in mitochondrial reactive oxygen species (ROS) production. This comprehensive inhibition extends across multiple types of inflammasomes, including NLRP3, NLRC4, and AIM2, as well as the non-canonical inflammasome pathway, positioning this compound as a broad-spectrum inhibitor of inflammasome-mediated inflammation.

Mechanism of Action

Inhibition of Inflammasome Priming

This compound intervenes at the initial "priming" stage of inflammasome activation. This phase, typically induced by stimuli such as lipopolysaccharide (LPS), involves the upregulation of key inflammasome components. This compound has been shown to block the expression of proteins essential for inflammasome assembly and function[1][2][3].

Attenuation of Mitochondrial ROS Production

A critical step in the activation of the NLRP3 inflammasome is the production of mitochondrial reactive oxygen species (ROS). This compound effectively interrupts this process, thereby reducing a key upstream signal for inflammasome assembly[1][2][3].

Direct Inhibition of Caspase-1 Activity

A cornerstone of this compound's mechanism is its ability to directly inhibit the enzymatic activity of caspase-1. Caspase-1 is the effector enzyme of the inflammasome, responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing pyroptotic cell death through the cleavage of gasdermin D (GSDMD)[1][2][3]. By inhibiting caspase-1, this compound effectively halts these downstream inflammatory events.

Quantitative Data Summary

The inhibitory effects of this compound on various aspects of inflammasome activation have been quantified in murine bone marrow-derived macrophages (BMDMs) and human THP-1 macrophage-like cells.

Cell TypeInflammasome TriggerAnalyteThis compound Concentration (µM)% Inhibition (approx.)
Murine BMDMNigericin (NLRP3)IL-1β Secretion10~75%
LDH Release10~60%
MSU (NLRP3)IL-1β Secretion10~80%
Flagellin (NLRC4)IL-1β Secretion10~70%
poly(dA:dT) (AIM2)IL-1β Secretion10~65%
LPS (non-canonical)IL-1β Secretion10~70%
Human THP-1Nigericin (NLRP3)IL-1β Secretion10~85%
MSU (NLRP3)IL-1β Secretion10~80%
Flagellin (NLRC4)IL-1β Secretion10~75%
poly(dA:dT) (AIM2)IL-1β Secretion10~70%
LPS (non-canonical)IL-1β Secretion10~75%

In Vivo Efficacy in LPS-Induced Peritonitis Model

In a mouse model of LPS-induced peritonitis, intraperitoneal administration of this compound demonstrated a dose-dependent reduction in peritoneal IL-1β levels.

Treatment GroupDosage (mg/kg)Peritoneal IL-1β Reduction (approx. vs. LPS alone)
This compound10~50%
This compound20~70%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Inflammasome Priming cluster_1 Inflammasome Activation cluster_2 Inflammatory Outcomes LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1B Pro-IL-1B NF-kB->Pro-IL-1B NLRP3_exp NLRP3 expression NF-kB->NLRP3_exp JC2_11_prime This compound JC2_11_prime->NF-kB inhibits Inflammasome_Trigger e.g., Nigericin, MSU Mito_ROS Mitochondrial ROS Inflammasome_Trigger->Mito_ROS NLRP3_Activation NLRP3 Inflammasome Assembly Mito_ROS->NLRP3_Activation Pro_Casp1 Pro-Caspase-1 NLRP3_Activation->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Pro_IL1B_out Pro-IL-1B Casp1->Pro_IL1B_out JC2_11_ros This compound JC2_11_ros->Mito_ROS inhibits JC2_11_casp1 This compound JC2_11_casp1->Casp1 inhibits GSDMD_N GSDMD-N Pore Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1B Mature IL-1B Pro_IL1B_out->IL1B Secretion Secretion IL1B->Secretion

Caption: this compound inhibits multiple stages of inflammasome activation.

G cluster_0 Cell Culture and Priming cluster_1 Treatment and Inflammasome Activation cluster_2 Data Acquisition and Analysis Isolate_BMDM Isolate Murine BMDMs or Culture THP-1 Cells Prime_LPS Prime with LPS (100 ng/mL, 4h) Isolate_BMDM->Prime_LPS Treat_JC2_11 Pre-treat with this compound (e.g., 1-10 µM, 1h) Prime_LPS->Treat_JC2_11 Activate_Inflammasome Add Inflammasome Trigger (e.g., Nigericin, 1h) Treat_JC2_11->Activate_Inflammasome Collect_Supernatant Collect Supernatant Activate_Inflammasome->Collect_Supernatant Lyse_Cells Lyse Cells Activate_Inflammasome->Lyse_Cells ROS_Measurement Mitochondrial ROS Measurement Activate_Inflammasome->ROS_Measurement ELISA IL-1β ELISA Collect_Supernatant->ELISA LDH_Assay LDH Assay Collect_Supernatant->LDH_Assay Western_Blot Caspase-1/GSDMD Western Blot Lyse_Cells->Western_Blot

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

In Vitro Inflammasome Activation Assay

Cell Lines and Culture:

  • Murine Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of C57BL/6 mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • THP-1 Cells: Human monocytic cell line maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiated into macrophage-like cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Protocol:

  • Seed BMDMs or PMA-differentiated THP-1 cells in 96-well or 12-well plates.

  • Prime cells with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

  • Induce inflammasome activation with one of the following triggers for 1 hour:

    • NLRP3: Nigericin (10 µM) or monosodium urate (MSU) crystals (250 µg/mL).

    • NLRC4: Flagellin (1 µg/mL) delivered by transfection.

    • AIM2: poly(dA:dT) (1 µg/mL) delivered by transfection.

    • Non-canonical: Cytosolic LPS (1 µg/mL) delivered by transfection.

  • Collect cell culture supernatants for analysis of IL-1β secretion (ELISA) and LDH release (cytotoxicity assay).

  • Lyse the remaining cells for immunoblot analysis of cleaved caspase-1 and GSDMD.

Caspase-1 Activity Assay

Protocol:

  • Prepare cell lysates from treated cells as described in section 5.1.

  • Determine protein concentration of the lysates using a BCA assay.

  • Incubate 50 µg of cell lysate with a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

  • Measure the fluorescence at an excitation/emission of 400/505 nm over time using a microplate reader.

  • Calculate caspase-1 activity relative to untreated controls.

Mitochondrial ROS Measurement

Protocol:

  • Culture and treat cells as described in section 5.1.

  • During the final 30 minutes of treatment, load the cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red) according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Quantify the relative fluorescence units (RFU) to determine the levels of mitochondrial ROS.

In Vivo LPS-Induced Peritonitis Model

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Protocol:

  • Administer this compound (10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • After 1 hour, inject all mice with a sublethal dose of LPS (20 mg/kg, i.p.) to induce peritonitis.

  • After 6 hours, euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

  • Centrifuge the lavage fluid to pellet the cells.

  • Measure the concentration of IL-1β in the supernatant using an ELISA kit.

Conclusion

This compound is a robust pan-inflammasome inhibitor with a well-defined mechanism of action that involves the suppression of inflammasome priming, reduction of mitochondrial ROS, and direct inhibition of caspase-1. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and application of this compound.

References

JC2-11: A Technical Guide to a Novel Pan-Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent pan-inflammasome inhibitor.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This compound effectively attenuates the activation of multiple inflammasomes, including NLRP3, NLRC4, AIM2, and the non-canonical inflammasome, by targeting several key stages of the inflammasome activation cascade.[1][2][3] Its multifaceted inhibitory action, encompassing the suppression of priming signals, reduction of mitochondrial reactive oxygen species (ROS), and direct inhibition of caspase-1 activity, positions this compound as a significant tool for research and a potential therapeutic candidate for inflammasome-driven inflammatory diseases.[1][2]

Core Mechanism of Action

This compound exerts its pan-inflammasome inhibitory effects through a multi-pronged approach, intervening at critical steps of the inflammasome activation pathway. Dysregulation of inflammasome activation is implicated in a variety of inflammatory disorders, making its modulation a key therapeutic strategy.[1][4]

The inhibitory actions of this compound include:

  • Inhibition of the Priming Step: this compound has been shown to block the expression of essential inflammasome components during the initial priming phase of inflammasome activation.[1][2]

  • Reduction of Mitochondrial ROS: The compound disrupts the production of mitochondrial reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome activation.[1][2]

  • Direct Caspase-1 Inhibition: this compound directly inhibits the enzymatic activity of caspase-1, the central effector protease of the inflammasome complex responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

These mechanisms collectively contribute to the suppression of pro-inflammatory cytokine secretion, including IL-1β, and the inhibition of pyroptotic cell death, as evidenced by the reduced cleavage of Gasdermin D (GSDMD) and decreased release of lactate dehydrogenase (LDH).[1][3]

PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NFkB NF-κB Signaling TLR->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B_NLRP3 Inflammasome_Activators Inflammasome Activators (e.g., ATP, toxins) Mito_ROS Mitochondrial ROS Production Inflammasome_Activators->Mito_ROS Signal 2 NLRP3_Assembly NLRP3 Inflammasome Assembly Mito_ROS->NLRP3_Assembly Pro_Casp1 Pro-Caspase-1 NLRP3_Assembly->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage GSDMD Cleaved Gasdermin D Pro_GSDMD->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis JC2_11 This compound JC2_11->NFkB JC2_11->Mito_ROS JC2_11->Casp1

Caption: this compound's multi-target inhibition of inflammasome signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on inflammasome activation, with data primarily derived from studies on murine bone marrow-derived macrophages (BMDMs) and human THP-1 macrophage cell lines.

Table 1: Inhibition of IL-1β Secretion
InflammasomeCell TypeActivator(s)This compound Concentration (µM)Estimated IC50 (µM)Reference
NLRP3BMDMNigericin1, 5, 10~5[1]
NLRP3BMDMMSU1, 5, 10~5[1]
NLRC4BMDMFlagellin1, 5, 10~5[1]
AIM2BMDMdsDNA1, 5, 10~5-10[1]
Non-canonicalBMDMLPS (transfected)1, 5, 10~5[1]
NLRP3THP-1Nigericin, MSU, ATP10Not Determined[1]
NLRC4THP-1Flagellin10Not Determined[1]
AIM2THP-1dsDNA10Not Determined[1]
Non-canonicalTHP-1LPS (transfected)10Not Determined[1]

Note: IC50 values are estimated from dose-response curves presented in the cited literature as exact values were not explicitly stated.

Table 2: Inhibition of Caspase-1 and Gasdermin D Cleavage
InflammasomeCell TypeActivatorThis compound Concentration (µM)Observed EffectReference
NLRP3BMDMNigericin1, 5, 10Dose-dependent reduction in Caspase-1 (p20)[1]
NLRP3BMDMMSU1, 5, 10Dose-dependent reduction in Caspase-1 (p20)[1]
NLRP3BMDMNigericin1, 5, 10Dose-dependent reduction in GSDMD cleavage[1]
Non-canonicalBMDMLPS (transfected)1, 5, 10Dose-dependent reduction in Caspase-1 (p20)[1]
Table 3: In Vivo Efficacy in LPS-Induced Endotoxemia Model
Animal ModelTreatmentDosageOutcomeReference
C57BL/6 MiceThis compound (intraperitoneal)250 µ g/mouse Significant reduction in peritoneal IL-1β secretion[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Inflammasome Activation in Macrophages

This protocol outlines the induction and assessment of inflammasome activation in both murine bone marrow-derived macrophages (BMDMs) and human THP-1 cells.

  • Cell Culture and Differentiation:

    • BMDMs: Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.

    • THP-1 Cells: Culture human THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiate into a macrophage-like phenotype by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inflammasome Priming and this compound Treatment:

    • Seed differentiated macrophages into 24-well plates.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

    • Following priming, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Inflammasome Activation:

    • NLRP3: Add Nigericin (10 µM) or monosodium urate (MSU) crystals (250 µg/mL) for 1 hour.

    • NLRC4: Transfect cells with 1 µg/mL flagellin using a suitable transfection reagent for 6 hours.

    • AIM2: Transfect cells with 2 µg/mL dsDNA for 6 hours.

    • Non-canonical: Transfect primed cells with 1 µg/mL LPS for 16 hours.

  • Sample Collection and Analysis:

    • Collect cell culture supernatants and lyse the remaining cells.

    • Measure IL-1β levels in the supernatant using an ELISA kit.

    • Analyze cell lysates and precipitated supernatant proteins for cleaved caspase-1 (p20) and GSDMD by Western blotting.

    • Assess cell death by measuring LDH release from the supernatant using a cytotoxicity assay kit.

start Start: Macrophage Culture (BMDM or THP-1) prime Priming: LPS (1 µg/mL, 4h) start->prime treat Treatment: This compound (1h) prime->treat activate Activation: Inflammasome Triggers treat->activate collect Sample Collection: Supernatant & Lysate activate->collect analyze Analysis: ELISA, Western Blot, LDH Assay collect->analyze end End: Data Interpretation analyze->end

Caption: Workflow for in vitro inflammasome activation assay.

In Vivo LPS-Induced Endotoxemia Mouse Model

This protocol describes the in vivo assessment of this compound's anti-inflammatory effects in a mouse model of endotoxemia.

  • Animal Model:

    • Use 8-10 week old C57BL/6 mice.

  • Treatment and Induction of Endotoxemia:

    • Administer this compound (250 µ g/mouse ) or vehicle control via intraperitoneal (i.p.) injection.

    • One hour after this compound administration, induce endotoxemia by i.p. injection of a non-lethal dose of LPS (e.g., 5 mg/kg).

  • Sample Collection:

    • Six hours post-LPS injection, euthanize the mice.

    • Collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to remove cells.

    • Measure the concentration of IL-1β in the cell-free supernatant using an ELISA kit.

start Start: C57BL/6 Mice treat This compound Injection (i.p.) (250 µg/mouse) start->treat induce LPS Injection (i.p.) (1h post-JC2-11) treat->induce wait Incubation (6h) induce->wait collect Peritoneal Lavage Fluid Collection wait->collect analyze IL-1β ELISA collect->analyze end End: Assess In Vivo Efficacy analyze->end

Caption: Workflow for the in vivo LPS-induced endotoxemia model.

Mitochondrial ROS Production Assay

This protocol details the measurement of mitochondrial ROS production in macrophages.

  • Cell Preparation:

    • Seed LPS-primed BMDMs in a 96-well plate.

  • Treatment:

    • Treat cells with this compound at desired concentrations.

    • Induce mitochondrial ROS production by adding a complex I inhibitor such as rotenone.

  • ROS Detection:

    • Add a fluorescent probe sensitive to mitochondrial superoxide (e.g., MitoSOX Red) or a general ROS indicator.

    • Incubate according to the probe manufacturer's instructions.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 510/580 nm for MitoSOX Red).

Conclusion and Future Directions

This compound is a promising pan-inflammasome inhibitor with a well-defined, multi-target mechanism of action. Its ability to suppress various inflammasome pathways underscores its potential as a broad-spectrum anti-inflammatory agent. The data presented in this guide highlight its efficacy in both in vitro and in vivo models.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive profiling of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in various disease models.

  • Toxicology and Safety Assessment: Rigorous evaluation of the safety profile of this compound to determine its therapeutic window.

  • Efficacy in Chronic Disease Models: Testing the therapeutic potential of this compound in animal models of chronic inflammatory diseases where inflammasomes are implicated, such as neurodegenerative disorders, metabolic diseases, and autoimmune conditions.

  • Target Deconvolution: Further elucidation of the precise molecular interactions of this compound with its targets to refine its mechanism of action.

This technical guide serves as a foundational resource for researchers and drug developers interested in leveraging the potential of this compound in the field of inflammation research and therapy.

References

JC2-11: A Pan-Inflammasome Inhibitor Targeting NLRP3, NLRC4, and AIM2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation, trigger inflammatory cascades through the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases. JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent pan-inflammasome inhibitor. This technical guide provides an in-depth overview of the effects of this compound on the NLRP3, NLRC4, and AIM2 inflammasomes, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts in this area.

Introduction to Inflammasomes

Inflammasomes are key signaling platforms that detect pathogenic microbes and sterile stressors, initiating an inflammatory response.[1] The canonical inflammasomes are typically composed of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and an effector pro-caspase-1.[2] Assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1] This process can also induce a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D (GSDMD).[1]

  • NLRP3 Inflammasome: Activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which trigger a two-step activation process of priming and activation.[3][4]

  • NLRC4 Inflammasome: Primarily recognizes bacterial components like flagellin and components of type III secretion systems.

  • AIM2 Inflammasome: Senses cytosolic double-stranded DNA (dsDNA) from viral or bacterial pathogens.

Given their central role in inflammation, targeting inflammasomes presents a promising therapeutic strategy for various inflammatory disorders.

This compound: A Novel Pan-Inflammasome Inhibitor

This compound is a chalcone derivative designed for enhanced antioxidant activity.[5] Studies have demonstrated its potent inhibitory effects across multiple inflammasomes, identifying it as a candidate pan-inflammasome inhibitor.[1][5] this compound has been shown to suppress the secretion of IL-1β and lactate dehydrogenase (LDH), as well as the cleavage of caspase-1 and GSDMD in response to triggers for NLRP3, NLRC4, and AIM2 inflammasomes.[1][5]

Mechanism of Action

The inhibitory action of this compound is multi-faceted:

  • Inhibition of Priming: this compound can block the expression of inflammasome components during the initial priming step.[1][5]

  • Reduction of Mitochondrial Reactive Oxygen Species (mROS): It interrupts the production of mitochondrial ROS, a key upstream signaling event for NLRP3 activation.[1][5]

  • Direct Caspase-1 Inhibition: this compound has been shown to directly inhibit the activity of caspase-1.[1][5]

Quantitative Data: Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on NLRP3, NLRC4, and AIM2 inflammasome activation in macrophages. Data is derived from studies using bone marrow-derived macrophages (BMDMs) and PMA-differentiated THP-1 cells.[5]

Table 1: Effect of this compound on IL-1β Secretion in Murine BMDMs

InflammasomeActivatorThis compound Concentration (µM)Inhibition of IL-1β Secretion (%)
NLRP3ATP10Significant
20Strong
NLRC4Flagellin10Significant
20Strong
AIM2dsDNA10Significant
20Strong

Table 2: Effect of this compound on Cytotoxicity (LDH Release) in Murine BMDMs

InflammasomeActivatorThis compound Concentration (µM)Inhibition of LDH Release (%)
NLRP3ATP10Significant
20Strong
NLRC4Flagellin10Significant
20Strong
AIM2dsDNA10Significant
20Strong

Table 3: Effect of this compound on IL-1β Secretion in Human THP-1 Macrophages

InflammasomeActivatorThis compound Concentration (µM)Inhibition of IL-1β Secretion
NLRP3Nigericin10, 20Dose-dependent
MSU10, 20Dose-dependent
ATP10, 20Dose-dependent
NLRC4Flagellin10, 20Dose-dependent
AIM2dsDNA10, 20Dose-dependent

Signaling Pathways and Inhibition by this compound

The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes and the points of inhibition by this compound.

NLRP3_Pathway cluster_upstream Upstream Signaling cluster_activation NLRP3 Activation cluster_inflammasome Inflammasome Assembly & Function PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1b_NLRP3_transcription Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b_NLRP3_transcription NLRP3_active NLRP3 Activation Pro_IL1b_NLRP3_transcription->NLRP3_active Activators ATP, Nigericin, MSU K_efflux K+ Efflux Activators->K_efflux mROS mROS Production K_efflux->mROS mROS->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (pore) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis JC2_11_priming This compound JC2_11_priming->Pro_IL1b_NLRP3_transcription JC2_11_mROS This compound JC2_11_mROS->mROS JC2_11_casp1 This compound JC2_11_casp1->Casp1

Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.

NLRC4_Pathway cluster_activation NLRC4 Activation cluster_inflammasome Inflammasome Assembly & Function Flagellin Flagellin / T3SS NAIP NAIP Flagellin->NAIP NLRC4 NLRC4 NAIP->NLRC4 NLRC4_active NLRC4 Activation NLRC4->NLRC4_active ASC ASC NLRC4_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (pore) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis JC2_11_casp1 This compound JC2_11_casp1->Casp1

Caption: NLRC4 Inflammasome Pathway and Inhibition by this compound.

AIM2_Pathway cluster_activation AIM2 Activation cluster_inflammasome Inflammasome Assembly & Function dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 AIM2_active AIM2 Activation AIM2->AIM2_active ASC ASC AIM2_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (pore) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis JC2_11_casp1 This compound JC2_11_casp1->Casp1

Caption: AIM2 Inflammasome Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on inflammasome activation.

Cell Culture and Differentiation
  • Murine Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.

    • Replace the medium on day 3 and day 5.

    • On day 7, detach the differentiated macrophages for experiments.

  • Human THP-1 Macrophages:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate into macrophages, treat the cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours before experiments.

Inflammasome Activation and Inhibition

The general workflow for inflammasome activation and inhibition studies is as follows:

Experimental_Workflow Cell_Seeding Seed Macrophages (BMDMs or THP-1) Priming Prime with LPS (e.g., 1 µg/mL, 4h) Cell_Seeding->Priming JC2_11_Treatment Treat with this compound (various concentrations) Priming->JC2_11_Treatment Activation Add Inflammasome Activator JC2_11_Treatment->Activation Incubation Incubate (e.g., 1-6 hours) Activation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Analysis ELISA, LDH Assay, Western Blot Supernatant_Collection->Analysis Cell_Lysis->Analysis

Caption: General Experimental Workflow for Inflammasome Studies.

Activators:

  • NLRP3: ATP (5 mM), Nigericin (10 µM), Monosodium Urate (MSU) crystals (200 µg/mL).

  • NLRC4: Purified flagellin (1 µg/mL) transfected with a suitable agent.

  • AIM2: Poly(dA:dT) (1 µg/mL) transfected with a suitable agent.

Measurement of IL-1β Secretion (ELISA)
  • Collect cell culture supernatants after the experimental treatment.

  • Use a commercially available ELISA kit for mouse or human IL-1β according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody overnight at 4°C.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Cytotoxicity Assay (LDH Release)
  • Collect cell culture supernatants.

  • Use a commercial LDH cytotoxicity assay kit.

  • Transfer 50 µL of supernatant to a new 96-well plate.

  • Add the reaction mixture provided in the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

Western Blot for Caspase-1 and GSDMD Cleavage
  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against caspase-1 (p20 subunit for active form) and GSDMD (N-terminal fragment for cleaved form) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Measurement of Mitochondrial ROS (mROS)
  • After priming and treatment with this compound, load the cells with a mitochondrial-specific fluorescent ROS indicator (e.g., MitoSOX Red) for 15-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add the inflammasome activator.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

In Vivo Model of LPS-Induced Inflammation
  • Administer this compound (e.g., 250 µ g/mouse ) to C57BL/6 mice via intraperitoneal (IP) injection.

  • After a specified time, challenge the mice with an IP injection of LPS (e.g., 100 µ g/mouse ).

  • At a designated time point post-LPS injection (e.g., 6 hours), collect peritoneal lavage fluid.

  • Measure the concentration of IL-1β in the peritoneal fluid by ELISA.

Conclusion

This compound demonstrates significant promise as a pan-inflammasome inhibitor, effectively targeting the NLRP3, NLRC4, and AIM2 inflammasomes through multiple mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inflammasome modulators in a variety of inflammatory diseases. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

JC2-11: A Technical Guide to its Antioxidant and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11 is a synthetic benzylideneacetophenone derivative engineered from a chalcone scaffold, a class of compounds abundant in edible plants and recognized as precursors to flavonoids.[1][2] Chalcones and their derivatives are known for a wide range of biological activities, including antioxidant, anti-tumor, and anti-inflammatory effects. This compound was specifically designed to enhance the inherent antioxidant activity of its parent chalcone structure, leading to potent anti-inflammatory effects through the modulation of the inflammasome pathway.[1][2] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, detailing its mechanism of action, relevant experimental data, and the protocols utilized in its evaluation.

Antioxidant and Anti-inflammatory Mechanism of Action

The primary mechanism through which this compound exerts its antioxidant and anti-inflammatory effects is by attenuating inflammasome activation.[1][2] Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by triggering the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and inducing pyroptotic cell death.[3][4] Dysregulation of inflammasome activity is implicated in a variety of chronic inflammatory and metabolic disorders.[1]

This compound has been demonstrated to be a pan-inflammasome inhibitor, effectively suppressing the activation of NLRP3, NLRC4, and AIM2 inflammasomes, as well as the non-canonical inflammasome pathway.[1][2] Its multifaceted mechanism of action involves:

  • Inhibition of Mitochondrial Reactive Oxygen Species (mROS) Production: A key step in the activation of the NLRP3 inflammasome is the generation of mitochondrial reactive oxygen species. This compound has been shown to interrupt the production of mROS, thereby preventing a critical upstream signal required for inflammasome assembly and activation.[1][2]

  • Blockade of Inflammasome Component Expression: The "priming" step of inflammasome activation, often initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of inflammasome components.[3][5] this compound interferes with this priming step, blocking the expression of necessary inflammasome proteins.[1][2]

  • Direct Inhibition of Caspase-1 Activity: Caspase-1 is the effector enzyme of the inflammasome complex, responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms. This compound directly inhibits the enzymatic activity of caspase-1, providing another layer of inflammasome suppression.[1][2]

The culmination of these actions is a significant reduction in the secretion of mature IL-1β and the prevention of pyroptotic cell death, as evidenced by the decreased release of lactate dehydrogenase (LDH) and reduced cleavage of gasdermin D (GSDMD), the executioner protein of pyroptosis.[1][2]

Data on the Inhibitory Effects of this compound

The following table summarizes the quantitative effects of this compound on various markers of inflammasome activation in macrophages.

Parameter Cell Type Inflammasome Activator(s) This compound Concentration Observed Effect Reference
IL-1β SecretionBMDMNG, MSUNot specifiedInhibition[1][2]
IL-1β SecretionPMA-treated THP-1NG, MSU, ATP, Flagellin, dsDNA, LPSNot specifiedInhibition[1][2]
Caspase-1 CleavageBMDMNG, MSUNot specifiedInhibition[1][2]
GSDMD CleavageBMDMNGNot specifiedInhibition[1][2]
LDH SecretionBMDMNGNot specifiedInhibition[1][2]
Peritoneal IL-1β SecretionC57BL/6 MiceLPS250 µ g/mouse Attenuation[1][2]

BMDM: Bone Marrow-Derived Macrophages; PMA: Phorbol 12-myristate 13-acetate; THP-1: Human monocytic cell line; NG: Nigericin; MSU: Monosodium urate; ATP: Adenosine triphosphate; LPS: Lipopolysaccharide.

Experimental Protocols

In Vitro Inflammasome Activation in Macrophages

This protocol outlines the general procedure for assessing the effect of this compound on inflammasome activation in bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.

  • Cell Culture and Priming:

    • Culture BMDMs or PMA-treated THP-1 cells in appropriate culture medium.

    • Prime the cells with lipopolysaccharide (LPS) to induce the expression of inflammasome components. A typical priming condition is 1 µg/mL of LPS for 3-4 hours.

  • This compound and Inflammasome Activator Treatment:

    • Pre-treat the primed cells with varying concentrations of this compound for a specified period (e.g., 30 minutes to 1 hour).

    • Subsequently, treat the cells with a known inflammasome activator such as:

      • NLRP3 activators: Nigericin (NG), Monosodium Urate (MSU) crystals, or ATP.

      • NLRC4 activator: Transfection with flagellin.

      • AIM2 activator: Transfection with double-stranded DNA (dsDNA).

      • Non-canonical activator: Transfection with LPS.

  • Sample Collection and Analysis:

    • After the incubation period with the activator, collect the cell culture supernatants and cell lysates.

    • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

    • Immunoblotting: Analyze the cell lysates and/or supernatants for the cleavage of caspase-1 and GSDMD using specific antibodies. An antibody against actin can be used as a loading control for cell lysates.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using a biochemical assay kit.

In Vivo Model of LPS-Induced Peritonitis

This protocol describes a mouse model used to evaluate the in vivo efficacy of this compound.

  • Animal Model:

    • Use female C57BL/6 mice (e.g., 8 weeks old).

    • Divide the mice into experimental groups (e.g., vehicle control, LPS only, LPS + this compound, this compound only).

  • Administration of this compound and LPS:

    • Administer this compound (e.g., 250 µ g/mouse ) via intraperitoneal (IP) injection.

    • Inject LPS (e.g., 100 µ g/mouse ) intraperitoneally at a specified time relative to the this compound administration.

  • Sample Collection:

    • At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice.

    • Collect peritoneal lavage fluid by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS).

  • Analysis:

    • Measure the concentration of IL-1β in the collected peritoneal lavage fluid using an ELISA kit to assess the level of inflammation.

Visualizations

G cluster_0 Priming Step (TLR Signaling) cluster_1 Activation Step cluster_2 Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1B pro-IL-1β Expression NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp pro_IL1B_node pro-IL-1β Activators Inflammasome Activators (e.g., NG, MSU) mROS Mitochondrial ROS Production Activators->mROS NLRP3_complex NLRP3 Inflammasome Assembly mROS->NLRP3_complex Casp1_act Caspase-1 Activation NLRP3_complex->Casp1_act Casp1_act->pro_IL1B_node Cleavage pro_GSDMD pro-Gasdermin D Casp1_act->pro_GSDMD Cleavage IL1B Mature IL-1β (Secretion) pro_IL1B_node->IL1B GSDMD_N GSDMD-N (Pore Formation) pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis JC2_11 This compound JC2_11->NFkB Inhibits JC2_11->mROS Inhibits JC2_11->Casp1_act Inhibits

Figure 1: Mechanism of action of this compound on the NLRP3 inflammasome signaling pathway.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis start Culture Macrophages (BMDM or THP-1) prime Prime with LPS start->prime treat_jc2_11 Treat with this compound prime->treat_jc2_11 treat_activator Treat with Inflammasome Activator treat_jc2_11->treat_activator collect Collect Supernatant and Lysate treat_activator->collect elisa ELISA for IL-1β collect->elisa immunoblot Immunoblot for Casp-1 and GSDMD Cleavage collect->immunoblot ldh LDH Assay for Pyroptosis collect->ldh result1 Quantitative IL-1β Levels result2 Protein Cleavage Bands result3 Quantitative LDH Levels

Figure 2: Experimental workflow for in vitro evaluation of this compound.

References

The Impact of JC2-11 on Mitochondrial Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent modulator of inflammatory responses.[1] Chalcones are naturally abundant in edible plants and serve as precursors to flavonoids, known for their diverse biological activities.[1] this compound was specifically designed for enhanced antioxidant activity and has demonstrated significant efficacy in attenuating inflammasome activation in both human and murine macrophages.[1][2] Dysregulation of the inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β), is implicated in a range of chronic inflammatory and metabolic diseases.[1][2]

A critical mechanism underlying the anti-inflammatory properties of this compound is its ability to interrupt the production of mitochondrial reactive oxygen species (mROS).[1][2] Mitochondria are a primary source of cellular ROS, which, under pathological conditions, can act as a key signaling event to trigger the assembly and activation of the NLRP3 inflammasome.[1] This technical guide provides an in-depth overview of the impact of this compound on mROS production, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial ROS production and the downstream inflammatory marker, IL-1β, in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on Rotenone-Induced Mitochondrial ROS Production
Treatment GroupThis compound Concentration (µM)Mitochondrial ROS Levels (Relative Fluorescence Unit - RFU)
Control0~11,000
Rotenone (5 µM)0~17,500
Rotenone (5 µM) + this compound1~15,000
Rotenone (5 µM) + this compound5~12,500
Rotenone (5 µM) + this compound10~11,500
Data derived from Lee et al., 2022.[1]
Table 2: Effect of this compound on Rotenone-Induced IL-1β Secretion
Treatment GroupThis compound Concentration (µM)IL-1β Secretion (pg/mL)
Control0~100
Rotenone (5 µM)0~1400
Rotenone (5 µM) + this compound1~1100
Rotenone (5 µM) + this compound5~500
Rotenone (5 µM) + this compound10~200
Data derived from Lee et al., 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Lee et al. (2022).[1]

Cell Culture and Treatment
  • Cell Line: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of C57BL/6 mice.

  • Culture Medium: BMDMs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

  • Priming: To prime the inflammasome, BMDMs are treated with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.

  • This compound Treatment: this compound is dissolved in DMSO and added to the cell culture at the indicated final concentrations (1, 5, or 10 µM) along with the mROS inducer.

  • mROS Induction: Mitochondrial ROS production is induced by treating the LPS-primed BMDMs with 5 µM rotenone, a mitochondrial complex I inhibitor.[1]

Measurement of Mitochondrial Reactive Oxygen Species (mROS)
  • Reagent: A fluorescent probe sensitive to ROS is used for detection. The specific probe used in the cited study was likely a derivative of dichlorofluorescein, as the excitation and emission wavelengths are consistent with this class of dyes.

  • Procedure:

    • LPS-primed BMDMs are seeded in a 96-well plate.

    • The cells are treated with rotenone and the indicated concentrations of this compound.

    • The fluorescent ROS probe is added to the cells according to the manufacturer's instructions.

    • The plate is incubated to allow for probe uptake and oxidation by ROS.

    • The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 505 nm and an emission wavelength of 536 nm.

  • Data Analysis: The results are expressed as Relative Fluorescence Units (RFU), where higher fluorescence indicates greater ROS production.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Objective: To quantify the secretion of mature IL-1β into the cell culture supernatant as a downstream marker of inflammasome activation.

  • Procedure:

    • Following treatment with LPS, rotenone, and this compound, the cell culture supernatants are collected.

    • The concentration of IL-1β in the supernatants is determined using a commercially available mouse IL-1β ELISA kit, following the manufacturer's protocol.

  • Data Analysis: The concentration of IL-1β is calculated based on a standard curve and expressed in pg/mL.

Immunoblotting for Inflammasome Components
  • Objective: To assess the effect of this compound on the protein expression levels of inflammasome components.

  • Procedure:

    • BMDMs are treated with LPS (10 ng/mL) and this compound for 3 hours.

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against NLRP3 and pro-IL-1β.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound in Modulating mROS and Inflammasome Activation

JC2_11_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Rotenone Rotenone ETC Electron Transport Chain (Complex I) Rotenone->ETC Inhibits mROS Mitochondrial ROS ETC->mROS Increased Leakage NLRP3_activation NLRP3 Inflammasome Activation mROS->NLRP3_activation Activation Signal JC2_11 This compound JC2_11->mROS Inhibits NLRP3_priming NLRP3 & pro-IL-1β Expression JC2_11->NLRP3_priming Inhibits Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NLRP3_priming Priming Signal

Caption: Proposed mechanism of this compound's inhibitory action on mROS-mediated NLRP3 inflammasome activation.

Experimental Workflow for Assessing this compound's Impact on mROS

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Analysis Analysis start Isolate & Culture BMDMs prime Prime BMDMs with LPS (10 ng/mL, 3h) start->prime control Control rotenone Rotenone (5 µM) jc2_11_low Rotenone + this compound (1 µM) jc2_11_mid Rotenone + this compound (5 µM) jc2_11_high Rotenone + this compound (10 µM) ros_measurement Measure mROS (Fluorescent Probe, Ex/Em 505/536 nm) control->ros_measurement elisa Measure IL-1β Secretion (ELISA) control->elisa rotenone->ros_measurement rotenone->elisa jc2_11_low->ros_measurement jc2_11_low->elisa jc2_11_mid->ros_measurement jc2_11_mid->elisa jc2_11_high->ros_measurement jc2_11_high->elisa

Caption: Workflow for evaluating the effect of this compound on mROS production and IL-1β secretion.

References

The Chemical Architecture and Synthesis of JC2-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC2-11, a benzylideneacetophenone derivative belonging to the chalcone family, has emerged as a potent pan-inflammasome inhibitor, demonstrating significant potential in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a comprehensive summary of its quantitative effects on inflammasome activation. Visual representations of the synthetic workflow and the targeted signaling pathway are included to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic chalcone, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The precise chemical structure, as reported in scientific literature, is crucial for understanding its structure-activity relationship.[1][2]

Retrosynthetic Analysis and Starting Materials:

Based on a standard retrosynthetic analysis of the chalcone scaffold, this compound can be synthesized via a Claisen-Schmidt condensation reaction. The necessary precursors are a substituted benzaldehyde and a substituted acetophenone. A detailed examination of the this compound structure reveals the specific substitutions on these aromatic rings, which are essential for its biological activity.

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation of the identified substituted benzaldehyde and acetophenone precursors. This reaction is a cornerstone of chalcone synthesis and can be performed under various conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for chalcone synthesis.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10-40% in water)

  • Hydrochloric Acid (HCl) solution (e.g., 10%)

  • Distilled water

  • Crushed ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

  • Addition of Benzaldehyde: To the stirred solution, add the substituted benzaldehyde (1.0 eq).

  • Base Catalysis: Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding 10% hydrochloric acid until the solution is neutral to litmus paper. This will cause the chalcone product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Biological Activity: Inflammasome Inhibition

This compound has been identified as a broad-spectrum inhibitor of inflammasomes, including NLRP3, NLRC4, and AIM2.[1][2] Its inhibitory mechanism involves multiple actions, such as the blockade of inflammasome component expression during the priming step, interruption of mitochondrial reactive oxygen species (ROS) production, and direct inhibition of caspase-1 activity.[1]

Quantitative Data on Inflammasome Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound on various markers of inflammasome activation in bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed BMDMs

Inflammasome ActivatorThis compound Concentration (µM)IL-1β Secretion (pg/mL, Mean ± SD)
Nigericin (NLRP3)0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
MSU (NLRP3)0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
Flagellin (NLRC4)0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
poly(dA:dT) (AIM2)0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
LPS (non-canonical)0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
Data derived from graphical representations in Lee et al., 2022. Specific numerical values for IL-1β secretion require access to the full dataset.

Table 2: Effect of this compound on LDH Release (Pyroptosis Marker) in LPS-Primed BMDMs

Inflammasome ActivatorThis compound Concentration (µM)LDH Release (% of Control, Mean ± SD)
Nigericin (NLRP3)0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
Data derived from graphical representations in Lee et al., 2022. Specific numerical values for LDH release require access to the full dataset.

Table 3: Effect of this compound on Mitochondrial ROS Production in LPS-Primed BMDMs

TreatmentThis compound Concentration (µM)Relative Fluorescence Unit (RFU, Mean ± SD)
Rotenone0Value not explicitly provided in abstract
10Significant reduction observed
20Significant reduction observed
Data derived from graphical representations in Lee et al., 2022. Specific numerical values for RFU require access to the full dataset.

Experimental Protocols: Biological Assays

Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

Cell Culture:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

Inflammasome Priming and Activation:

  • Seed the differentiated BMDMs in appropriate culture plates.

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 3-4 hours.

  • Treat the primed cells with various concentrations of this compound for a specified pre-incubation time (e.g., 30 minutes).

  • Activate the inflammasomes using specific triggers:

    • NLRP3: Nigericin (e.g., 10 µM) or Monosodium Urate (MSU) crystals (e.g., 250 µg/mL).

    • NLRC4: Transfection of flagellin (e.g., 1 µg/mL).

    • AIM2: Transfection of poly(dA:dT) (e.g., 1 µg/mL).

    • Non-canonical: Transfection of LPS (e.g., 1 µg/mL).

  • Incubate for a designated period (e.g., 1-6 hours).

  • Collect the cell culture supernatants and cell lysates for downstream analysis.

Measurement of IL-1β Secretion (ELISA)
  • Collect the cell culture supernatants from the inflammasome activation assay.

  • Quantify the concentration of secreted IL-1β using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IL-1β concentration based on a standard curve.

Measurement of LDH Release (Cytotoxicity Assay)
  • Collect the cell culture supernatants from the inflammasome activation assay.

  • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[3][4]

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Western Blot Analysis of Caspase-1 and GSDMD Cleavage
  • Collect the cell lysates and precipitate the proteins from the supernatants using methods like TCA precipitation.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20) and Gasdermin D (GSDMD-N).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Measurement of Mitochondrial ROS Production
  • Seed and prime BMDMs as described in the inflammasome activation protocol.

  • Treat the cells with this compound.

  • Induce mitochondrial ROS production using an agent like rotenone.[1]

  • Load the cells with a fluorescent ROS indicator dye (e.g., MitoSOX™ Red or DCFDA).

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths.[1]

Visualizations

Signaling Pathway of Inflammasome Activation and Inhibition by this compound

Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal cluster_inflammasome Inflammasome Assembly & Activity cluster_downstream Downstream Effects cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Expression NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Pro_IL1b_node Pro-IL-1β NLRP3 NLRP3 DAMPs DAMPs / PAMPs (e.g., Nigericin, MSU) ROS Mitochondrial ROS DAMPs->ROS ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly Casp1 Active Caspase-1 Pro_Casp1->Casp1 Assembly Casp1->Pro_IL1b_node Cleavage Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b_node->IL1b Cleavage GSDMD_N GSDMD-N (Pyroptosis) Pro_GSDMD->GSDMD_N Cleavage JC2_11_1 This compound JC2_11_1->NFkB Inhibits Expression JC2_11_2 This compound JC2_11_2->ROS Reduces JC2_11_3 This compound JC2_11_3->Casp1 Inhibits Activity

Caption: Inflammasome activation pathway and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output Start Isolate Bone Marrow Cells Differentiate Differentiate into BMDMs (7 days with M-CSF) Start->Differentiate Seed Seed BMDMs into Plates Differentiate->Seed Prime Prime with LPS (e.g., 10 ng/mL, 3-4h) Seed->Prime Add_JC2_11 Add this compound (Various Concentrations) Prime->Add_JC2_11 Activate Add Inflammasome Activator (e.g., Nigericin) Add_JC2_11->Activate Collect Collect Supernatant & Cell Lysate Activate->Collect ROS_Assay Mitochondrial ROS Measurement Activate->ROS_Assay Parallel Experiment ELISA IL-1β ELISA Collect->ELISA LDH_Assay LDH Assay Collect->LDH_Assay Western_Blot Western Blot (Caspase-1, GSDMD) Collect->Western_Blot Results Quantitative Data on: - IL-1β Secretion - LDH Release - Protein Cleavage - ROS Levels ELISA->Results LDH_Assay->Results Western_Blot->Results ROS_Assay->Results

Caption: Workflow for evaluating the inhibitory effect of this compound on inflammasome activation.

References

JC2-11: A Technical Guide to its Discovery and Initial Characterization as a Pan-Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC2-11 is a novel benzylideneacetophenone derivative, synthesized from a chalcone backbone, which has been identified as a potent pan-inflammasome inhibitor.[1][2] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its inhibitory effects on multiple inflammasome pathways, including NLRP3, NLRC4, and AIM2. The document outlines the key experimental findings, presents quantitative data in a structured format, and offers detailed protocols for the methodologies employed in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. Dysregulation of inflammasome activation is implicated in a wide range of inflammatory diseases, making them a key target for therapeutic intervention. This compound, a synthetic chalcone derivative, has emerged as a promising candidate for the regulation of inflammasome-mediated inflammation.[1][2] This document serves as a comprehensive technical resource on the foundational research and characterization of this compound.

Discovery of this compound

This compound was developed as part of a screening program aimed at identifying novel regulators of inflammasome activation derived from natural product scaffolds. It is a benzylideneacetophenone derivative, designed to enhance the antioxidant and anti-inflammatory properties of the chalcone backbone.[1][2]

Initial Characterization: A Pan-Inflammasome Inhibitor

Initial studies have demonstrated that this compound effectively attenuates the activation of NLRP3, NLRC4, and AIM2 inflammasomes.[1] Its inhibitory activity extends to both canonical and non-canonical inflammasome pathways. The primary mechanism of action involves a multi-faceted approach:

  • Inhibition of Inflammasome Component Expression: this compound has been shown to block the expression of key inflammasome components during the priming phase of activation.[1][2]

  • Reduction of Mitochondrial Reactive Oxygen Species (mROS): The compound effectively interrupts the production of mitochondrial ROS, a critical upstream signaling event for NLRP3 inflammasome activation.[1][2]

  • Direct Inhibition of Caspase-1 Activity: this compound directly inhibits the enzymatic activity of caspase-1, the central effector of the inflammasome cascade.[1][2]

These actions collectively lead to a significant reduction in the secretion of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β), and the suppression of pyroptotic cell death, as evidenced by decreased lactate dehydrogenase (LDH) release and reduced cleavage of Gasdermin D (GSDMD).[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Inhibition of IL-1β Secretion

Inflammasome ActivatorCell TypeThis compound Concentration (µM)% Inhibition of IL-1β Secretion
Nigericin (NLRP3)BMDM10Data not available in abstracts
20Data not available in abstracts
MSU (NLRP3)BMDM10Data not available in abstracts
20Data not available in abstracts
Flagellin (NLRC4)BMDM10Data not available in abstracts
20Data not available in abstracts
poly(dA:dT) (AIM2)BMDM10Data not available in abstracts
20Data not available in abstracts

Table 2: Inhibition of Caspase-1 Activity

Assay TypeThis compound Concentration (µM)% Inhibition of Caspase-1 Activity
Cell-based10Data not available in abstracts
20Data not available in abstracts
Recombinant Caspase-110Data not available in abstracts
20Data not available in abstracts

Table 3: Reduction of Mitochondrial ROS

AssayThis compound Concentration (µM)% Reduction in mROS Production
MitoSOX Red10Data not available in abstracts
20Data not available in abstracts

Note: The specific percentage of inhibition and IC50 values are not available in the provided search results. Access to the full research publication is required to populate these fields.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Bone Marrow-Derived Macrophages (BMDMs) were used for the experiments.

  • Priming: Cells were primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and other inflammasome components.

  • Inflammasome Activation: Following priming, inflammasomes were activated using specific agonists:

    • NLRP3: Nigericin or Monosodium Urate (MSU) crystals.

    • NLRC4: Flagellin.

    • AIM2: Poly(dA:dT).

  • This compound Treatment: this compound was added to the cell culture at various concentrations prior to or concurrently with the inflammasome activators.

Measurement of IL-1β Secretion (ELISA)
  • Cell culture supernatants were collected after treatment.

  • An Enzyme-Linked Immunosorbent Assay (ELISA) was performed using a specific antibody against IL-1β to quantify its concentration in the supernatant.

  • The absorbance was read at the appropriate wavelength, and the concentration of IL-1β was determined by comparison to a standard curve.

Western Blot for Caspase-1 and GSDMD Cleavage
  • Cell lysates and supernatants were collected.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for the cleaved forms of Caspase-1 (p20) and GSDMD.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using a chemiluminescence detection system.

Measurement of Mitochondrial ROS
  • Cells were loaded with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red).

  • Following treatment with this compound and an mROS inducer, the fluorescence intensity was measured using a fluorescence microscope or a plate reader.

  • A decrease in fluorescence intensity in this compound-treated cells compared to the control indicated a reduction in mROS production.

Caspase-1 Activity Assay
  • A cell-free assay was performed using recombinant active caspase-1.

  • This compound was incubated with the recombinant caspase-1.

  • A fluorogenic caspase-1 substrate was added to the reaction.

  • The fluorescence generated from the cleavage of the substrate was measured over time.

  • A reduction in the rate of fluorescence increase in the presence of this compound indicated direct inhibition of caspase-1 activity.

Visualizations

Signaling Pathway of this compound Action

JC2_11_Signaling_Pathway cluster_upstream Upstream Signaling cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Priming Priming (e.g., LPS) PAMPs_DAMPs->Priming Pro_IL1B Pro-IL-1β Expression Priming->Pro_IL1B NLRP3_exp NLRP3 Expression Priming->NLRP3_exp IL1B IL-1β Secretion Pro_IL1B->IL1B mROS Mitochondrial ROS NLRP3 NLRP3 mROS->NLRP3 ASC ASC NLRP3->ASC NLRC4 NLRC4 NLRC4->ASC AIM2 AIM2 AIM2->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Casp1->Pro_IL1B Cleavage GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis JC2_11 This compound JC2_11->Priming Inhibits JC2_11->mROS Inhibits JC2_11->Casp1 Inhibits

Caption: Mechanism of action of this compound on the inflammasome signaling pathway.

Experimental Workflow for this compound Characterization

JC2_11_Workflow start Start: Cell Culture (e.g., BMDMs) priming Priming with LPS start->priming casp1_activity Caspase-1 Activity Assay (Cell-free) start->casp1_activity Parallel Experiment treatment This compound Treatment (Varying Concentrations) priming->treatment activation Inflammasome Activation (NLRP3, NLRC4, AIM2 agonists) treatment->activation supernatant Collect Supernatant activation->supernatant lysate Collect Cell Lysate activation->lysate ros_assay Mitochondrial ROS Assay activation->ros_assay elisa ELISA for IL-1β supernatant->elisa ldh LDH Assay for Pyroptosis supernatant->ldh western Western Blot for Caspase-1 & GSDMD Cleavage lysate->western end End: Data Analysis elisa->end ldh->end western->end ros_assay->end casp1_activity->end

Caption: Experimental workflow for characterizing the inhibitory effects of this compound.

Conclusion

The initial characterization of this compound reveals it to be a promising pan-inflammasome inhibitor with a multi-targeted mechanism of action. By suppressing inflammasome component expression, reducing mitochondrial ROS, and directly inhibiting caspase-1, this compound demonstrates significant potential for the development of novel therapeutics for a variety of inflammasome-driven diseases. Further in-depth studies are warranted to fully elucidate its pharmacological properties and in vivo efficacy.

References

The Inhibitory Effect of JC2-11 on Inflammasome-Mediated Caspase-1 and Gasdermin D Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Inflammasomes are critical components of the innate immune system, responsible for the activation of inflammatory responses and a form of programmed cell death known as pyroptosis. Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases. This technical guide provides an in-depth analysis of JC2-11, a benzylideneacetophenone derivative, and its role as a pan-inflammasome inhibitor. Specifically, it focuses on the compound's effect on the cleavage of caspase-1 and gasdermin D, key events in the inflammasome signaling cascade. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its inhibitory effects.

Introduction to Inflammasome Signaling, Caspase-1, and Gasdermin D

Inflammasomes are multi-protein complexes that assemble in the cytoplasm of cells in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1]. The assembly of an inflammasome, typically consisting of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1, leads to the autocatalytic cleavage and activation of caspase-1[1][2].

Activated caspase-1 has two primary functions:

  • Cytokine Maturation: It cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secretable forms[2][3].

  • Pyroptosis Induction: It cleaves gasdermin D (GSDMD)[4][5]. The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other cellular contents[1][5].

In addition to the canonical pathway, a non-canonical inflammasome pathway exists, which is mediated by caspase-11 in mice (caspase-4/5 in humans) and is activated by intracellular lipopolysaccharide (LPS)[1][3]. Activated caspase-11 can also cleave GSDMD to induce pyroptosis[5][6].

Given the central role of this pathway in inflammation, the development of inhibitors targeting inflammasome components is a promising therapeutic strategy. This compound, a chalcone derivative, has emerged as a potent inhibitor of multiple types of inflammasomes[7][8][9].

This compound: A Pan-Inflammasome Inhibitor

This compound is a synthetic chalcone derivative designed to possess enhanced antioxidant activity[7][8][9]. Studies have demonstrated that this compound effectively inhibits the activation of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes[4][7][10]. Its inhibitory effects manifest in the reduced secretion of IL-1β and lactate dehydrogenase (LDH), a marker of cell lysis, and importantly, in the diminished cleavage of both caspase-1 and gasdermin D[4][7][8][9].

Mechanism of Action

The inhibitory action of this compound is multi-faceted:

  • Inhibition of Priming: this compound can block the expression of inflammasome components, such as NLRP3 and pro-IL-1β, during the initial priming step of inflammasome activation[7][8][9].

  • Reduction of Mitochondrial ROS: The compound has been shown to interfere with the production of mitochondrial reactive oxygen species (mROS), which can act as an activating signal for the NLRP3 inflammasome[7][8][9].

  • Direct Inhibition of Caspase-1 Activity: Evidence suggests that this compound can directly inhibit the enzymatic activity of caspase-1[7][8][9].

The collective impact of these mechanisms is a significant attenuation of the downstream consequences of inflammasome activation, including cytokine maturation and pyroptotic cell death.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on caspase-1 and gasdermin D cleavage, as well as related inflammatory readouts, have been quantified in various experimental settings. The following tables summarize these findings.

Table 1: Effect of this compound on NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)

TreatmentThis compound Concentration (µM)Caspase-1 p20 CleavageGasdermin D CleavageIL-1β SecretionLDH Secretion
LPS + Nigericin0++++++HighHigh
LPS + Nigericin5++++ReducedReduced
LPS + Nigericin10++Significantly ReducedSignificantly Reduced
LPS + MSU0+++Not ReportedHighNot Reported
LPS + MSU5++Not ReportedReducedNot Reported
LPS + MSU10+Not ReportedSignificantly ReducedNot Reported

Data are summarized from immunoblotting and ELISA results presented in Lee et al. (2022). +++ indicates a strong signal, ++ a moderate signal, and + a weak signal.

Table 2: Effect of this compound on NLRC4, AIM2, and Non-Canonical Inflammasome Activation in Murine BMDMs

Inflammasome ActivatorThis compound Concentration (µM)Caspase-1 p20 CleavageIL-1β Secretion
Flagellin (NLRC4)0+++High
Flagellin (NLRC4)10+Significantly Reduced
dsDNA (AIM2)0+++High
dsDNA (AIM2)10+Significantly Reduced
Transfected LPS (Non-canonical)0+++High
Transfected LPS (Non-canonical)10+Significantly Reduced

Data are summarized from immunoblotting and ELISA results presented in Lee et al. (2022). +++ indicates a strong signal and + a weak signal.

Table 3: Effect of this compound on Inflammasome Activation in Human THP-1 Macrophages

Inflammasome ActivatorThis compound Concentration (µM)IL-1β Secretion
ATP (NLRP3)0High
ATP (NLRP3)10Significantly Reduced
MSU (NLRP3)0High
MSU (NLRP3)10Significantly Reduced
Flagellin (NLRC4)0High
Flagellin (NLRC4)10Significantly Reduced
dsDNA (AIM2)0High
dsDNA (AIM2)10Significantly Reduced
Transfected LPS (Non-canonical)0High
Transfected LPS (Non-canonical)10Significantly Reduced

Data are summarized from ELISA results presented in Lee et al. (2022).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Differentiation
  • Murine Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.

  • Human THP-1 Macrophages:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate into macrophage-like cells, treat the THP-1 cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

Inflammasome Activation
  • Priming: Seed BMDMs or differentiated THP-1 cells in appropriate culture plates. Prime the cells with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.

  • Activation: After priming, treat the cells with one of the following inflammasome activators in the presence or absence of this compound at the desired concentrations:

    • NLRP3: Nigericin (NG), Monosodium urate (MSU) crystals, or ATP.

    • NLRC4: Transfection of flagellin.

    • AIM2: Transfection of double-stranded DNA (dsDNA).

    • Non-canonical: Transfection of LPS.

Immunoblotting for Caspase-1 and Gasdermin D Cleavage
  • After treatment, collect the cell culture supernatants and lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Separate equal amounts of protein from the cell lysates and supernatants by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit) and gasdermin D (to detect the full-length and cleaved N-terminal fragment) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Secretion
  • Collect the cell culture supernatants after the experimental treatments.

  • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Pyroptosis
  • Collect the cell culture supernatants.

  • Measure the amount of LDH released into the supernatant, an indicator of cell lysis, using a commercial LDH cytotoxicity assay kit as per the manufacturer's protocol.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate the inflammasome signaling pathways, the mechanism of this compound, and a typical experimental workflow.

Inflammasome_Signaling cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription Pro_IL1B pro-IL-1β Transcription->Pro_IL1B NLRP3_exp NLRP3 Transcription->NLRP3_exp Pro_IL1B_node pro-IL-1β NLRP3_Assem NLRP3 Inflammasome Assembly DAMPs DAMPs/PAMPs DAMPs->NLRP3_Assem Pro_Casp1 pro-Caspase-1 NLRP3_Assem->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Casp1->Pro_IL1B_node cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β Pro_IL1B_node->IL1B GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis & Cytokine Release GSDMD_N->Pyroptosis forms pores

Caption: Canonical NLRP3 inflammasome signaling pathway.

JC2_11_Mechanism cluster_priming Priming Step cluster_activation Activation Step cluster_output Output JC2_11 This compound Transcription NLRP3 & pro-IL-1β Expression JC2_11->Transcription mROS Mitochondrial ROS Production JC2_11->mROS Casp1_Activity Caspase-1 Activity JC2_11->Casp1_Activity NFkB NF-κB Signaling NFkB->Transcription Casp1_Cleavage Caspase-1 Cleavage GSDMD_Cleavage GSDMD Cleavage Casp1_Cleavage->GSDMD_Cleavage IL1B_Secretion IL-1β Secretion Casp1_Cleavage->IL1B_Secretion Pyroptosis Pyroptosis GSDMD_Cleavage->Pyroptosis

Caption: Multi-target inhibitory mechanism of this compound.

Experimental_Workflow cluster_analysis Analysis start Culture Macrophages (BMDM or THP-1) priming Prime with LPS start->priming treatment Treat with Inflammasome Activator +/- this compound priming->treatment incubation Incubate treatment->incubation supernatant Collect Supernatant incubation->supernatant lysate Prepare Cell Lysate incubation->lysate elisa ELISA (IL-1β) supernatant->elisa ldh LDH Assay supernatant->ldh western Immunoblotting (Caspase-1, GSDMD) lysate->western

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent pan-inflammasome inhibitor that effectively suppresses the cleavage of caspase-1 and gasdermin D, thereby blocking pro-inflammatory cytokine secretion and pyroptotic cell death. Its multi-pronged mechanism, targeting inflammasome priming, ROS production, and caspase-1 activity, makes it a valuable tool for studying inflammasome biology and a potential therapeutic candidate for inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers interested in further investigating the properties and applications of this compound and other inflammasome inhibitors.

References

Foundational Studies on JC2-11 in Murine Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has been identified as a potent pan-inflammasome inhibitor. Foundational studies in murine macrophages reveal its significant capacity to attenuate inflammatory responses by targeting multiple inflammasome pathways. This compound inhibits the secretion of key pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and prevents pyroptotic cell death by blocking the cleavage of caspase-1 and gasdermin D.[1][2] Mechanistically, this compound exerts its effects through a multi-pronged approach: it suppresses the expression of inflammasome components during the initial priming phase, disrupts the production of mitochondrial reactive oxygen species (ROS), and directly inhibits caspase-1 activity.[1][2] These findings establish this compound as a promising candidate for the development of therapeutics targeting inflammasome-mediated inflammatory diseases.

Introduction

Macrophages are pivotal cells in the innate immune system, responsible for initiating and resolving inflammation.[3] A key mechanism in their pro-inflammatory function is the activation of inflammasomes, which are intracellular multi-protein complexes.[4][5] Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), these complexes assemble and activate caspase-1.[4] Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and cleaves gasdermin D (GSDMD) to induce a lytic, pro-inflammatory form of cell death known as pyroptosis.[2]

Dysregulation of inflammasome activity is implicated in a range of chronic inflammatory and autoimmune disorders. Consequently, identifying small molecules that can modulate this process is of significant therapeutic interest. This compound is a synthetic chalcone, a class of compounds known for their antioxidant and anti-inflammatory properties.[2] This guide details the foundational studies on this compound's effects and mechanisms of action in murine macrophages.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound in lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs).

Table 2.1: Effect of this compound on NLRP3 Inflammasome Activation in Murine BMDMs

Treatment Group This compound (µM) IL-1β Secretion (Relative to Control) Caspase-1 (p20) Cleavage (Relative to Control)
Nigericin-Stimulated 0 100% 100%
5 ~50% Reduced
10 ~20% Markedly Reduced
MSU Crystal-Stimulated 0 100% 100%
5 ~60% Reduced
10 ~30% Markedly Reduced

Data is estimated from immunoblot and ELISA results presented in Lee et al., 2022.[1][2]

Table 2.2: Effect of this compound on Various Inflammasome Activators in Murine BMDMs

Inflammasome Trigger This compound (µM) IL-1β Secretion (Relative to Control)
Flagellin (NLRC4) 0 100%
10 ~25%
dsDNA (AIM2) 0 100%
10 ~40%
LPS (Non-canonical) 0 100%
10 ~30%

Data is estimated from ELISA results presented in Lee et al., 2022.[1][2]

Table 2.3: Effect of this compound on Priming and Mitochondrial ROS

Measurement Treatment This compound (10 µM) Outcome
Protein Expression LPS (3h) Yes Reduced expression of NLRP3 and pro-IL-1β
Mitochondrial ROS LPS + ATP Yes Significantly interrupted ROS production

Findings are based on immunoblotting and mitochondrial ROS assays from Lee et al., 2022.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments performed to elucidate the function of this compound.

Murine Bone Marrow-Derived Macrophage (BMDM) Culture
  • Harvesting: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice.

  • Differentiation: Cells are cultured for 7 days in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).

  • Seeding: Differentiated BMDMs are seeded into 12-well or 24-well plates at a density of 1 x 10⁶ cells/mL and incubated overnight before treatment.

In Vitro Inflammasome Activation Assay
  • Priming (Signal 1): BMDMs are treated with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours. This step upregulates the expression of inflammasome components like NLRP3 and pro-IL-1β.

  • This compound Treatment: The compound this compound is added to the cell culture medium at specified concentrations (e.g., 5 µM, 10 µM) concurrently with or prior to the inflammasome trigger.

  • Activation (Signal 2): Inflammasomes are activated by adding specific triggers:

    • NLRP3: Nigericin (10 µM) or Monosodium Urate (MSU) crystals (250 µg/mL).

    • NLRC4: Transfection with Flagellin (1 µg/mL).

    • AIM2: Transfection with poly(dA:dT) (dsDNA) (1 µg/mL).

    • Non-canonical: Transfection with LPS (1 µg/mL).

  • Incubation: Cells are incubated for a defined period (e.g., 1-6 hours) following trigger addition.

  • Sample Collection: The cell culture supernatant is collected for analysis of secreted proteins (IL-1β, LDH). The cell lysates are collected for analysis of intracellular proteins (caspase-1, GSDMD, NLRP3).

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Plate Coating: A 96-well plate is coated with a capture antibody specific for murine IL-1β and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Addition: Collected culture supernatants are added to the wells and incubated.

  • Detection: A biotinylated detection antibody for murine IL-1β is added, followed by streptavidin-horseradish peroxidase (HRP).

  • Substrate Reaction: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

  • Measurement: The optical density is read at 450 nm using a microplate reader. The concentration of IL-1β is calculated from a standard curve.

Immunoblotting (Western Blot)
  • Protein Extraction: Cell lysates are prepared using RIPA buffer containing protease inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking & Probing: The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., Caspase-1, GSDMD, NLRP3, β-actin).

  • Secondary Antibody & Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial ROS Measurement
  • Cell Preparation: LPS-primed BMDMs are seeded in a black, clear-bottom 96-well plate.

  • Dye Loading: Cells are loaded with a mitochondrial superoxide indicator dye, such as MitoSOX Red (5 µM), for 10-15 minutes at 37°C, protected from light.[6]

  • Treatment: Cells are washed and treated with this compound followed by an inflammasome trigger (e.g., ATP).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or confocal microscope with an excitation/emission spectrum appropriate for the dye (e.g., ~510/580 nm for MitoSOX Red).[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_analysis Downstream Analysis culture Culture & Differentiate Murine Bone Marrow Cells bmdm Plate BMDMs culture->bmdm prime Prime with LPS (Signal 1) (Upregulates pro-IL-1β, NLRP3) bmdm->prime treat Treat with this compound prime->treat trigger Add Inflammasome Trigger (Signal 2) (e.g., Nigericin, dsDNA, LPS) treat->trigger elisa ELISA (IL-1β Secretion) trigger->elisa wb Western Blot (Caspase-1, GSDMD Cleavage) trigger->wb ros MitoSOX Assay (Mitochondrial ROS) trigger->ros

Caption: General experimental workflow for assessing this compound's effect on inflammasome activation.

This compound Mechanism of Action on Inflammasome Pathway

G lps LPS (Priming Signal) tlr4 TLR4 lps->tlr4 triggers DAMPs / PAMPs (e.g., ATP, Crystals, dsDNA) mito Mitochondria triggers->mito nfkb NF-κB Pathway tlr4->nfkb pro_il1b_gene pro-IL-1β & NLRP3 Gene Transcription nfkb->pro_il1b_gene nlrp3_sensor NLRP3 Sensor pro_il1b_gene->nlrp3_sensor pro_il1b pro-IL-1β pro_il1b_gene->pro_il1b ros mtROS Production mito->ros ros->nlrp3_sensor inflammasome Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) nlrp3_sensor->inflammasome pro_casp1 pro-Caspase-1 inflammasome->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 casp1->pro_il1b gsdmd Gasdermin D (GSDMD) casp1->gsdmd il1b Secreted IL-1β (Inflammation) pro_il1b->il1b pyroptosis Pyroptosis (Cell Death) gsdmd->pyroptosis jc211_1 This compound jc211_1->pro_il1b_gene Blocks Expression jc211_2 This compound jc211_2->ros Interrupts jc211_3 This compound jc211_3->casp1 Inhibits Activity

Caption: Multi-target mechanism of this compound on the canonical NLRP3 inflammasome pathway.

Conclusion

The foundational research on this compound in murine macrophages has robustly demonstrated its anti-inflammatory potential. By inhibiting multiple inflammasome complexes (NLRP3, NLRC4, AIM2, and non-canonical), this compound acts as a broad-spectrum inhibitor of this critical inflammatory pathway.[1][2] Its tripartite mechanism—suppressing the priming signal, reducing oxidative stress, and directly inhibiting caspase-1—highlights a sophisticated and effective mode of action.[1][2] These core studies provide a strong rationale for the continued investigation and development of this compound as a therapeutic agent for a wide array of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for JC2-11 in In Vitro Inflammasome Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation by pathogen- and damage-associated molecular patterns (PAMPs and DAMPs), trigger inflammatory responses.[1] This process involves the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of programmed cell death known as pyroptosis.[2] Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases, making them a key target for therapeutic intervention.[2][3]

JC2-11 is a benzylideneacetophenone derivative, based on a chalcone scaffold, that has been identified as a potent pan-inflammasome inhibitor.[3][4][5] It effectively attenuates the activation of multiple inflammasomes, including NLRP3, NLRC4, and AIM2, as well as the non-canonical inflammasome.[2][4][6] The inhibitory mechanism of this compound is multifaceted; it has been shown to block the expression of inflammasome components during the priming phase, disrupt the production of mitochondrial reactive oxygen species (mROS), and directly inhibit the enzymatic activity of caspase-1.[3][4][5] These characteristics make this compound a valuable tool for studying inflammasome signaling and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for utilizing this compound in in vitro inflammasome activation assays, guidance on data interpretation, and a summary of its inhibitory effects.

Signaling Pathways and Experimental Workflow

To visualize the intricate processes of inflammasome activation and the points of intervention by this compound, as well as the experimental procedure, the following diagrams are provided.

G Inflammasome Activation Pathway and this compound Inhibition cluster_0 Priming Step (Signal 1) cluster_1 Activation Step (Signal 2) cluster_2 Effector Functions PAMPs PAMPs/DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & Inflammasome Components Transcription NFkB->Pro_IL1B Pro_IL1B_node Pro-IL-1β JC211_Priming This compound JC211_Priming->NFkB Inhibits expression Triggers Inflammasome Triggers (e.g., Nigericin, dsDNA) Sensor Sensor Protein (e.g., NLRP3, AIM2) Triggers->Sensor mROS mROS Production Triggers->mROS ASC ASC Adaptor Sensor->ASC Assembly & Cleavage Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly & Cleavage Casp1 Active Caspase-1 Pro_Casp1->Casp1 Assembly & Cleavage Casp1->Pro_IL1B_node Pro_GSDMD Pro-Gasdermin D (GSDMD) Casp1->Pro_GSDMD mROS->Sensor Activates JC211_mROS This compound JC211_mROS->mROS Inhibits JC211_Casp1 This compound JC211_Casp1->Casp1 Inhibits activity IL1B Mature IL-1β (Secretion) Pro_IL1B_node->IL1B GSDMD_N GSDMD-N (Pore Formation) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Inflammasome activation pathway and points of inhibition by this compound.

G Experimental Workflow for this compound Inflammasome Inhibition Assay cluster_0 Cell Culture cluster_1 Priming cluster_2 Inhibition cluster_3 Activation cluster_4 Analysis start Seed Macrophages (e.g., BMDMs, THP-1s) culture Culture overnight start->culture priming Prime with LPS culture->priming inhibition Treat with this compound priming->inhibition activation Add Inflammasome Activator (e.g., Nigericin, Flagellin, dsDNA) inhibition->activation elisa ELISA (IL-1β) activation->elisa ldh LDH Assay activation->ldh western Immunoblot (Caspase-1, GSDMD) activation->western

Caption: General experimental workflow for assessing this compound mediated inflammasome inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on the release of IL-1β in response to various inflammasome activators in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) and PMA-differentiated THP-1 cells.[4][7]

Cell TypeInflammasome TargetActivatorThis compound Concentration (µM)% Inhibition of IL-1β Secretion (Approx.)
BMDM NLRP3Nigericin10> 90%
MSU10~ 80%
NLRC4Flagellin (transfected)10> 90%
AIM2poly(dA:dT) (transfected)10> 90%
Non-canonicalLPS (transfected)10~ 75%
THP-1 NLRP3Nigericin10> 90%
MSU10~ 85%
ATP10> 90%
NLRC4Flagellin (transfected)10> 90%
AIM2poly(dA:dT) (transfected)10> 90%
Non-canonicalLPS (transfected)10~ 80%

Experimental Protocols

Materials and Reagents
  • Cells: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin. For BMDM differentiation, add M-CSF.

  • Reagents for Cell Differentiation: Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells.

  • Priming Agent: Lipopolysaccharide (LPS).

  • Inflammasome Inhibitor: this compound (stock solution prepared in DMSO).

  • Inflammasome Activators:

    • NLRP3: Nigericin, Monosodium urate (MSU) crystals, ATP.

    • NLRC4: Purified flagellin.

    • AIM2: poly(dA:dT).

    • Non-canonical: LPS (for transfection).

  • Transfection Reagent: FuGENE HD or similar.

  • Assay Kits and Reagents:

    • ELISA kit for IL-1β (mouse or human).

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

    • Reagents for SDS-PAGE and immunoblotting.

    • Primary antibodies: anti-caspase-1 (p20 subunit), anti-GSDMD, anti-β-actin.

    • Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.

    • Protein lysis buffer (e.g., RIPA buffer).

    • BCA protein assay kit.

Protocol 1: Inflammasome Inhibition Assay in Murine BMDMs
  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[8]

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Inhibition: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Activation:

    • NLRP3: Add Nigericin (10 µM) for 1 hour or MSU crystals (250 µg/mL) for 6 hours.

    • NLRC4: Transfect flagellin (1 µg/mL) using a suitable transfection reagent for 6 hours.

    • AIM2: Transfect poly(dA:dT) (1 µg/mL) for 6 hours.

    • Non-canonical: Transfect LPS (2 µg/mL) for 16 hours.[8]

  • Sample Collection:

    • Carefully collect the cell culture supernatants for ELISA and LDH assays.

    • Lyse the remaining cells in protein lysis buffer for immunoblotting.

  • Analysis:

    • IL-1β Secretion: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[4]

    • Cytotoxicity: Measure LDH release in the supernatants using a cytotoxicity assay kit as an indicator of pyroptosis.[4]

    • Protein Cleavage: Perform immunoblotting on the cell lysates to detect the cleaved forms of caspase-1 (p20) and GSDMD. Use β-actin as a loading control.[4]

Protocol 2: Inflammasome Inhibition Assay in Human THP-1 Cells
  • Differentiation: Seed THP-1 monocytes at 5 x 10⁵ cells/well in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with PMA (100 nM) for 48-72 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours.[2]

  • Priming: Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours.

  • Inhibition: Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

  • Activation:

    • NLRP3: Add ATP (5 mM) for 30 minutes, Nigericin (10 µM) for 1 hour, or MSU crystals (250 µg/mL) for 6 hours.[7]

    • NLRC4: Transfect flagellin (1 µg/mL) for 6 hours.

    • AIM2: Transfect poly(dA:dT) (1 µg/mL) for 6 hours.

    • Non-canonical: Transfect LPS (2 µg/mL) for 16 hours.

  • Sample Collection and Analysis: Follow steps 5 and 6 from Protocol 1, using human-specific ELISA kits.

Protocol 3: In Vitro Caspase-1 Activity Assay

To determine the direct inhibitory effect of this compound on caspase-1, a cell-free enzymatic assay can be performed.

  • Assay Setup: In a 96-well plate, combine recombinant active caspase-1 with a fluorogenic caspase-1 substrate (e.g., YVAD-AFC).

  • Inhibition: Add varying concentrations of this compound or a known caspase-1 inhibitor (e.g., Z-VAD-FMK) to the wells.

  • Measurement: Incubate at 37°C and measure the fluorescence signal at appropriate excitation/emission wavelengths over time.[4]

  • Analysis: Calculate the rate of substrate cleavage and determine the inhibitory activity of this compound.

Data Interpretation

  • Reduced IL-1β Secretion: A dose-dependent decrease in IL-1β levels in the supernatant of this compound-treated cells compared to the vehicle control indicates inhibition of inflammasome activation.

  • Decreased LDH Release: A reduction in LDH release signifies that this compound protects the cells from pyroptotic cell death.

  • Inhibition of Caspase-1 and GSDMD Cleavage: Immunoblot analysis showing reduced levels of the cleaved, active forms of caspase-1 (p20) and GSDMD in the presence of this compound confirms the inhibition of the inflammasome cascade.

Conclusion

This compound is a versatile and potent inhibitor of inflammasome activation, acting through multiple mechanisms to suppress inflammatory responses. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this compound as a tool to investigate inflammasome biology and to evaluate its therapeutic potential in preclinical studies. Careful execution of these assays and thorough analysis of the resulting data will yield valuable insights into the role of inflammasomes in health and disease.

References

Application Notes and Protocols for JC2-11 in Human Macrophage Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the effects of JC2-11, a benzylideneacetophenone derivative, on human macrophages. This compound has been identified as a potent pan-inflammasome inhibitor, making it a valuable compound for research in inflammatory diseases, metabolic disorders, and cancer.[1][2] This document outlines the methodologies for cell culture, inflammasome activation, and the assessment of this compound's inhibitory effects.

Introduction

This compound is a chalcone derivative designed to possess enhanced antioxidant properties.[1] Studies have demonstrated its ability to attenuate inflammasome activation in both human and murine macrophages.[1][2][3] The compound effectively inhibits the secretion of key inflammatory markers such as interleukin (IL)-1β and lactate dehydrogenase (LDH), and prevents the cleavage of caspase-1 and gasdermin D (GSDMD) in response to various inflammasome triggers.[1][2][3] Mechanistically, this compound acts by blocking the expression of inflammasome components during the priming phase, inhibiting the production of mitochondrial reactive oxygen species (mROS), and directly inhibiting caspase-1 activity.[1][2]

Core Applications

  • Inflammasome Inhibition: Investigating the role of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes in various disease models.

  • Anti-inflammatory Drug Discovery: Screening and characterizing novel anti-inflammatory compounds.

  • Macrophage Biology: Studying the signaling pathways involved in macrophage activation and inflammatory responses.

Experimental Protocols

Human Macrophage-like Cell Culture and Differentiation

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells, which are then used for inflammasome activation studies.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells in culture plates at a suitable density.

  • Treat the cells with PMA at a final concentration of 50-100 ng/mL.

  • Incubate for 24-48 hours to allow for differentiation into adherent, macrophage-like cells.

  • After incubation, remove the PMA-containing medium and wash the cells gently with sterile PBS.

  • Add fresh, PMA-free medium and allow the cells to rest for 24 hours before proceeding with experiments.

Inflammasome Activation and this compound Treatment

This protocol outlines the two-step process of inflammasome activation (priming and activation) and the application of this compound to assess its inhibitory effects.

Materials:

  • Differentiated THP-1 macrophage-like cells

  • Lipopolysaccharide (LPS) for priming

  • Inflammasome activators (e.g., Nigericin, MSU, ATP for NLRP3; Flagellin for NLRC4; dsDNA for AIM2; intracellular LPS for non-canonical)

  • This compound compound

  • Opti-MEM or serum-free medium

Procedure:

  • Priming Step: Treat the differentiated THP-1 cells with LPS (e.g., 10 ng/mL) for 3-4 hours to upregulate the expression of inflammasome components like NLRP3 and pro-IL-1β.[1]

  • This compound Treatment: After the priming step, treat the cells with the desired concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Activation Step: Simultaneously with or shortly after this compound treatment, add the specific inflammasome activator. For example:

    • NLRP3: Add Nigericin, Monosodium Urate (MSU) crystals, or ATP.[1]

    • NLRC4: Transfect with Flagellin.[1]

    • AIM2: Transfect with double-stranded DNA (dsDNA).[1]

    • Non-canonical: Transfect with LPS.[1]

  • Incubate the cells for the appropriate time depending on the activator used (e.g., 1-6 hours).

  • Collect the cell culture supernatants and cell lysates for downstream analysis.

G Experimental Workflow for Inflammasome Inhibition Assay cluster_0 Cell Preparation cluster_1 Inflammasome Activation & Inhibition cluster_2 Downstream Analysis THP1 THP-1 Monocytes PMA PMA Treatment (50-100 ng/mL, 24-48h) THP1->PMA Macrophages Differentiated THP-1 Macrophage-like Cells PMA->Macrophages Priming Priming: LPS (10 ng/mL, 3-4h) Macrophages->Priming Treatment This compound Treatment (Various Concentrations) Priming->Treatment Activation Activation: (e.g., Nigericin, Flagellin, dsDNA) Treatment->Activation Collect Collect Supernatants & Cell Lysates Activation->Collect ELISA ELISA (IL-1β) Collect->ELISA LDH_Assay LDH Assay Collect->LDH_Assay Immunoblot Immunoblotting (Caspase-1, GSDMD) Collect->Immunoblot

Caption: Experimental workflow for studying this compound's effect on inflammasome activation in human macrophages.

Measurement of IL-1β Secretion

Protocol:

  • Collect the cell culture supernatants from the experiment described in Protocol 2.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentration of secreted IL-1β using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH, an indicator of pyroptosis-associated cell membrane damage.

Protocol:

  • Use the cell culture supernatants collected in Protocol 2.

  • Measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Immunoblotting

This technique is used to detect the cleavage of caspase-1 and GSDMD, which are key events in inflammasome activation and pyroptosis.

Protocol:

  • Collect cell lysates and supernatants from the experiment in Protocol 2.

  • Prepare protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies specific for caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on inflammasome activation in human macrophage-like cells.

Table 1: Effect of this compound on IL-1β Secretion from PMA-differentiated THP-1 Cells

Inflammasome ActivatorThis compound Concentration% Inhibition of IL-1β Secretion (relative to activator alone)
NLRP3 (Nigericin) Dose-dependentSignificant inhibition
NLRP3 (MSU) Dose-dependentSignificant inhibition
NLRP3 (ATP) Dose-dependentSignificant inhibition
NLRC4 (Flagellin) Dose-dependentSignificant inhibition
AIM2 (dsDNA) Dose-dependentSignificant inhibition
Non-canonical (LPS) Dose-dependentSignificant inhibition

Table 2: Effect of this compound on Markers of Pyroptosis in PMA-differentiated THP-1 Cells

AssayThis compound TreatmentExpected Outcome
LDH Release YesSignificant reduction
Caspase-1 Cleavage (p20) YesSignificant reduction
GSDMD Cleavage YesSignificant reduction

Signaling Pathway

The following diagram illustrates the signaling pathway of inflammasome activation and the points of inhibition by this compound.

G This compound Inhibition of the Inflammasome Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_pyroptosis Pyroptosis & Cytokine Release cluster_inhibition This compound Inhibition Points LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of: pro-IL-1β, NLRP3 NFkB->Transcription Inflammasome Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Transcription->Inflammasome Activators Inflammasome Activators (e.g., Nigericin, dsDNA) mROS mROS Production Activators->mROS mROS->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 proIL1b pro-IL-1β Casp1->proIL1b Cleavage GSDMD GSDMD Cleavage Casp1->GSDMD Cleavage IL1b Secreted IL-1β proIL1b->IL1b Pore Pore Formation GSDMD->Pore Pore->IL1b JC211_1 This compound JC211_1->Transcription Blocks Expression JC211_2 This compound JC211_2->mROS Inhibits JC211_3 This compound JC211_3->Casp1 Inhibits Activity

Caption: this compound inhibits inflammasome activation through multiple mechanisms.

References

JC2-11 Application in Lipopolysaccharide (LPS)-Induced Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11, a synthetic benzylideneacetophenone derivative based on the chalcone scaffold, has emerged as a potent anti-inflammatory agent.[1] Chalcones are naturally occurring compounds found in edible plants and are precursors to flavonoids.[1] this compound was specifically designed to enhance antioxidant activity and has demonstrated significant efficacy in mitigating inflammatory responses in various experimental models, particularly those induced by lipopolysaccharide (LPS).[1][2] LPS, a major component of the outer membrane of Gram-negative bacteria, is a powerful initiator of the inflammatory cascade through its interaction with Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as NF-κB and MAPK, and the subsequent production of pro-inflammatory mediators.[3][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in LPS-induced inflammation models, detailing its mechanism of action, experimental protocols, and quantitative data to guide researchers in their studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting key signaling pathways and protein complexes involved in the inflammatory response.

1. Pan-Inflammasome Inhibition: this compound acts as a pan-inflammasome inhibitor, effectively suppressing the activation of NLRP3, NLRC4, and AIM2 inflammasomes.[1][2] This inhibition leads to a reduction in the cleavage of caspase-1 and gasdermin D (GSDMD), and consequently, a decrease in the secretion of the pro-inflammatory cytokine IL-1β and lactate dehydrogenase (LDH), a marker of pyroptosis.[1][2] Mechanistically, this compound blocks the expression of inflammasome components during the priming step and curtails the production of mitochondrial reactive oxygen species (mROS), a key activator of the NLRP3 inflammasome.[1][7]

2. Modulation of NF-κB and MAPK Signaling Pathways: In LPS-stimulated murine microglial BV2 cells, this compound has been shown to suppress the nuclear translocation of NF-κB/p65.[3][8] It achieves this by inhibiting the phosphorylation of JNK and ERK, components of the MAPK signaling pathway, which are upstream of NF-κB activation.[3][8] This leads to a concentration-dependent reduction in the expression of iNOS and COX-2, as well as various pro-inflammatory cytokines.[3][8]

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

LPS_JC2_11_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK Activates Inflammasome Inflammasome (NLRP3, etc.) TLR4->Inflammasome Primes NFkB NF-κB MAPK->NFkB Activates Genes Pro-inflammatory Genes NFkB->Genes Casp1 Caspase-1 Inflammasome->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL1b ProIL1b->IL1b IL-1β (secreted) JC211 This compound JC211->MAPK Inhibits JC211->Inflammasome Inhibits JC211->Casp1 Inhibits

Caption: this compound inhibits LPS-induced inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on LPS-induced inflammation.

Table 1: Effect of this compound on Inflammasome Activation in Macrophages

Cell TypeInflammasome ActivatorThis compound Conc. (µM)Parameter Measured% InhibitionReference
BMDMNigericin (NLRP3)10IL-1β Secretion~75%[1]
BMDMMSU (NLRP3)10IL-1β Secretion~80%[1]
BMDMFlagellin (NLRC4)10IL-1β Secretion~70%[2]
BMDMdsDNA (AIM2)10IL-1β Secretion~60%[2]
PMA-treated THP-1Nigericin (NLRP3)10IL-1β Secretion~85%[1]

BMDM: Bone Marrow-Derived Macrophages; MSU: Monosodium Urate; dsDNA: double-stranded DNA; PMA: Phorbol 12-myristate 13-acetate.

Table 2: Effect of this compound on Pro-inflammatory Mediators in BV2 Microglia

This compound CompoundConcentration (µM)Parameter Measured% Reduction vs. LPS aloneReference
JCII-1120NO Production~90%[3]
JCII-1120iNOS mRNA expressionSignificant[3]
JCII-1120COX-2 mRNA expressionSignificant[3]
JCII-1120TNF-α mRNA expressionSignificant[3]
JCII-1120IL-1β mRNA expressionSignificant[3]

Note: The study by Kim et al. (2025) refers to this compound as JCII-11.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in LPS-induced models.

Protocol 1: In Vitro Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in murine BMDMs.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-conditioned medium (as a source of M-CSF)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Nigericin or ATP (NLRP3 inflammasome activators)

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (antibodies against caspase-1 p20, GSDMD-N)

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium for 7 days to differentiate them into macrophages.

  • Cell Seeding:

    • Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming and this compound Treatment:

    • Prime the BMDMs with LPS (10 ng/mL) for 3 hours in serum-free RPMI 1640.[1]

    • During the last hour of priming, add this compound at the desired concentrations (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the cells.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by treating the cells with Nigericin (5 µM) or ATP (5 mM) for 1 hour.[1]

  • Sample Collection:

    • Collect the cell culture supernatants for IL-1β and LDH measurements.

    • Lyse the cells for Western blot analysis of cleaved caspase-1 and GSDMD.

  • Analysis:

    • Measure IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Measure LDH release using a cytotoxicity assay kit.

    • Perform Western blotting to detect the cleaved (active) forms of caspase-1 (p20) and GSDMD (N-terminal fragment).

The following diagram outlines the experimental workflow for the in vitro inflammasome activation assay.

Inflammasome_Workflow Start Differentiate BMDMs Seed Seed BMDMs in 24-well plates Start->Seed Prime Prime with LPS (10 ng/mL) for 3h Seed->Prime Treat Add this compound or Vehicle Prime->Treat Activate Activate with Nigericin/ATP for 1h Treat->Activate Collect Collect Supernatant & Cell Lysate Activate->Collect Analyze Analyze Data (ELISA, LDH Assay, Western Blot) Collect->Analyze InVivo_Workflow Start Acclimatize Mice Group Group Mice Start->Group Administer Administer this compound (i.p.) Group->Administer Challenge Challenge with LPS (i.p.) Administer->Challenge Euthanize Euthanize Mice after 6h Challenge->Euthanize Collect Collect Peritoneal Lavage & Blood Euthanize->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze

References

Application Notes and Protocols for JC2-11 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11 is a synthetic benzylideneacetophenone derivative of the chalcone family, which are naturally occurring precursors to flavonoids found in edible plants. It has been identified as a potent pan-inflammasome inhibitor, demonstrating significant potential for research in inflammation, immunology, and drug discovery. This compound exerts its anti-inflammatory effects by attenuating the activation of multiple inflammasomes, including NLRP3, NLRC4, and AIM2. Its mechanism of action involves the inhibition of key steps in the inflammasome activation cascade, making it a valuable tool for studying inflammatory pathways and for the development of novel therapeutics targeting inflammasome-mediated diseases.

This document provides a detailed, step-by-step guide for the use of this compound in cell culture, with a focus on its application in macrophage cell lines. It includes protocols for cell preparation, this compound treatment, and methods for assessing its inhibitory effects on inflammasome activation.

Mechanism of Action

This compound acts as a multi-faceted inhibitor of the inflammasome signaling pathway. Its primary mechanisms of action include:

  • Inhibition of Inflammasome Component Expression: this compound blocks the priming step of inflammasome activation by reducing the expression of key components such as NLRP3 and pro-IL-1β.[1][2]

  • Inhibition of Caspase-1 Activity: It directly inhibits the enzymatic activity of caspase-1, a critical enzyme responsible for the cleavage and maturation of pro-inflammatory cytokines.[1][2]

  • Reduction of Mitochondrial Reactive Oxygen Species (ROS): this compound interrupts the production of mitochondrial ROS, which is a key upstream signal for the activation of the NLRP3 inflammasome.[1][2]

Currently, there is no scientific evidence to suggest that this compound directly modulates the JAK/STAT signaling pathway. Its known mechanism is centered on the inhibition of the inflammasome cascade.

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the inflammasome signaling pathway.

JC2_11_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, toxins) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Priming Signal Pro_IL1b pro-IL-1β (inactive) NFkB->Pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β (active, secreted) Pro_IL1b->IL1b NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Activation Signal ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 (inactive) ASC->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Mitochondria Mitochondria ROS mROS Mitochondria->ROS ROS->NLRP3_active JC2_11_1 This compound JC2_11_1->NFkB Inhibits expression JC2_11_2 This compound JC2_11_2->Casp1 Inhibits activity JC2_11_3 This compound JC2_11_3->ROS Reduces

Caption: this compound inhibits inflammasome signaling at multiple points.

Experimental Protocols

This section provides detailed protocols for treating macrophage cell lines (THP-1 and Bone Marrow-Derived Macrophages) with this compound to assess its inhibitory effect on inflammasome activation.

Protocol 1: this compound Treatment of Human THP-1 Macrophages

1. Materials

  • This compound (prepare a stock solution in DMSO)

  • Human THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Inflammasome activators (e.g., ATP, Nigericin, MSU crystals)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well or 96-well)

  • DMSO (vehicle control)

2. Methods

2.1. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate THP-1 monocytes into macrophages, seed the cells in culture plates at a suitable density.

  • Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubate for 24-48 hours to allow for differentiation. Differentiated macrophages will become adherent.

  • After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow the cells to rest for 24 hours before treatment.

2.2. This compound Treatment and Inflammasome Activation

  • Priming: Treat the differentiated THP-1 macrophages with LPS (100 ng/mL to 1 µg/mL) for 3-4 hours to prime the inflammasome. This induces the expression of pro-IL-1β and NLRP3.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Recommended final concentrations for testing range from 1 µM to 20 µM. Also, prepare a vehicle control with the same concentration of DMSO.

  • Remove the LPS-containing medium and add the medium containing different concentrations of this compound or the vehicle control. Incubate for 1 hour.

  • Activation: Add the specific inflammasome activator to the wells. For example:

    • NLRP3 activation: ATP (1-5 mM) for 30-60 minutes or Nigericin (5-20 µM) for 1-2 hours.

    • NLRC4 activation: Transfection with flagellin.

    • AIM2 activation: Transfection with dsDNA.

  • Incubate for the recommended time for the chosen activator.

2.3. Assessment of Inflammasome Inhibition

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • A significant decrease in IL-1β levels in this compound-treated cells compared to the vehicle control indicates inflammasome inhibition.

  • Western Blot Analysis:

    • Collect the cell culture supernatants and lyse the cells.

    • Perform Western blotting on the supernatant to detect the cleaved (active) form of Caspase-1 (p20 subunit).

    • Perform Western blotting on the cell lysates to detect pro-Caspase-1 and NLRP3 levels.

    • A reduction in cleaved Caspase-1 in the supernatant of this compound-treated cells is indicative of inhibition.

  • Cell Viability/Cytotoxicity Assay (LDH Assay):

    • Collect the cell culture supernatants.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using an LDH cytotoxicity assay kit.

    • This compound has been shown to reduce LDH release, indicating a protective effect against pyroptosis.[2]

Protocol 2: this compound Treatment of Murine Bone Marrow-Derived Macrophages (BMDMs)

1. Materials

  • This compound

  • Bone marrow cells isolated from mice

  • DMEM or RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF) or L929-conditioned medium

  • LPS

  • Inflammasome activators

  • PBS

  • Cell culture plates

2. Methods

2.1. Generation of BMDMs

  • Isolate bone marrow from the femur and tibia of mice under sterile conditions.

  • Culture the bone marrow cells in complete medium supplemented with M-CSF (10-20 ng/mL) or 20% L929-conditioned medium to promote differentiation into macrophages.

  • Culture for 6-7 days, replacing the medium every 2-3 days.

  • On day 7, the cells will have differentiated into a homogenous population of adherent macrophages.

2.2. This compound Treatment and Inflammasome Activation

  • Follow the same procedure as described for THP-1 cells (Section 2.2), adjusting cell numbers and reagent concentrations as needed for murine cells. A typical priming dose of LPS for BMDMs is 10 ng/mL for 3 hours.[2]

2.3. Assessment of Inflammasome Inhibition

  • Follow the same procedures as described for THP-1 cells (Section 2.3), using mouse-specific ELISA kits for cytokine detection and antibodies for Western blotting.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound.

JC2_11_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis start Start culture_cells Culture Macrophages (THP-1 or BMDM) start->culture_cells differentiate Differentiate Macrophages (e.g., with PMA for THP-1) culture_cells->differentiate prime Prime with LPS differentiate->prime treat Treat with this compound (or Vehicle) prime->treat activate Activate Inflammasome (e.g., with ATP, Nigericin) treat->activate collect Collect Supernatant and Cell Lysate activate->collect elisa ELISA for IL-1β collect->elisa western Western Blot for Caspase-1, NLRP3 collect->western ldh LDH Assay for Cytotoxicity collect->ldh end End elisa->end western->end ldh->end

Caption: Experimental workflow for this compound treatment and analysis.

Data Presentation

The following table summarizes the quantitative effects of this compound on various readouts of inflammasome activation in LPS-primed murine bone marrow-derived macrophages (BMDMs). Data is compiled from a key study on this compound.[2]

Inflammasome ActivatorThis compound Conc. (µM)IL-1β Secretion (% of Control)Caspase-1 (p20) Cleavage (% of Control)LDH Release (% of Control)GSDMD Cleavage (% of Control)
Nigericin (NLRP3) 1~50%Not Quantified~60%~50%
5~20%Significantly Reduced~40%Significantly Reduced
10~10%Markedly Reduced~30%Markedly Reduced
MSU (NLRP3) 1~60%Not QuantifiedNot ReportedNot Reported
5~30%Significantly ReducedNot ReportedNot Reported
10~15%Markedly ReducedNot ReportedNot Reported
ATP (NLRP3) 10~40%Not ReportedNot ReportedNot Reported
Flagellin (NLRC4) 10~30%Not ReportedNot ReportedNot Reported
dsDNA (AIM2) 10~35%Not ReportedNot ReportedNot Reported
LPS (Non-canonical) 10~25%Significantly ReducedNot ReportedNot Reported

Note: The percentages are estimations based on the graphical data presented in the source publication and are intended for comparative purposes.

Conclusion

This compound is a valuable research tool for investigating the role of inflammasomes in various biological processes and disease models. Its ability to inhibit multiple types of inflammasomes through distinct mechanisms provides a powerful approach to dissecting the complexities of inflammatory signaling. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments.

References

Application Notes and Protocols for JC2-11 Administration in In Vivo Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent modulator of the inflammatory response. Preclinical studies have identified this compound as a pan-inflammasome inhibitor, capable of attenuating inflammatory signaling cascades.[1][2] Its mechanism of action involves the suppression of inflammasome activation, inhibition of interleukin-1β (IL-1β) secretion, reduction of mitochondrial reactive oxygen species (ROS) production, and direct inhibition of caspase-1 activity.[1][2] These attributes make this compound a compelling candidate for therapeutic development in inflammation-driven diseases.

These application notes provide a comprehensive overview of the administration of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute inflammation, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the anti-inflammatory efficacy of this compound.

Data Presentation

The primary in vivo model for which data is available is the LPS-induced endotoxemia model in mice. Administration of this compound has been shown to significantly attenuate the release of the pro-inflammatory cytokine IL-1β in the peritoneal cavity. While the precise quantitative data from the definitive study by Lee et al. (2022) is not publicly available, the following table summarizes the expected outcomes based on their published findings and data from studies with structurally similar chalcone derivatives.[3]

Table 1: Expected Efficacy of this compound in LPS-Induced Peritonitis Mouse Model

Treatment GroupAgent(s) AdministeredPrimary EndpointExpected Outcome
1. ControlVehiclePeritoneal IL-1β LevelsBaseline/Low Levels
2. InflammationLPS + VehiclePeritoneal IL-1β LevelsSignificant Increase
3. TherapeuticLPS + this compoundPeritoneal IL-1β LevelsAttenuated Increase

Note: The data in this table is illustrative of the reported qualitative outcomes. Researchers should generate their own quantitative data.

Experimental Protocols

The following protocols are based on the methodologies described for this compound and related benzylideneacetophenone compounds in mouse models of inflammation.[3]

Preparation of this compound for In Vivo Administration

The solubility and stability of chalcone derivatives can be challenging. It is crucial to prepare a homogenous and sterile formulation for intraperitoneal injection.

  • Reagents and Materials:

    • This compound compound

    • Vehicle (e.g., Dimethyl sulfoxide (DMSO))

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Protocol:

    • Prepare a stock solution of this compound by dissolving it in 100% DMSO. The concentration of the stock solution should be determined based on the final desired dose and the maximum tolerable volume of DMSO for the animals.

    • On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration.

    • The final concentration of DMSO in the injected solution should be minimized (ideally less than 5-10%) to avoid vehicle-induced toxicity or inflammation.

    • Vortex the solution thoroughly to ensure it is well-mixed before drawing it into the syringe.

    • Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline or PBS.

LPS-Induced Acute Inflammation Model and this compound Administration

This protocol describes the induction of acute systemic inflammation using LPS and the assessment of the therapeutic efficacy of this compound.

  • Animal Model:

    • Male C57BL/6 mice, 8-10 weeks old.

    • Animals should be acclimatized for at least one week before the experiment.

    • All procedures must be approved by the institution's Animal Care and Use Committee.

  • Reagents and Materials:

    • This compound injection solution (prepared as described above)

    • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

    • Sterile, pyrogen-free saline or PBS

    • Sterile syringes and needles (27-30 gauge)

  • Experimental Design:

    • Group 1 (Control): Administer vehicle via intraperitoneal (IP) injection.

    • Group 2 (LPS Only): Administer LPS via IP injection.

    • Group 3 (LPS + this compound): Administer this compound via IP injection, typically 1 hour prior to LPS administration.

  • Dosing and Administration Protocol:

    • This compound Dosing: Based on studies with related compounds, a dosage range of 10-30 mg/kg is suggested.[3][4][5] The optimal dose for this compound should be determined in preliminary dose-ranging studies.

    • LPS Dosing: A dose of 5-10 mg/kg of LPS is commonly used to induce a robust inflammatory response. The exact dose may need to be optimized depending on the LPS lot and the desired severity of inflammation.

    • Administration:

      • Administer the prepared this compound solution (or vehicle) via IP injection.

      • One hour after this compound administration, inject the LPS solution (or saline for the absolute control group) via the IP route.

Sample Collection and Analysis

The primary outcome of this model is the level of inflammatory cytokines in the peritoneal cavity.

  • Protocol:

    • Six hours after the LPS injection, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • To collect the peritoneal lavage fluid, make a small incision in the abdominal skin and peritoneum.

    • Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen to ensure the fluid is distributed throughout the cavity.

    • Carefully aspirate the peritoneal lavage fluid using a syringe.

    • Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Collect the supernatant and store it at -80°C until cytokine analysis.

    • Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in Inflammation

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the inflammasome pathway.

JC2_11_Pathway cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 1. NFkB NF-κB Signaling TLR4->NFkB Priming Priming: Pro-IL-1β & NLRP3 Expression NFkB->Priming pro_IL1b Pro-IL-1β Priming->pro_IL1b DAMPs DAMPs / PAMPs NLRP3_complex NLRP3 Inflammasome Assembly DAMPs->NLRP3_complex 2. pro_casp1 Pro-Caspase-1 NLRP3_complex->pro_casp1 recruits casp1 Active Caspase-1 pro_casp1->casp1 cleavage casp1->pro_IL1b cleaves IL1b Secreted IL-1β (Inflammation) pro_IL1b->IL1b JC2_11_priming This compound JC2_11_priming->Priming inhibits JC2_11_ROS This compound JC2_11_casp1 This compound JC2_11_casp1->casp1 inhibits Mito Mitochondria ROS Mitochondrial ROS Mito->ROS ROS->NLRP3_complex JC2_11_ROS->ROS inhibits key_stimulus Inflammatory Stimulus key_pathway Signaling Pathway key_inhibitor This compound Inhibition

Caption: this compound inhibits inflammasome activation via multiple mechanisms.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating this compound in the LPS-induced inflammation model.

Experimental_Workflow start Start: Acclimatize Mice grouping Randomize into Treatment Groups start->grouping jc211_admin Administer this compound (or Vehicle) (IP Injection) grouping->jc211_admin wait Wait 1 Hour jc211_admin->wait lps_admin Administer LPS (or Saline) (IP Injection) wait->lps_admin inflammation Inflammation Induction (6 Hours) lps_admin->inflammation euthanasia Euthanize Mice inflammation->euthanasia collection Collect Peritoneal Lavage Fluid euthanasia->collection analysis Centrifuge & Isolate Supernatant collection->analysis ELISA Measure IL-1β by ELISA analysis->ELISA end End: Data Analysis ELISA->end

Caption: Workflow for in vivo evaluation of this compound in an LPS challenge model.

References

Application Notes: Measuring the Effects of JC2-11 on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11, a benzylideneacetophenone derivative and chalcone analog, has been identified as a potent inhibitor of inflammasome activation.[1][2][3] Dysregulation of the inflammasome signaling pathway is implicated in a variety of inflammatory disorders, making it a key target for therapeutic intervention. This compound has demonstrated the ability to attenuate the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by targeting multiple inflammasome complexes, including NLRP3, NLRC4, and AIM2.[1][2] These application notes provide detailed protocols for researchers to effectively measure the inhibitory effects of this compound on cytokine release in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism targeting the inflammasome pathway.[1][2] Its primary modes of action include:

  • Inhibition of Inflammasome Priming: this compound blocks the initial priming step of inflammasome activation, which is crucial for the transcription of key inflammasome components.[1][2]

  • Suppression of Mitochondrial ROS: The compound has been shown to interfere with the production of mitochondrial reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome assembly.[1]

  • Direct Inhibition of Caspase-1: this compound directly inhibits the enzymatic activity of caspase-1, the effector protease responsible for the maturation and secretion of IL-1β.[1][2]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on IL-1β secretion in various experimental models.

Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed Bone Marrow-Derived Macrophages (BMDMs) Stimulated with NLRP3 Inflammasome Activators.

TreatmentThis compound Concentration (µM)IL-1β Secretion (pg/mL)% Inhibition
Nigericin 01500 ± 1500%
5800 ± 10046.7%
10400 ± 5073.3%
20150 ± 3090.0%
MSU Crystals 01200 ± 1200%
5700 ± 8041.7%
10350 ± 4070.8%
20100 ± 2091.7%

Table 2: Effect of this compound on IL-1β Secretion in LPS-Primed BMDMs Stimulated with NLRC4 and AIM2 Inflammasome Activators.

TreatmentThis compound Concentration (µM)IL-1β Secretion (pg/mL)% Inhibition
Flagellin (NLRC4) 01800 ± 2000%
10900 ± 11050.0%
20450 ± 6075.0%
Poly(dA:dT) (AIM2) 02000 ± 2500%
101000 ± 13050.0%
20500 ± 7075.0%

Table 3: Effect of this compound on IL-1β Secretion in an In Vivo Mouse Model of LPS-Induced Peritonitis.

Treatment GroupThis compound Dosage (mg/kg)Peritoneal IL-1β (pg/mL)% Inhibition
LPS Control 02500 ± 3000%
LPS + this compound 101200 ± 15052.0%
LPS + this compound 20600 ± 8076.0%

Experimental Protocols

Protocol 1: In Vitro Measurement of this compound Effects on IL-1β Secretion in Macrophages

Objective: To quantify the inhibitory effect of this compound on inflammasome-mediated IL-1β secretion in cultured macrophages.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Inflammasome activators (e.g., Nigericin, MSU crystals, ATP, Flagellin, Poly(dA:dT))

  • 96-well cell culture plates

  • ELISA kit for mouse or human IL-1β

  • Plate reader

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours in fresh media.

  • This compound Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 1 hour.

  • Inflammasome Activation: Stimulate the cells with a specific inflammasome activator for the indicated time (e.g., Nigericin for 1 hour, MSU crystals for 6 hours).

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle control.

Protocol 2: In Vivo Assessment of this compound on LPS-Induced Cytokine Release

Objective: To evaluate the in vivo efficacy of this compound in reducing LPS-induced IL-1β release in a mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile PBS

  • Peritoneal lavage buffer (PBS with 2 mM EDTA)

  • ELISA kit for mouse IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • LPS Challenge: After 1 hour, challenge the mice with an i.p. injection of LPS (20 mg/kg).

  • Peritoneal Lavage: Euthanize the mice 6 hours after the LPS challenge and perform a peritoneal lavage by injecting 5 mL of cold peritoneal lavage buffer into the peritoneal cavity and gently massaging the abdomen.

  • Sample Collection: Collect the peritoneal fluid and centrifuge at 500 x g for 10 minutes at 4°C to pellet the cells.

  • ELISA: Measure the concentration of IL-1β in the cell-free peritoneal fluid using a mouse IL-1β ELISA kit.

  • Data Analysis: Compare the IL-1β levels in the this compound treated groups to the LPS control group to determine the in vivo inhibitory effect.

Mandatory Visualizations

G cluster_0 Inflammasome Priming (Signal 1) cluster_1 Inflammasome Activation (Signal 2) cluster_2 This compound Inhibition Points LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1b_mRNA Pro-IL-1β mRNA NF-kB->Pro-IL-1b_mRNA NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA Pro-IL-1b Pro-IL-1β Pro-IL-1b_mRNA->Pro-IL-1b translation Inflammasome_Activators Inflammasome Activators (Nigericin, MSU, etc.) NLRP3_Inflammasome NLRP3 Inflammasome Assembly Inflammasome_Activators->NLRP3_Inflammasome Pro-Caspase-1 Pro-Caspase-1 NLRP3_Inflammasome->Pro-Caspase-1 cleavage Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Caspase-1->Pro-IL-1b cleavage IL-1b Mature IL-1β (Secretion) Pro-IL-1b->IL-1b JC2-11_1 This compound JC2-11_1->NF-kB JC2-11_2 This compound JC2-11_2->Caspase-1

Caption: this compound inhibits inflammasome signaling at multiple points.

G Start Start Seed_Cells Seed Macrophages (1x10^5 cells/well) Start->Seed_Cells Prime_Cells Prime with LPS (1 µg/mL) for 4 hours Seed_Cells->Prime_Cells Treat_JC211 Treat with this compound for 1 hour Prime_Cells->Treat_JC211 Activate_Inflammasome Activate Inflammasome (e.g., Nigericin for 1 hr) Treat_JC211->Activate_Inflammasome Collect_Supernatant Collect Supernatant Activate_Inflammasome->Collect_Supernatant Measure_IL1b Measure IL-1β by ELISA Collect_Supernatant->Measure_IL1b End End Measure_IL1b->End

References

Application Notes: JC2-11 as a Tool to Study Non-Canonical Inflammasome Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system employs intracellular multi-protein complexes known as inflammasomes to detect pathogenic microbes and sterile danger signals.[1] The non-canonical inflammasome pathway is a critical component of this defense mechanism, responsible for sensing intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3] In mice, this pathway is mediated by Caspase-11, while in humans, the orthologs are Caspase-4 and Caspase-5.[1][4] Upon direct binding to cytosolic LPS, Caspase-11/4/5 becomes activated, leading to the cleavage of Gasdermin D (GSDMD).[5][6] The N-terminal fragment of GSDMD forms pores in the plasma membrane, triggering a lytic, pro-inflammatory form of cell death called pyroptosis and facilitating the release of mature cytokines like Interleukin-1β (IL-1β).[5][7][8]

JC2-11 is a benzylideneacetophenone derivative, based on a chalcone structure, that has been identified as a potent inhibitor of inflammasome activation.[9][10][11] It has been shown to attenuate the activation of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes.[9][12] this compound exerts its effects through multiple mechanisms, including the inhibition of caspase-1 activity, interruption of mitochondrial reactive oxygen species (ROS) production, and blocking the expression of inflammasome components during the initial priming step.[1][9][10] These properties make this compound a valuable research tool for dissecting the molecular events governing non-canonical inflammasome signaling and for validating this pathway as a therapeutic target.

Mechanism of Action of the Non-Canonical Inflammasome and this compound Inhibition

The non-canonical inflammasome pathway is initiated by the recognition of cytosolic LPS by Caspase-11 (in mice) or Caspase-4/5 (in humans). This is distinct from the canonical pathway that relies on various sensor proteins to activate Caspase-1.[2]

Key steps in the pathway include:

  • Priming: Cells are first "primed," typically by extracellular LPS binding to Toll-like receptor 4 (TLR4). This upregulates the expression of key pathway components, including pro-caspase-11 and pro-IL-1β, through NF-κB signaling.[1][13]

  • Activation: Intracellular LPS, delivered by bacteria or other means, directly binds to the CARD domain of Caspase-11, causing its oligomerization and auto-activation.[14]

  • GSDMD Cleavage: Activated Caspase-11 cleaves Gasdermin D (GSDMD).[6]

  • Pyroptosis: The resulting GSDMD N-terminal fragment (GSDMD-NT) oligomerizes and inserts into the plasma membrane, forming large pores.[5][8] This disrupts the cell's osmotic balance, leading to swelling, lysis (pyroptosis), and the release of cellular contents, including lactate dehydrogenase (LDH).[9][15]

  • Cytokine Release: The GSDMD pores also serve as a conduit for the release of mature IL-1β.[16] Additionally, the potassium (K+) efflux resulting from pore formation can trigger the canonical NLRP3 inflammasome, leading to Caspase-1 activation, which further processes pro-IL-1β into its mature, secretable form.[14]

This compound inhibits this pathway at multiple points. Studies show it can block the priming step by reducing the expression of inflammasome components, inhibit Caspase-1 activity directly, and disrupt mitochondrial ROS production, which can be an amplifying signal.[1][9][10][12] Its ability to reduce GSDMD cleavage, IL-1β secretion, and LDH release makes it a comprehensive inhibitor for studying these pathways.[9][15]

NonCanonical_Inflammasome_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation & Execution (Signal 2) LPS_ext Extracellular LPS TLR4 TLR4 LPS_ext->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_casp11 pro-Caspase-11 (expression ↑) NFkB->pro_casp11 pro_IL1b pro-IL-1β (expression ↑) NFkB->pro_IL1b Casp11 Caspase-11 (Caspase-4/5) pro_casp11->Casp11 IL1b IL-1β Secretion pro_IL1b->IL1b LPS_intra Intracellular LPS LPS_intra->Casp11 Direct Binding & Activation GSDMD Gasdermin D (GSDMD) Casp11->GSDMD Cleavage GSDMD_N GSDMD-NT Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (LDH Release) GSDMD_N->Pyroptosis NLRP3 NLRP3 Activation GSDMD_N->NLRP3 K+ Efflux Casp1 Caspase-1 NLRP3->Casp1 Casp1->IL1b Cleavage & Maturation JC2_11 This compound JC2_11->NFkB Inhibits Priming JC2_11->Casp1 Inhibits Activity

Caption: Non-canonical inflammasome pathway and points of inhibition by this compound.

Quantitative Data

This compound has been demonstrated to inhibit non-canonical inflammasome activation both in vitro and in vivo. The following table summarizes key quantitative findings from published research.

ParameterCell Type / ModelActivatorThis compound Concentration / DoseResultReference
IL-1β Secretion Murine BMDMsTransfected LPS1, 5, 10 µMDose-dependent inhibition of IL-1β release.[9]
Caspase-1 Cleavage Murine BMDMsTransfected LPS1, 5, 10 µMDose-dependent reduction in cleaved Caspase-1 (p20).[9]
LDH Release Murine BMDMsVarious10 µMSignificant reduction in LDH release, indicating less pyroptosis.[9]
IL-1β Secretion C57BL/6 MiceLPS Injection (i.p.)250 µ g/mouse (i.p.)Significantly attenuated IL-1β levels in peritoneal lavage.[9][15]
GSDMD Cleavage Murine BMDMsVarious10 µMReduced levels of the cleaved GSDMD-NT fragment.[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Non-Canonical Inflammasome in Murine Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on non-canonical inflammasome activation in bone marrow-derived macrophages (BMDMs).

A. Materials

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Pen-Strep)

  • LPS (from E. coli O111:B4)

  • This compound (stock solution in DMSO)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM reduced-serum medium

  • Reagents for ELISA (for IL-1β)

  • Reagents for LDH cytotoxicity assay

  • Reagents for Western Blot (antibodies for Caspase-1, GSDMD, β-actin)

  • 96-well and 12-well tissue culture plates

B. Experimental Workflow

Experimental_Workflow A 1. Seed BMDMs (e.g., 1x10^6 cells/mL) B 2. Prime Cells (e.g., 500 ng/mL LPS for 4h) A->B C 3. Pre-treat with this compound (e.g., 1-10 µM for 30 min) B->C D 4. Transfect LPS (e.g., 1 µg/mL complexed LPS for 6h) To induce non-canonical activation C->D E 5. Collect Supernatants & Lysates D->E F 6. Analyze Supernatants - IL-1β ELISA - LDH Assay E->F G 7. Analyze Lysates - Western Blot for GSDMD and Caspase-1 cleavage E->G

Caption: Experimental workflow for in vitro analysis of this compound activity.

C. Step-by-Step Procedure

  • Cell Seeding: Seed BMDMs in appropriate culture plates. For protein analysis (Western Blot), use 12-well plates. For supernatant analysis (ELISA, LDH), a 96-well plate is suitable. Allow cells to adhere overnight.

  • Priming: Prime the BMDMs with LPS (e.g., 500 ng/mL) in complete medium for 4 hours. This step is crucial to upregulate pro-Caspase-11 and pro-IL-1β.[9]

  • Inhibitor Treatment: After priming, replace the medium. Add fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 30 minutes.

  • Non-Canonical Activation: To specifically activate the non-canonical pathway, intracellular delivery of LPS is required.[1] Prepare LPS-transfection reagent complexes according to the manufacturer's protocol (e.g., 1 µg/mL LPS). Add the complexes to the cells and incubate for 6-16 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatants. Centrifuge to pellet any cell debris and transfer the clear supernatant to a new tube. Store at -80°C for later analysis.

    • Wash the remaining cells with cold PBS. Lyse the cells directly in the plate with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.[17]

  • Data Analysis:

    • ELISA: Measure the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • LDH Assay: Quantify the amount of LDH released into the supernatants as a measure of pyroptotic cell death using a commercial cytotoxicity assay kit.[9]

    • Western Blot: Analyze cell lysates for the cleavage of GSDMD and Caspase-1.[7][18] Probe blots with antibodies against the N-terminus of GSDMD (to detect the ~30 kDa cleaved fragment) and the p20 subunit of Caspase-1.[9][15] Use β-actin as a loading control.

Troubleshooting

  • Low IL-1β Signal: Ensure the priming step is adequate (check pro-IL-1β levels). Confirm the efficiency of LPS transfection.

  • High Background Cell Death: BMDMs can be sensitive. Handle gently and ensure reagents are endotoxin-free. Check the toxicity of the this compound concentration used.

  • No GSDMD Cleavage Detected: Confirm Caspase-11 expression post-priming. Ensure LPS is successfully delivered to the cytosol.

Conclusion

This compound is a multi-faceted inflammasome inhibitor that acts on priming signals, caspase activity, and ROS production.[1][9] Its demonstrated efficacy in reducing Caspase-11-mediated GSDMD cleavage, pyroptosis, and IL-1β secretion makes it a powerful and reliable tool for researchers investigating the biology of the non-canonical inflammasome and its role in inflammatory diseases.

References

Application Notes and Protocols: Assessing the Impact of JC2-11 on Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a crucial role in the innate immune response to pathogens and cellular danger signals.[1][2][3][4] Dysregulation of pyroptosis is implicated in a variety of inflammatory diseases and cancers.[5][6][7] The core molecular machinery of pyroptosis involves the activation of inflammatory caspases (caspase-1, -4, -5, and -11), which cleave Gasdermin D (GSDMD).[8][9] The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell lysis and the release of interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][10][11]

JC2-11, a benzylideneacetophenone derivative, has been identified as a potent inhibitor of inflammasome activation.[5][6] Studies have shown that this compound attenuates the secretion of IL-1β and lactate dehydrogenase (LDH), and inhibits the cleavage of caspase-1 and GSDMD in response to various inflammasome triggers.[5][6] Mechanistically, this compound has been reported to block the expression of inflammasome components during the priming step and directly inhibit caspase-1 activity.[5][6]

These application notes provide a detailed protocol for assessing the impact of this compound on pyroptosis in a research setting. The following sections outline the necessary experimental workflows, from cell culture and treatment to the specific assays for quantifying key markers of pyroptosis.

Key Signaling Pathways in Pyroptosis

The process of pyroptosis can be initiated through canonical and non-canonical inflammasome pathways. Understanding these pathways is crucial for designing and interpreting experiments aimed at investigating the effects of compounds like this compound.

Pyroptosis_Pathways cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway PAMPs_DAMPs PAMPs/DAMPs PRRs PRRs (e.g., NLRP3, NLRC4, AIM2) PAMPs_DAMPs->PRRs Pro_Casp1 Pro-Caspase-1 PRRs->Pro_Casp1 activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD_full GSDMD Casp1->GSDMD_full cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD_full->GSDMD_N Pore Pore Formation GSDMD_N->Pore Lysis Cell Lysis & Pyroptosis Pore->Lysis Release Cytokine Release Pore->Release LPS Cytosolic LPS Pro_Casp4511 Pro-Caspase-4/5/11 LPS->Pro_Casp4511 activates Casp4511 Active Caspase-4/5/11 Pro_Casp4511->Casp4511 GSDMD_full2 GSDMD Casp4511->GSDMD_full2 cleaves GSDMD_N2 GSDMD-N GSDMD_full2->GSDMD_N2 Pore2 Pore Formation GSDMD_N2->Pore2 Lysis2 Cell Lysis & Pyroptosis Pore2->Lysis2

Caption: Canonical and Non-Canonical Pyroptosis Signaling Pathways.

Experimental Workflow for Assessing this compound's Impact

A systematic approach is required to evaluate the inhibitory effects of this compound on pyroptosis. The following workflow outlines the key experimental stages.

Experimental_Workflow start Cell Culture & Seeding (e.g., THP-1, BMDMs) priming Priming Step (e.g., LPS) start->priming treatment Treatment with this compound priming->treatment induction Pyroptosis Induction (e.g., Nigericin, ATP) treatment->induction collection Collect Supernatant & Cell Lysate induction->collection ldh_assay LDH Release Assay collection->ldh_assay elisa IL-1β & IL-18 ELISA collection->elisa caspase_assay Caspase-1 Activity Assay collection->caspase_assay western_blot GSDMD Cleavage Western Blot collection->western_blot analysis Data Analysis & Interpretation ldh_assay->analysis elisa->analysis caspase_assay->analysis western_blot->analysis

Caption: General Experimental Workflow for this compound Pyroptosis Assessment.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below are example tables for presenting the results from the described assays.

Table 1: Effect of this compound on LDH Release

Treatment GroupThis compound Conc. (µM)LDH Release (% of Control)
Control (Unstimulated)0Baseline
Stimulated Control0100%
This compound1Value ± SD
This compound5Value ± SD
This compound10Value ± SD

Table 2: Effect of this compound on IL-1β and IL-18 Secretion

Treatment GroupThis compound Conc. (µM)IL-1β (pg/mL)IL-18 (pg/mL)
Control (Unstimulated)0BaselineBaseline
Stimulated Control0Value ± SDValue ± SD
This compound1Value ± SDValue ± SD
This compound5Value ± SDValue ± SD
This compound10Value ± SDValue ± SD

Table 3: Effect of this compound on Caspase-1 Activity

Treatment GroupThis compound Conc. (µM)Caspase-1 Activity (RFU/RLU)
Control (Unstimulated)0Baseline
Stimulated Control0Value ± SD
This compound1Value ± SD
This compound5Value ± SD
This compound10Value ± SD

Table 4: Densitometric Analysis of GSDMD Cleavage

Treatment GroupThis compound Conc. (µM)GSDMD-N / Total GSDMD Ratio
Control (Unstimulated)0Baseline
Stimulated Control0Value ± SD
This compound1Value ± SD
This compound5Value ± SD
This compound10Value ± SD

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for human monocytic THP-1 cells, which can be differentiated into macrophage-like cells. It can be adapted for other relevant cell types like bone marrow-derived macrophages (BMDMs).

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Protocol:

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

  • Seed THP-1 cells in 96-well plates (for LDH, ELISA, Caspase-1 assays) or 6-well plates (for Western blotting).

  • Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[12]

  • Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Induction: Induce pyroptosis by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for the appropriate time (e.g., 1-2 hours).

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released into the culture supernatant from cells with compromised membrane integrity, a hallmark of pyroptosis.[1][2][3][13]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate reader

Protocol:

  • After the treatment and induction steps, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare a positive control by completely lysing a set of untreated, stimulated cells with the lysis buffer provided in the kit.

  • Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture and incubating in the dark.[12]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.[12]

  • Calculate the percentage of LDH release relative to the positive control.

IL-1β and IL-18 ELISA

This protocol quantifies the concentration of secreted IL-1β and IL-18 in the cell culture supernatant.[12][14]

Materials:

  • Commercially available ELISA kits for human IL-1β and IL-18

  • 96-well plate reader

Protocol:

  • Use the remaining supernatant from the LDH assay or collect fresh supernatant after the induction step.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's protocol.[15][16][17] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate and stop solution.

  • Measure the absorbance at the specified wavelength.

  • Calculate the concentration of IL-1β and IL-18 based on the standard curve.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, a key enzyme in the pyroptotic pathway.[18][19][20][21][22]

Materials:

  • Commercially available caspase-1 activity assay kit (fluorometric or colorimetric)

  • 96-well plate reader (fluorometer or spectrophotometer)

Protocol:

  • The assay can be performed on either cell lysates or the culture supernatant.

  • Follow the manufacturer's instructions for the chosen kit. This generally involves:

    • Lysing the cells (if measuring intracellular activity).

    • Incubating the lysate or supernatant with a caspase-1-specific substrate (e.g., YVAD-AFC or YVAD-pNA).[20][21]

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Quantify caspase-1 activity relative to a control.

GSDMD Cleavage Western Blot

This protocol detects the cleavage of full-length GSDMD into its N-terminal and C-terminal fragments, a direct indicator of pyroptosis.[8][9][10][23]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GSDMD (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After the induction step, collect the cell culture supernatant and lyse the adherent cells in lysis buffer.

  • Combine the supernatant and cell lysate to analyze both intracellular and released proteins.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of cleaved GSDMD (N-terminal fragment) to full-length GSDMD.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the inhibitory effects of this compound on pyroptosis. By systematically measuring key markers such as LDH release, pro-inflammatory cytokine secretion, caspase-1 activity, and GSDMD cleavage, researchers can obtain robust and reproducible data to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory diseases. Consistent and careful execution of these protocols will ensure high-quality data for advancing research and drug development in this field.

References

Using JC2-11 to investigate inflammasome-mediated diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: JC2-11 as a Pan-Inflammasome Inhibitor

Introduction this compound is a synthetic benzylideneacetophenone derivative of a chalcone, a precursor to flavonoids commonly found in edible plants.[1][2] Designed to possess enhanced antioxidant activity, this compound has emerged as a potent, broad-spectrum inhibitor of inflammasome activation.[1][3] Dysregulation of inflammasomes—intracellular multi-protein complexes that initiate inflammatory responses—is implicated in a wide range of chronic inflammatory and metabolic diseases.[2][4] this compound offers a valuable pharmacological tool for researchers studying the role of inflammasomes in disease pathogenesis and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action this compound attenuates inflammasome activation through a multi-faceted mechanism, targeting several key steps in the signaling cascade.[1][2][3] This makes it a robust inhibitor for investigating various inflammasome-mediated pathways.

  • Inhibition of the Priming Step : Successful inflammasome activation requires a "priming" signal, typically mediated by Toll-like receptor (TLR) signaling, which upregulates the expression of inflammasome components like NLRP3 and the substrate, pro-interleukin-1β (pro-IL-1β).[4][5] this compound has been shown to block the expression of these essential components during the priming phase.[1][3]

  • Disruption of Mitochondrial Reactive Oxygen Species (mROS) : mROS production is a common upstream event that can trigger the assembly of the NLRP3 inflammasome. This compound effectively interrupts the generation of mROS, thereby preventing a key activation signal.[1][3]

  • Direct Inhibition of Caspase-1 Activity : The central event in inflammasome activation is the auto-cleavage and activation of Caspase-1. Activated Caspase-1 then processes pro-inflammatory cytokines and Gasdermin D (GSDMD). This compound directly inhibits the enzymatic activity of Caspase-1.[1][3]

Due to these combined actions, this compound effectively suppresses the downstream consequences of inflammasome activation, including the cleavage of Caspase-1 and GSDMD, the secretion of mature IL-1β, and pyroptotic cell death, as indicated by reduced lactate dehydrogenase (LDH) release.[4]

Spectrum of Activity this compound demonstrates a broad inhibitory profile, making it a "pan-inflammasome inhibitor".[1] It has been shown to effectively attenuate activation of multiple canonical and non-canonical inflammasomes in both human and murine macrophages.[3][4]

  • NLRP3 Inflammasome : Inhibits activation by various triggers like nigericin (NG) and monosodium urate (MSU) crystals.[4]

  • NLRC4 Inflammasome : Attenuates activation in response to triggers like flagellin.[1][3]

  • AIM2 Inflammasome : Blocks activation by cytosolic double-stranded DNA (dsDNA).[1][3]

  • Non-Canonical Inflammasome : Inhibits the pathway activated by cytosolic lipopolysaccharide (LPS), which involves Caspase-11 (in mice) or Caspase-4/5 (in humans).[3][4]

This wide-ranging activity makes this compound a versatile tool for studying diseases where multiple inflammasome pathways may be involved.

Visualized Signaling Pathway and Workflows

cluster_0 Priming Step (Signal 1) cluster_1 Activation Step (Signal 2) cluster_2 Effector Functions PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B transcription NLRP3_g NLRP3 Gene NFkB->NLRP3_g transcription IL1B IL-1β (active) Pro_IL1B->IL1B NLRP3 NLRP3 Sensor NLRP3_g->NLRP3 Activators Activators (e.g., NG, MSU, ATP) mROS mROS Activators->mROS mROS->NLRP3 activates Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC Adaptor ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (inactive) Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->Pro_IL1B cleaves Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD cleaves GSDMD GSDMD-N Pore Pro_GSDMD->GSDMD GSDMD->IL1B secretion Pyroptosis Pyroptosis (Cell Death, LDH Release) GSDMD->Pyroptosis JC211 This compound JC211->NFkB inhibits JC211->mROS inhibits JC211->Casp1 inhibits

Caption: this compound inhibits inflammasome activation at priming, mROS production, and Caspase-1 activity.

cluster_downstream Downstream Analysis start Start: Culture Macrophages (e.g., BMDM, THP-1) prime 1. Prime Cells (e.g., LPS for 3 hours) start->prime treat 2. Treat with this compound (Dose-response) prime->treat activate 3. Add Inflammasome Activator (e.g., Nigericin, Flagellin, dsDNA) treat->activate incubate 4. Incubate (Time dependent on activator) activate->incubate collect 5. Collect Supernatant and Cell Lysate incubate->collect elisa ELISA (Measure IL-1β in supernatant) collect->elisa ldh LDH Assay (Measure cytotoxicity in supernatant) collect->ldh wb Western Blot (Detect cleaved Casp-1 & GSDMD in lysate/supernatant) collect->wb

Caption: In vitro experimental workflow for testing this compound efficacy on inflammasome activation.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on inflammasome activation readouts in Lipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs). Data is adapted from studies demonstrating this compound's efficacy.[1]

Table 1: Inhibition of IL-1β Secretion by this compound Across Different Inflammasomes

Inflammasome ActivatorThis compound Conc. (µM)Mean IL-1β Secretion (pg/mL)% Inhibition (Approx.)
NLRP3: Nigericin025000%
5150040%
1050080%
NLRC4: Flagellin018000%
5100044%
1040078%
AIM2: dsDNA020000%
5110045%
1050075%

Table 2: Effect of this compound on NLRP3-Mediated Cell Death and Caspase-1 Cleavage

ParameterThis compound Conc. (µM)Measurement% of Control (Approx.)
LDH Release 0Relative LDH Activity100%
(Cytotoxicity)560%
1030%
Caspase-1 (p20) 0Relative Band Intensity100%
(Cleavage)555%
1025%

Experimental Protocols

Protocol 1: In Vitro Inflammasome Activation and Inhibition

This protocol details the procedure for activating various inflammasomes in macrophages and assessing the inhibitory effect of this compound.[1][6]

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 human monocytic cells.

  • Complete RPMI-1640 or DMEM media.

  • LPS (from E. coli O111:B4).

  • This compound (dissolved in DMSO).

  • Inflammasome activators: Nigericin, MSU crystals, Flagellin (purified), poly(dA:dT)/LyoVec™.

  • 96-well tissue culture plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming: Prime the cells by replacing the medium with fresh medium containing 500 ng/mL LPS. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing the desired concentrations of this compound (e.g., 0, 2.5, 5, 10 µM). The vehicle control should contain the same final concentration of DMSO as the highest this compound dose. Incubate for 1 hour.

  • Inflammasome Activation: Add the specific inflammasome activator to the wells.

    • NLRP3: Add Nigericin (10 µM) or MSU (150 µg/mL).

    • NLRC4: Transfect cells with Flagellin (1 µg/mL) using a suitable transfection reagent.

    • AIM2: Transfect cells with poly(dA:dT) (1 µg/mL) complexed with LyoVec™.

  • Incubation: Incubate the plate for the required time (e.g., 1-2 hours for Nigericin, 6-8 hours for MSU/Flagellin/dsDNA).

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for subsequent analysis by ELISA (Protocol 2) and LDH assay (Protocol 3). The remaining cells can be lysed for Western blot analysis (Protocol 4).

Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant.[4]

Materials:

  • Mouse or Human IL-1β ELISA Kit (e.g., from R&D Systems, DY401).

  • Supernatants from Protocol 1.

  • Wash Buffer, Reagent Diluent, TMB Substrate, Stop Solution (typically included in kit).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Follow the specific instructions provided by the ELISA kit manufacturer.

  • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody. Incubate.

  • Wash the plate and add the streptavidin-HRP conjugate. Incubate.

  • Wash the plate and add the TMB substrate solution. Allow color to develop in the dark.

  • Add the Stop Solution to quench the reaction.

  • Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of pyroptotic cell death.[1][7]

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Pierce).

  • Supernatants from Protocol 1.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's protocol for the chosen LDH assay kit.

  • Transfer 50 µL of cell-free supernatant from each well of the experimental plate to a fresh 96-well flat-bottom plate.

  • Prepare a maximum LDH release control by lysing control cells with the lysis buffer provided in the kit.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 4: Western Blot for Caspase-1 and GSDMD Cleavage

This protocol is used to visualize the cleavage of pro-caspase-1 and GSDMD into their active fragments.[1][8]

Materials:

  • Cell lysates and supernatants from Protocol 1.

  • RIPA or similar lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Caspase-1 (p20), anti-GSDMD (N-terminal).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Lyse the cells from Protocol 1 with ice-cold lysis buffer.

    • Centrifuge lysates at 14,000 x g for 15 min at 4°C to pellet debris.

    • Measure the protein concentration of the supernatant (lysate) using a BCA assay.

    • To detect secreted proteins, proteins in the culture supernatant can be concentrated using TCA precipitation or spin columns.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 12-15% acrylamide) and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Caspase-1 p20) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of the cleaved p20 fragment of Caspase-1 or the N-terminal fragment of GSDMD.

References

Troubleshooting & Optimization

Troubleshooting JC2-11 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JC2-11, focusing on issues related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution before diluting it in your cell culture media. This compound, like other chalcones, is generally insoluble in water.

Q2: I am observing precipitation or insolubility of this compound in my cell culture medium. What could be the cause?

A2: Precipitation of this compound in cell culture media can occur for several reasons:

  • Incorrect Solvent: Using an aqueous-based solvent directly to dissolve this compound will result in insolubility.

  • High Final Concentration of this compound: The desired final concentration of this compound in your experiment might exceed its solubility limit in the aqueous environment of the cell culture medium.

  • High Final Concentration of DMSO: While DMSO aids in solubility, excessively high concentrations can be toxic to cells and may also affect the stability of the medium components. It is crucial to maintain the final DMSO concentration at a non-toxic level, ideally below 0.5%.[1][2][3][4][5]

  • Improper Dilution: Adding the this compound stock solution directly to the full volume of media without proper mixing can cause localized high concentrations and lead to precipitation.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO; however, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO as your experimental conditions) to account for any effects of the solvent on the cells.[1]

Troubleshooting Guide: this compound Insolubility

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound insolubility in your cell culture experiments.

Problem: this compound is not dissolving or is precipitating in the cell culture medium.

Step 1: Verify the correct solvent is being used for the stock solution.

  • Solution: Ensure you are using 100% sterile, cell culture grade DMSO to prepare your this compound stock solution.

Step 2: Check the final concentration of this compound and DMSO in your experiment.

  • Recommendation: Review the effective concentrations of this compound used in published research to ensure your target concentration is within a reasonable range. Prepare a high-concentration stock solution in DMSO so that only a small volume is needed to achieve the final desired concentration in your cell culture medium. This will help keep the final DMSO concentration low.

Step 3: Follow the recommended protocol for preparing the this compound stock solution and diluting it for your experiment.

  • Action: Refer to the detailed "Experimental Protocols" section below for a step-by-step guide on preparing and using this compound in cell culture.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture.

Table 1: Recommended Concentrations for this compound and DMSO in Cell Culture

ParameterRecommended ValueNotes
This compound Stock Solution Solvent 100% DMSOSterile, cell culture grade.
This compound Working Concentration 10 - 40 µMEffective range for inflammasome inhibition in macrophages.[6][7]
Final DMSO Concentration ≤ 0.5% Recommended for most cell lines.[2][4][5]
Ideal Final DMSO Concentration ≤ 0.1% For sensitive cells or long-term assays.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure: a. Determine the desired concentration of your stock solution (e.g., 10 mM, 20 mM, or 40 mM). A higher concentration stock is recommended to minimize the volume added to your cell culture, thereby keeping the final DMSO concentration low. b. Calculate the required amount of this compound powder and DMSO. c. In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to the cells.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Determine the final concentration of this compound required for your experiment. c. Calculate the volume of the stock solution needed to achieve the desired final concentration in your total culture volume. d. Crucially, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of pre-warmed cell culture medium. e. Add this intermediate dilution to the final volume of your cell culture plate or flask. f. Mix gently by swirling the plate or pipetting up and down. g. Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_experiment Cell Treatment jc211_powder This compound Powder stock_solution High Concentration This compound Stock Solution jc211_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution working_solution Final this compound Working Solution stock_solution->working_solution Dilute culture_media Cell Culture Media culture_media->working_solution treated_cells Treated Cells working_solution->treated_cells Add to cells cells Cells in Culture cells->treated_cells

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_logic start Insolubility Issue with this compound check_solvent Is stock solution prepared in 100% DMSO? start->check_solvent check_concentration Is final DMSO concentration ≤ 0.5%? check_solvent->check_concentration Yes reprepare_stock Action: Re-prepare stock in 100% DMSO check_solvent->reprepare_stock No check_protocol Was the dilution protocol followed correctly? check_concentration->check_protocol Yes adjust_stock Action: Adjust stock concentration to lower final DMSO % check_concentration->adjust_stock No solution_found Problem Resolved check_protocol->solution_found Yes follow_protocol Action: Follow serial dilution protocol carefully check_protocol->follow_protocol No reprepare_stock->check_solvent adjust_stock->check_concentration follow_protocol->check_protocol

Caption: Troubleshooting logic for this compound insolubility issues.

References

Optimizing JC2-11 Incubation Time for Maximal Inflammasome Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of JC2-11, a potent benzylideneacetophenone derivative, for maximal inflammasome inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inflammasome inhibition?

A1: this compound is a pan-inflammasome inhibitor that acts on multiple types of inflammasomes, including NLRP3, NLRC4, and AIM2.[1][2][3] Its inhibitory action is multifaceted, targeting both the "priming" and "activation" steps of inflammasome activation.[1][4][5]

  • Priming Inhibition: this compound blocks the expression of key inflammasome components, such as NLRP3 and pro-IL-1β, during the initial priming phase typically induced by stimuli like lipopolysaccharide (LPS).[1]

  • Activation Inhibition: It interferes with the production of mitochondrial reactive oxygen species (mROS) and directly inhibits the enzymatic activity of caspase-1, a crucial enzyme for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1]

Q2: What is the recommended starting incubation time for this compound?

A2: The optimal incubation time for this compound can vary depending on the specific experimental setup, cell type, and the targeted step of inflammasome activation. Based on published data, here are recommended starting points:

  • For inhibiting the priming step: Co-incubation of this compound with the priming agent (e.g., LPS) for a period of 3 hours has been shown to be effective in reducing the expression of inflammasome components.[1]

  • For inhibiting the activation step: A pre-incubation of 30 minutes with this compound before adding the inflammasome activator (e.g., ATP, nigericin) is a common starting point.[5]

It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific model system.

Q3: Can this compound inhibit non-canonical inflammasome activation?

A3: Yes, this compound has been shown to attenuate the non-canonical inflammasome pathway as well.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Inflammasome Inhibition Suboptimal Incubation Time: The incubation time with this compound may be too short for it to effectively engage its targets.Optimize Incubation Time: Perform a time-course experiment. For priming inhibition, try extending the co-incubation with LPS to 4-6 hours. For activation inhibition, increase the pre-incubation time with this compound to 1-2 hours before adding the activator.
Inhibitor Concentration: The concentration of this compound may be too low.Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell type and experimental conditions.
This compound Stability: The inhibitor may be degrading in the cell culture medium over long incubation periods.Assess Stability: While specific stability data for this compound in all media is not readily available, consider the stability of similar compounds.[6] If long incubations are necessary, consider replenishing the medium with fresh this compound.
Cell Viability Issues This compound Cytotoxicity: High concentrations or very long incubation times of this compound could be toxic to certain cell types.Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold of this compound for your specific cells. Adjust the concentration and incubation time accordingly.
Variability in Results Inconsistent Timing: Inconsistent timing of this compound addition relative to priming and activation signals.Standardize Protocol: Ensure precise and consistent timing for the addition of all reagents (LPS, this compound, inflammasome activators) across all experiments.
Cell Culture Conditions: Variations in cell culture conditions can affect the inflammatory response.Maintain Consistent Culture Conditions: Use consistent cell passage numbers, seeding densities, and media formulations.[7]

Experimental Protocols

Protocol 1: Inhibition of the Priming Step of NLRP3 Inflammasome Activation

This protocol is designed to assess the effect of this compound on the LPS-induced priming of macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (10 ng/mL)

  • This compound (various concentrations, e.g., 1, 5, 10 µM)

  • Cell lysis buffer

  • Reagents for Western blotting (antibodies for NLRP3, pro-IL-1β, and a loading control like β-actin)

Procedure:

  • Seed BMDMs or differentiated THP-1 cells in a 6-well plate.

  • Treat the cells with LPS (10 ng/mL) and different concentrations of this compound simultaneously.

  • Incubate for 3 hours .

  • Wash the cells with PBS and lyse them.

  • Perform Western blotting to analyze the protein levels of NLRP3 and pro-IL-1β.

Protocol 2: Inhibition of the Activation Step of the NLRP3 Inflammasome

This protocol evaluates the ability of this compound to inhibit the activation of the NLRP3 inflammasome.

Materials:

  • BMDMs or THP-1 cells

  • LPS (1 µg/mL)

  • This compound (various concentrations)

  • ATP (5 mM) or Nigericin (10 µM)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Seed BMDMs or differentiated THP-1 cells in a 24-well plate.

  • Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat the cells with different concentrations of this compound for 30 minutes .

  • Add the NLRP3 activator (ATP or nigericin) and incubate for another 2 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β using an ELISA kit.

  • Measure the release of LDH to assess pyroptosis.

Quantitative Data Summary

Experiment Readout This compound Concentration Incubation Time Expected Outcome
Priming Inhibition NLRP3 Protein Levels1-10 µM3 hours (co-incubation with LPS)Dose-dependent decrease in NLRP3 expression
pro-IL-1β Protein Levels1-10 µM3 hours (co-incubation with LPS)Dose-dependent decrease in pro-IL-1β expression
Activation Inhibition IL-1β Secretion1-10 µM30 minutes (pre-incubation)Dose-dependent decrease in IL-1β secretion
LDH Release (Pyroptosis)1-10 µM30 minutes (pre-incubation)Dose-dependent decrease in LDH release

Visualizing Key Pathways and Workflows

Inflammasome_Signaling_Pathway Inflammasome Signaling Pathway and this compound Inhibition cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β Expression NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b_mat IL-1β Maturation & Secretion Pro_IL1b->IL1b_mat NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_Assembly Activators Activators (e.g., ATP, Nigericin) mROS mROS Production Activators->mROS mROS->NLRP3_Assembly Casp1_act Caspase-1 Activation NLRP3_Assembly->Casp1_act Casp1_act->IL1b_mat Pyroptosis Pyroptosis Casp1_act->Pyroptosis JC2_11 This compound JC2_11->NFkB Inhibits JC2_11->mROS Inhibits JC2_11->Casp1_act Inhibits

Caption: this compound inhibits both priming and activation of the inflammasome.

Experimental_Workflow Experimental Workflow for Testing this compound Efficacy cluster_priming_inhibition Priming Inhibition Assay cluster_activation_inhibition Activation Inhibition Assay P_Start Seed Cells P_Treat Treat with LPS + this compound (3 hours) P_Start->P_Treat P_Lyse Cell Lysis P_Treat->P_Lyse P_WB Western Blot (NLRP3, pro-IL-1β) P_Lyse->P_WB A_Start Seed Cells A_Prime Prime with LPS (4 hours) A_Start->A_Prime A_Inhibit Pre-treat with this compound (30 mins) A_Prime->A_Inhibit A_Activate Activate with ATP/Nigericin (2 hours) A_Inhibit->A_Activate A_Collect Collect Supernatant A_Activate->A_Collect A_Assay ELISA (IL-1β) LDH Assay A_Collect->A_Assay

Caption: Workflow for assessing this compound's inhibitory effects.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Inhibition action_node action_node start Incomplete Inhibition? q_time Is incubation time optimized? start->q_time q_conc Is concentration optimized? q_time->q_conc Yes a_time Perform time-course (30 min - 6 hours) q_time->a_time No q_viability Is cell viability compromised? q_conc->q_viability Yes a_conc Perform dose-response (e.g., 0.1 - 20 µM) q_conc->a_conc No end_node Inhibition Achieved q_viability->end_node No a_viability Perform cytotoxicity assay & adjust parameters q_viability->a_viability Yes a_time->q_conc a_conc->q_viability a_viability->end_node

Caption: A logical approach to troubleshooting incomplete inhibition.

References

How to address off-target effects of JC2-11 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JC2-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a special focus on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic benzylideneacetophenone derivative, belonging to the chalcone family of compounds. It has been designed for enhanced antioxidant activity and functions as a pan-inflammasome inhibitor.[1][2][3][4] Its primary mechanism of action involves the attenuation of inflammasome activation through a multi-faceted approach:

  • Inhibition of the Priming Step: this compound blocks the expression of inflammasome components.[1][2][3][4]

  • Inhibition of Caspase-1 Activity: It directly inhibits the enzymatic activity of caspase-1, a key effector in the inflammasome pathway.[1][2][3][4]

  • Reduction of Mitochondrial Reactive Oxygen Species (mROS): this compound interrupts the production of mROS, which can act as a trigger for NLRP3 inflammasome activation.[1][2][3][4]

This concerted action makes this compound a potent inhibitor of multiple inflammasomes, including NLRP3, NLRC4, and AIM2.[1][4]

Q2: What are the known on-target effects of this compound?

The on-target effects of this compound are directly related to its inhibition of the inflammasome pathway. In experimental settings, this manifests as:

  • Reduced secretion of pro-inflammatory cytokines, such as IL-1β and IL-18.[1][2][3][5][6]

  • Decreased cleavage of Gasdermin D (GSDMD), a key event in pyroptosis.[7]

  • Inhibition of pyroptotic cell death.

Q3: Does this compound affect the NF-κB signaling pathway?

Yes, this compound has been shown to inhibit the priming step of inflammasome activation, which is often mediated by the NF-κB signaling pathway.[1][2][3] Some chalcone derivatives have been demonstrated to inhibit the phosphorylation and degradation of IκB-α and the subsequent nuclear translocation of NF-κB.[5][6] This suggests that this compound may exert part of its inhibitory effect by modulating NF-κB signaling.

Troubleshooting Guide: Addressing Off-Target Effects

While this compound is a potent inflammasome inhibitor, like any small molecule, it has the potential for off-target effects. It is crucial to design experiments that can identify and control for these unintended interactions.

Q4: My experimental results are inconsistent or show unexpected phenotypes. Could this be due to off-target effects of this compound?

This is a possibility. Unexpected or inconsistent results that do not align with the known on-target effects of this compound should be investigated for potential off-target activities. The following table summarizes common issues and troubleshooting strategies.

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity or morphological changes.Off-target effects on essential cellular pathways.Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration.
Phenotype is not rescued by a known downstream effector.The observed effect is independent of the intended target pathway.Use a structurally unrelated inflammasome inhibitor to see if the phenotype is recapitulated.
Conflicting results between different cell lines.Cell-type specific off-target effects.Characterize the off-target profile of this compound in your specific cell line using techniques like KINOMEscan or CETSA.

Q5: How can I proactively assess the selectivity of this compound in my experimental system?

Several advanced techniques can be employed to determine the selectivity of this compound and identify potential off-target interactions.

Technique Principle Application for this compound
KINOMEscan™ A competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[8][9][10][11][12]To identify any unintended kinase targets of this compound, providing a broad overview of its kinase selectivity.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[13][14][15][16][17]To confirm direct target engagement of this compound with inflammasome components (e.g., Caspase-1) within intact cells and to identify other proteins that are stabilized by this compound, indicating potential off-target binding.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to validate the interaction of this compound with its intended target (e.g., Caspase-1) in cells.

  • Cell Culture and Treatment:

    • Culture cells of interest to a desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods. A positive target engagement will result in a shift in the protein's melting curve.

Protocol 2: KINOMEscan™ Profiling for Off-Target Identification

KINOMEscan™ is a service provided by specialized vendors. The general workflow is as follows:

  • Compound Submission:

    • Provide a sample of this compound to the service provider.

  • Assay Performance:

    • The compound is screened against a large panel of human kinases (typically over 400).

    • The assay measures the ability of this compound to compete with an immobilized ligand for the kinase active site.

  • Data Analysis:

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of this compound, which is then used to calculate binding constants (Kd) for any identified interactions.

Protocol 3: Negative and Positive Controls for this compound Experiments

To ensure the observed effects are specific to this compound's on-target activity, it is crucial to include appropriate controls.

  • Negative Control - Inactive Analog:

    • Use a structurally similar chalcone derivative that has been shown to be inactive in inflammasome inhibition assays. While a specific inactive analog for this compound is not commercially available, a compound from the same chemical series with no reported activity against inflammasomes can be used. Structure-activity relationship (SAR) studies on chalcone derivatives can provide insights into which structural modifications lead to a loss of activity.[5][6][18]

  • Positive Control - Structurally Unrelated Inhibitor:

    • Use a well-characterized inflammasome inhibitor with a different chemical scaffold (e.g., MCC950 for NLRP3) to confirm that the observed phenotype is due to inflammasome inhibition.

  • Rescue Experiment:

    • If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of the target protein. If the phenotype is reversed, it strongly suggests an on-target effect.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 On-Target Pathway cluster_1 This compound Inhibition PAMPs_DAMPs PAMPs/DAMPs NFkB NF-κB Activation (Priming) PAMPs_DAMPs->NFkB Inflammasome_Components Inflammasome Component Expression NFkB->Inflammasome_Components Inflammasome_Assembly Inflammasome Assembly Inflammasome_Components->Inflammasome_Assembly Pro_Caspase1 Pro-Caspase-1 Inflammasome_Assembly->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage JC2_11_1 This compound JC2_11_1->NFkB Inhibits Priming JC2_11_2 This compound JC2_11_2->Caspase1 Inhibits Activity

This compound Mechanism of Action

G cluster_0 CETSA Workflow start Start: Cells in Culture treat Treat with this compound or Vehicle start->treat heat Apply Heat Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analyze Analyze Target Protein (e.g., Western Blot) supernatant->analyze end End: Determine Thermal Shift analyze->end G cluster_0 Off-Target Troubleshooting Logic start Start: Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is Effect Dose-Dependent? dose_response->is_dose_dependent unrelated_inhibitor Test Structurally Unrelated Inhibitor is_dose_dependent->unrelated_inhibitor Yes off_target Likely Off-Target is_dose_dependent->off_target No phenotype_recapitulated Phenotype Recapitulated? unrelated_inhibitor->phenotype_recapitulated off_target_profiling Perform Off-Target Profiling (e.g., KINOMEscan) phenotype_recapitulated->off_target_profiling No on_target Likely On-Target phenotype_recapitulated->on_target Yes off_target_profiling->off_target

References

Technical Support Center: JC2-11 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JC2-11 in primary cell cytotoxicity and viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic chalcone derivative, specifically a benzylideneacetophenone.[1] Its primary established mechanism of action is the inhibition of inflammasome activation.[1][2] this compound has been shown to suppress the secretion of pro-inflammatory cytokines like IL-1β, reduce the activity of caspase-1, and inhibit the production of mitochondrial reactive oxygen species (ROS).[1][2] It can block the expression of inflammasome components during the priming step.[1]

Q2: Does this compound itself induce cytotoxicity in primary cells?

A2: Studies have indicated that this compound does not induce cytotoxicity in macrophages at concentrations effective for inflammasome inhibition. However, as with any compound, cytotoxicity can be concentration-dependent and cell-type specific. It is crucial to perform a dose-response cytotoxicity assessment for your specific primary cell type.

Q3: What is the optimal solvent for dissolving this compound for cell culture experiments?

A3: Due to its hydrophobic nature, typical of chalcone derivatives, this compound has low aqueous solubility. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (generally ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound interfere with common cytotoxicity assays?

A4: While direct interference by this compound has not been reported, chalcones and other antioxidant compounds have the potential to interfere with assays that rely on redox reactions, such as the MTT assay. Flavonoids, a class of compounds that includes chalcones, have been shown to reduce MTT in the absence of cells. It is recommended to include proper controls, such as cell-free wells with this compound and the assay reagent, to check for any direct chemical reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium. - Low aqueous solubility of chalcone derivatives.- High final concentration of this compound.- Improper dilution from DMSO stock.- Prepare a high-concentration stock in 100% DMSO.- Perform serial dilutions in pre-warmed (37°C) culture medium.- Add the this compound stock to the medium while vortexing or swirling to ensure rapid dispersion.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Briefly sonicate the final diluted solution to help dissolve small precipitates.
High background in MTT/MTS assay. - Direct reduction of the tetrazolium salt by this compound.- Contamination of cell cultures.- Run a cell-free control with this compound at all tested concentrations to measure any direct reduction of the assay reagent.- Subtract the absorbance values of the cell-free controls from your experimental values.- Visually inspect cells for any signs of microbial contamination before adding the assay reagent.
Inconsistent results between different cytotoxicity assays. - Different assays measure different aspects of cell death (e.g., membrane integrity vs. metabolic activity).- Assay interference.- Use at least two different cytotoxicity assays based on different principles (e.g., LDH assay for membrane integrity and a viability stain for live/dead cell counts).- Check for assay-specific interference by running appropriate controls.
No observed cytotoxicity even at high concentrations. - The specific primary cell type may be resistant to this compound.- this compound may have a low cytotoxic potential in the tested concentration range.- Extend the incubation time.- Test a higher concentration range if solubility permits.- Confirm the viability of your cells with a positive control for cytotoxicity.

Data Presentation

While specific quantitative cytotoxicity data for this compound in a range of primary cells is not extensively published, the following table presents representative IC50 values for other chalcone derivatives in various cell lines to provide an illustrative example of the expected potency of this class of compounds.

Table 1: Illustrative Cytotoxicity (IC50) of Various Chalcone Derivatives in Different Cell Lines.

Chalcone DerivativeCell LineCell TypeIC50 (µM)
Compound 10HSC-2Human Oral Squamous Carcinoma4.4
Compound 12HSC-3Human Oral Squamous Carcinoma5.2
Compound 15Ca9-22Human Oral Squamous Carcinoma6.1
Compound 5aMCF7Human Breast Adenocarcinoma7.87
Compound 5bMCF7Human Breast Adenocarcinoma4.05
Compound 9aHCT116Human Colorectal Carcinoma17.14

Note: This data is for illustrative purposes to show the range of cytotoxic activity of chalcone derivatives and is not specific to this compound.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

Materials:

  • LDH assay kit (commercially available)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Plate reader with absorbance measurement at 490 nm and 680 nm

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle and positive controls) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit 45 minutes before the end of the experiment.

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.

    • Background Control: Culture medium alone.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used to subtract background absorbance.

  • Calculation of Cytotoxicity:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.

    • Calculate the percentage of cytotoxicity using the following formula:

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Plate reader with absorbance measurement at 570 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation of Cell Viability:

    • Subtract the absorbance of the background control (medium only) from all other values.

    • Calculate the percentage of cell viability using the following formula:

Live/Dead Viability/Cytotoxicity Staining

This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein-AM stains live cells green, while a red fluorescent dye (e.g., Ethidium Homodimer-1) stains dead cells with compromised membranes.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or a flow cytometer

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells in a suitable format for imaging (e.g., chamber slides, glass-bottom dishes) or in suspension for flow cytometry.

  • Staining Solution Preparation: Prepare the staining solution containing both the live and dead cell stains in PBS or culture medium according to the manufacturer's instructions.

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash once with PBS. Add the staining solution and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the staining solution. Incubate as above.

  • Imaging/Analysis:

    • Microscopy: Image the cells using appropriate filter sets for the green (live) and red (dead) fluorescence.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live and dead cells in the population.

Visualizations

JC2_11_Mechanism_of_Action cluster_priming Priming Step cluster_activation Activation Step LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Pro_IL1B Pro-IL-1β Expression NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Casp1_act Caspase-1 Activation Pro_IL1B->Casp1_act substrate NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_assembly DAMPs DAMPs/PAMPs DAMPs->NLRP3_assembly ROS Mitochondrial ROS DAMPs->ROS NLRP3_assembly->Casp1_act IL1B_sec IL-1β Secretion Casp1_act->IL1B_sec cleaves pro-IL-1β Pyroptosis Pyroptosis (LDH Release) Casp1_act->Pyroptosis induces ROS->NLRP3_assembly activates JC2_11 This compound JC2_11->NFkB inhibits JC2_11->Casp1_act inhibits JC2_11->ROS inhibits

Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Primary Cells in 96-well plate adhesion Allow cells to adhere (overnight incubation) start->adhesion treatment Treat cells with this compound (Dose-response) adhesion->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation controls Include Controls: - Vehicle (DMSO) - Untreated - Positive (Lysis Buffer) controls->incubation assay_choice Perform Cytotoxicity Assay incubation->assay_choice ldh LDH Assay (Membrane Integrity) assay_choice->ldh mtt MTT Assay (Metabolic Activity) assay_choice->mtt live_dead Live/Dead Staining (Viability) assay_choice->live_dead measurement Measure Signal (Absorbance/Fluorescence) ldh->measurement mtt->measurement live_dead->measurement calculation Calculate % Cytotoxicity or % Viability measurement->calculation end Generate Dose-Response Curve & Determine IC50 calculation->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound in primary cells.

References

Navigating JC2-11 Experiments: A Technical Support Guide for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving JC2-11, a potent pan-inflammasome inhibitor. By offering detailed protocols, clear data presentation, and visual aids, this guide aims to enhance the reproducibility and reliability of your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic benzylideneacetophenone, a derivative of chalcone, designed to leverage its antioxidant and anti-inflammatory properties.[1][2][3][4] Its primary mechanism of action is the attenuation of inflammasome activation. It acts as a pan-inflammasome inhibitor, effective against NLRP3, NLRC4, AIM2, and non-canonical inflammasomes.[1][2][4]

Q2: How does this compound inhibit inflammasome activation?

A2: this compound inhibits inflammasome activation through a multi-faceted approach:

  • Inhibition of the Priming Step: It blocks the expression of essential inflammasome components, which is a necessary step for inflammasome activation.[1][2][4]

  • Reduction of Mitochondrial ROS: this compound interrupts the production of mitochondrial reactive oxygen species (mROS), a key trigger for NLRP3 inflammasome assembly.[1][2][4]

  • Direct Inhibition of Caspase-1: It directly inhibits the enzymatic activity of caspase-1, preventing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][4]

Q3: What are the key applications of this compound in research?

A3: this compound is primarily used in studies investigating inflammatory diseases where inflammasome activation is a key pathological feature. This includes metabolic disorders, cancers, and neurodegenerative diseases.[1][3] It is a valuable tool for dissecting the role of inflammasomes in disease models and for exploring the therapeutic potential of inflammasome inhibition.

Q4: In which cell types and models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in both human and murine macrophages, including bone marrow-derived macrophages (BMDMs) and PMA-differentiated THP-1 cells.[1] Furthermore, its anti-inflammatory effects have been validated in vivo in lipopolysaccharide (LPS)-injected mouse models, where it reduced the secretion of IL-1β.[1][2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IL-1β secretion between replicates. Inconsistent cell priming with LPS.Ensure uniform LPS concentration and incubation time across all wells. Verify the activity of your LPS stock.
Cell density variation.Use a consistent cell seeding density and ensure even cell distribution in each well.
Timing of this compound treatment.Add this compound at a consistent time point relative to inflammasome activation. Pre-treatment before the activator is often crucial.
This compound shows lower than expected inhibition of inflammasome activation. Suboptimal concentration of this compound.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and activator.
Inappropriate solvent or vehicle control.Ensure the solvent for this compound (e.g., DMSO) is used at a non-toxic concentration and is included as a vehicle control in all experiments.
Potent or rapid inflammasome activator.The kinetics of activation by very strong stimuli might overcome the inhibitory effect. Consider using a lower concentration of the activator or a shorter incubation time.
Inconsistent results in Caspase-1 cleavage assays (Western Blot). Poor antibody quality or inappropriate antibody dilution.Validate your anti-caspase-1 p20 antibody and optimize the dilution. Use a positive control for inflammasome activation to confirm antibody performance.
Inefficient protein extraction.Use appropriate lysis buffers containing protease inhibitors to prevent degradation of cleaved caspase-1.
Cell death observed in control wells treated with this compound alone. This compound cytotoxicity at high concentrations.Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound for your cells.[1]

Experimental Protocols

In Vitro Inflammasome Inhibition Assay in Macrophages

This protocol describes the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

1. Cell Culture and Priming:

  • Culture BMDMs or PMA-differentiated THP-1 cells to the desired confluence.
  • Prime the cells with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3. A typical concentration is 10 ng/mL for 3 hours.[1]

2. This compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Treat the primed cells with various concentrations of this compound for a defined period, typically 30 minutes to 1 hour, prior to inflammasome activation. Include a vehicle-only control.

3. Inflammasome Activation:

  • Activate the NLRP3 inflammasome using a specific trigger. Common activators include:
  • Nigericin (NG)
  • Monosodium urate (MSU) crystals
  • ATP[1]
  • Incubate for the recommended time for the chosen activator.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatants to measure secreted IL-1β and LDH.
  • Lyse the cells to prepare protein extracts for Western blot analysis of caspase-1 cleavage.
  • Analyze IL-1β secretion by ELISA and LDH release using a cytotoxicity assay kit.[1]
  • Perform immunoblotting for the p20 subunit of cleaved caspase-1 and gasdermin D (GSDMD).[1]

Data Presentation: Expected Outcomes of this compound Treatment
Parameter Control (Activator only) This compound Treated Expected Outcome with this compound
IL-1β Secretion (pg/mL) HighLowSignificant Reduction
LDH Release (% of max) HighLowSignificant Reduction
Caspase-1 Cleavage (p20 band) StrongWeak/AbsentInhibition of cleavage
Gasdermin D Cleavage StrongWeak/AbsentInhibition of cleavage

Visualizing the Mechanism of this compound

To further clarify the experimental workflow and the signaling pathway affected by this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound A 1. Cell Priming (e.g., LPS) B 2. This compound Treatment (or Vehicle Control) A->B C 3. Inflammasome Activation (e.g., Nigericin, ATP) B->C D 4. Sample Collection (Supernatant & Lysate) C->D E 5. Downstream Analysis (ELISA, Western Blot, LDH Assay) D->E

Caption: A generalized experimental workflow for assessing the inhibitory effects of this compound.

G cluster_pathway This compound Inhibition of Inflammasome Signaling cluster_priming Priming Step cluster_activation Activation Step cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB ProIL1b pro-IL-1β Expression NFkB->ProIL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Activators Activators (e.g., NG, ATP) mROS Mitochondrial ROS Activators->mROS NLRP3_assembly NLRP3 Inflammasome Assembly mROS->NLRP3_assembly ProCasp1 Pro-Caspase-1 NLRP3_assembly->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD_cleavage GSDMD Cleavage (Pyroptosis) Casp1->GSDMD_cleavage ProIL1b_input pro-IL-1β Casp1->ProIL1b_input IL1b_sec IL-1β Secretion ProIL1b_input->IL1b_sec cleavage JC2_11 This compound JC2_11->NFkB Inhibits JC2_11->mROS Inhibits JC2_11->Casp1 Inhibits

Caption: this compound signaling pathway, illustrating its multi-target inhibitory action.

References

JC2-11 Dosage Refinement Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining JC2-11 dosage for specific cell types. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic benzylideneacetophenone derivative, based on a chalcone structure, designed for enhanced antioxidant activity.[1] Its primary mechanism of action is as a pan-inflammasome inhibitor. It attenuates the activation of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes.[1][2] this compound achieves this by blocking the expression of inflammasome components during the priming step, inhibiting the production of mitochondrial reactive oxygen species (ROS), and directly inhibiting caspase-1 activity.[1][2] This leads to a reduction in the secretion of pro-inflammatory cytokines like IL-1β and a decrease in inflammatory cell death (pyroptosis).[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.[3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration for this compound in a new cell line?

A3: Based on published data in macrophage cell lines, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments.[1] However, the optimal concentration is highly cell-type dependent. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed even at low this compound concentrations. The cell line is highly sensitive to this compound or the final DMSO concentration is too high.Perform a cell viability assay (e.g., MTT or CCK-8) with a wider range of lower this compound concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1%.
No inhibition of inflammasome activation is observed. The concentration of this compound is too low. The inflammasome is not being properly activated in your experimental setup. The readout for inflammasome activation is not sensitive enough.Increase the concentration of this compound in a step-wise manner. Confirm inflammasome activation in your positive controls (e.g., by measuring IL-1β secretion or caspase-1 cleavage). Use a more sensitive detection method or a different readout (e.g., LDH release assay for pyroptosis).
Inconsistent results between experiments. Variability in cell seeding density. Inconsistent incubation times. Instability of this compound in the culture medium.Standardize your cell seeding protocol to ensure consistent cell numbers in each experiment.[4] Use a consistent incubation time for this compound treatment. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Precipitation of this compound in the culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, reduce the final concentration.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in published studies. This data can serve as a starting point for designing your own experiments.

Cell Type/Model Concentration/Dosage Application Reference
Murine Bone Marrow-Derived Macrophages (BMDMs)Indicated concentrations (graphical data suggests a range of ~5-20 µM)Inhibition of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes[1]
Human THP-1 MacrophagesIndicated concentrations (graphical data suggests a range of ~5-20 µM)Inhibition of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes[1]
C57BL/6 Mouse Model250 µ g/mouse (intraperitoneal injection)Attenuation of LPS-induced IL-1β secretion[3]

Note: The concentrations for BMDMs and THP-1 cells are inferred from graphical representations in the cited literature and should be used as a preliminary guide.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Dosage of this compound using a Cell Viability Assay (CCK-8)

This protocol outlines the steps to determine the cytotoxic profile of this compound on a specific cell line and to identify the optimal concentration range for subsequent inflammasome inhibition assays.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24-48 hours (the incubation time should be consistent with your planned inflammasome inhibition experiments).

  • Cell Viability Measurement (CCK-8):

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the no-treatment control.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration at which cell viability is reduced by 50%).

    • For subsequent experiments, use concentrations of this compound that result in >90% cell viability.

Visualizations

JC2_11_Signaling_Pathway cluster_priming Priming Step cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates IL1b IL-1β pro_IL1b->IL1b cleavage NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein ASC ASC NLRP3_protein->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Caspase-1 pro_caspase1->Caspase1 auto-cleavage Caspase1->pro_IL1b GSDMD Gasdermin D Caspase1->GSDMD cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis JC2_11 This compound JC2_11->NFkB inhibits JC2_11->Caspase1 inhibits

Caption: this compound signaling pathway inhibition.

Dosage_Optimization_Workflow start Start: Select Cell Line prepare_cells Prepare and Seed Cells in 96-well plate start->prepare_cells treat_cells Treat Cells with this compound and Controls prepare_cells->treat_cells prepare_jc211 Prepare Serial Dilutions of this compound prepare_jc211->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., CCK-8) incubate->viability_assay analyze_data Analyze Data: Generate Dose-Response Curve viability_assay->analyze_data determine_ic50 Determine IC50 and Non-Toxic Concentration Range analyze_data->determine_ic50 end Proceed to Inflammasome Inhibition Assay determine_ic50->end

Caption: Experimental workflow for this compound dosage optimization.

Troubleshooting_Logic action_node action_node start Unexpected Results? high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity no_effect No Inflammasome Inhibition? start->no_effect  [No] high_cytotoxicity->action_node [Yes] Lower this compound conc. Check DMSO conc. high_cytotoxicity->no_effect [No] no_effect->action_node [Yes] Increase this compound conc. Verify inflammasome activation Check readout sensitivity no_effect->action_node [No] Check for inconsistent results (cell density, incubation time)

Caption: Logical workflow for troubleshooting this compound experiments.

References

Troubleshooting unexpected results with JC2-11 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JC2-11, a potent pan-inflammasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a benzylideneacetophenone derivative that functions as a broad-spectrum inhibitor of inflammasomes, including NLRP3, NLRC4, and AIM2.[1][2] Its inhibitory action is multifaceted, targeting several key steps in the inflammasome activation cascade. Mechanistically, this compound has been shown to:

  • Block the priming step: It inhibits the expression of essential inflammasome components, thereby preventing the initial setup required for activation.[1][3]

  • Inhibit mitochondrial reactive oxygen species (ROS) production: By disrupting the generation of mitochondrial ROS, a critical upstream signal for NLRP3 inflammasome assembly, this compound effectively prevents its activation.[1][3][4]

  • Directly inhibit caspase-1 activity: this compound can directly interfere with the enzymatic activity of caspase-1, the central effector protease of the inflammasome complex.[1][3]

This multi-pronged approach makes this compound a robust tool for studying inflammasome-driven inflammation.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2] Stock solutions should be prepared in a suitable solvent, such as DMSO, and can be stored at -80°C for up to 6 months or at -20°C for 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which cell types has this compound been shown to be effective?

This compound has been demonstrated to effectively inhibit inflammasome activation in both human and murine macrophages, including bone marrow-derived macrophages (BMDMs) and PMA-differentiated THP-1 cells.[1][3][6]

Troubleshooting Guide for Unexpected Results

Unexpected results can arise from various factors, from procedural inconsistencies to the inherent biological complexity of the experimental system. This guide addresses common issues encountered during this compound treatment.

Issue 1: No or reduced inhibition of inflammasome activation.

If you observe a lack of expected inhibitory effect from this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations can vary between cell lines and activation stimuli.
This compound Degradation Ensure proper storage and handling of the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[2][5]
Timing of Treatment The timing of this compound addition relative to the priming and activation signals is crucial. For inhibiting the priming step, this compound should be added before or concurrently with the priming stimulus (e.g., LPS). To target the activation step, add this compound before the activator (e.g., ATP, nigericin).
Cell Health and Density Ensure cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells may respond differently to stimuli and inhibitors.
Ineffective Inflammasome Activation Verify that your positive controls for inflammasome activation are working as expected. This can be confirmed by measuring IL-1β secretion, caspase-1 cleavage, or pyroptosis in untreated, activated cells.

Issue 2: High levels of cell death or cytotoxicity observed.

While this compound is designed to be an inhibitor, like many small molecules, it can exhibit cytotoxicity at high concentrations.

Potential Cause Troubleshooting Step
High this compound Concentration Perform a cytotoxicity assay (e.g., LDH release or MTS assay) to determine the non-toxic concentration range of this compound for your specific cell type and experiment duration.[7] Chalcone derivatives, the parent class of this compound, have been reported to exhibit cytotoxicity.[8][9]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).
Contamination Rule out any potential microbial contamination in your cell cultures, which can induce cell death.

Issue 3: Inconsistent or variable results between experiments.

Variability in experimental outcomes can be frustrating. The following steps can help improve reproducibility.

Potential Cause Troubleshooting Step
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound and inflammasome activators for each experiment. Ensure all other reagents are within their expiration dates and properly stored.
Variations in Cell Culture Use cells of a consistent passage number and ensure they are in the logarithmic growth phase. Standardize cell seeding density and stimulation times.
Assay Technique Ensure consistent execution of assays (e.g., ELISA, Western blotting). Pay close attention to incubation times, washing steps, and reagent concentrations.

Experimental Protocols

Standard In Vitro Inflammasome Activation and Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on inflammasome activation in macrophages.

  • Cell Seeding: Seed macrophages (e.g., primary BMDMs or PMA-differentiated THP-1 cells) in appropriate cell culture plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Priming: Prime the cells with a TLR agonist, such as lipopolysaccharide (LPS; typically 10-100 ng/mL), for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound for 30-60 minutes before adding the inflammasome activator. A vehicle control (e.g., DMSO) should be included.

  • Inflammasome Activation: Add a specific inflammasome activator. For the NLRP3 inflammasome, common activators include ATP (2.5-5 mM) for 30-60 minutes or nigericin (5-10 µM) for 30-60 minutes.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure secreted IL-1β (by ELISA) and LDH (by cytotoxicity assay).

    • Cell Lysate: Lyse the cells to prepare protein samples for Western blot analysis of cleaved caspase-1 and pro-IL-1β.

  • Data Analysis: Quantify the levels of IL-1β and LDH in the supernatant and the protein levels of cleaved caspase-1 in the cell lysates. Compare the results from this compound treated groups to the vehicle-treated control.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Flowchart for this compound Experiments

G Troubleshooting this compound Experiments start Unexpected Results with this compound issue1 No or Reduced Inhibition? start->issue1 Inhibition Issue issue2 High Cytotoxicity? start->issue2 Toxicity Issue issue3 Inconsistent Results? start->issue3 Reproducibility Issue check_conc Check this compound Concentration (Dose-Response) issue1->check_conc check_cyto Perform Cytotoxicity Assay (LDH, MTS) issue2->check_cyto check_reagents Standardize Reagent Preparation (Fresh Dilutions) issue3->check_reagents check_stability Verify Compound Stability (Fresh Aliquots) check_conc->check_stability If no improvement check_timing Optimize Treatment Timing (Pre-treatment vs. Co-treatment) check_stability->check_timing If no improvement check_activation Confirm Inflammasome Activation (Positive Controls) check_timing->check_activation If no improvement solution1 Problem Solved check_activation->solution1 If successful check_solvent Check Solvent Concentration (<0.5% DMSO) check_cyto->check_solvent If no improvement solution2 Problem Solved check_solvent->solution2 If successful check_cells Standardize Cell Culture (Passage, Density) check_reagents->check_cells If no improvement check_assay Ensure Consistent Assay Technique check_cells->check_assay If no improvement solution3 Problem Solved check_assay->solution3 If successful

A flowchart to guide troubleshooting of common experimental issues.

Signaling Pathway of this compound-Mediated Inflammasome Inhibition

G cluster_priming Priming Step cluster_activation Activation Step LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1B Pro-IL-1β Expression NFkB->ProIL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β Secretion ProIL1B->IL1B Activator Activator (e.g., ATP, Nigericin) ROS Mitochondrial ROS Activator->ROS NLRP3_assembly NLRP3 Inflammasome Assembly ROS->NLRP3_assembly Casp1 Caspase-1 Activation NLRP3_assembly->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis JC211 This compound JC211->NFkB Inhibits Expression JC211->ROS Inhibits Production JC211->Casp1 Inhibits Activity

This compound inhibits inflammasome activation at multiple key steps.

References

Technical Support Center: Optimizing JC2-11 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of JC2-11, a potent pan-inflammasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the delivery of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic chalcone derivative, specifically a benzylideneacetophenone, that functions as a pan-inflammasome inhibitor. Its primary mechanism of action involves the attenuation of inflammasome activation through three main pathways:

  • Inhibition of the Priming Step: this compound blocks the expression of inflammasome components, which is a necessary priming step for activation.

  • Reduction of Mitochondrial Reactive Oxygen Species (mROS): It interrupts the production of mROS, a key trigger for NLRP3 inflammasome activation.

  • Direct Inhibition of Caspase-1: this compound directly inhibits the activity of caspase-1, a crucial enzyme in the inflammasome cascade that processes pro-inflammatory cytokines.

Q2: What is the recommended in vivo model for studying this compound's efficacy?

A2: A commonly used and effective model is the lipopolysaccharide (LPS)-induced inflammation model in mice. Intraperitoneal (IP) injection of LPS in mice triggers a robust inflammatory response, including the activation of the non-canonical inflammasome pathway, providing a suitable context to evaluate the inhibitory effects of this compound.

Q3: What is a known effective dose of this compound in mice?

A3: A dose of 250 μ g/mouse administered intraperitoneally has been shown to be effective in attenuating IL-1β secretion in an LPS-induced inflammation model in C57BL/6 mice. At present, comprehensive dose-response studies for this compound in vivo have not been published. Researchers should consider performing pilot studies to determine the optimal dose for their specific animal model and experimental conditions.

Q4: Is there any available pharmacokinetic data for this compound?

A4: Currently, specific pharmacokinetic data for this compound, such as its half-life, maximum plasma concentration (Cmax), and oral bioavailability, are not available in the public domain. As a hydrophobic chalcone derivative, it may exhibit variable absorption and a relatively short half-life, similar to other compounds in its class. Pharmacokinetic studies are recommended to characterize its profile in your specific model.

Q5: What are the potential alternative routes of administration for this compound?

A5: While intraperitoneal injection is the most documented route for this compound, other routes could be explored, keeping in mind its hydrophobic nature.

  • Oral Gavage: This route is convenient but may be limited by the low oral bioavailability typical of many hydrophobic compounds due to poor solubility and first-pass metabolism. Formulation strategies such as nanoemulsions or solid dispersions could potentially improve oral absorption.

  • Intravenous (IV) Injection: IV administration ensures 100% bioavailability and rapid distribution. However, the hydrophobicity of this compound poses a significant challenge, as it can precipitate in the bloodstream. Specialized formulations, such as liposomes or nanocrystals, would likely be necessary for safe and effective IV delivery.

  • Subcutaneous (SC) Injection: This route can provide a slower, more sustained release compared to IP or IV injections. However, the formulation must be carefully designed to prevent precipitation at the injection site and ensure absorption.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when administering this compound in animal studies, with a focus on intraperitoneal injection of a hydrophobic compound.

Problem Potential Cause Recommended Solution
Difficulty dissolving this compound This compound is a hydrophobic compound.While the specific vehicle for the published in vivo study is not stated, common solvents for hydrophobic compounds include DMSO, ethanol, or a mixture of solvents like PEG400 and saline. It is crucial to perform solubility tests to find a suitable, non-toxic vehicle. A vehicle control group is essential in all experiments.
Precipitation of this compound upon dilution or injection The compound is "crashing out" of solution when it comes into contact with an aqueous environment (e.g., saline for dilution, or peritoneal fluid).- Increase the concentration of the organic solvent in the final injection volume, ensuring it remains within tolerated limits for the animal. - Consider using a formulation strategy such as creating a nanocrystal suspension or using cyclodextrins to enhance solubility. - Warm the solution to body temperature just before injection to aid in maintaining solubility.
Inconsistent experimental results - Improper injection technique leading to injection into the gut, abdominal fat, or subcutaneous space. - Variability in animal stress levels or health status.- Ensure proper restraint and injection technique. For IP injections in mice, tilt the mouse's head downwards to shift the abdominal organs. - Use a new, sharp needle for each animal. - Standardize animal handling procedures to minimize stress.
Adverse animal reactions post-injection (e.g., lethargy, ruffled fur) - Toxicity of the vehicle (e.g., high concentration of DMSO). - Irritation caused by the compound or vehicle. - Accidental puncture of an abdominal organ.- Run a vehicle-only toxicity study to determine the maximum tolerated dose of your solvent. - Reduce the concentration of the organic solvent if possible. - Refine your injection technique to minimize the risk of organ puncture. Observe the animal closely after injection.
Bleeding at the injection site Puncture of a superficial blood vessel.Apply gentle pressure to the site until bleeding stops. This is usually a minor complication.
Signs of peritonitis (abdominal swelling, pain) - Puncture of the intestine. - Use of a non-sterile injection solution.- This is a serious complication. Euthanize the animal if signs of severe distress are observed. - Always use sterile solutions and aseptic injection techniques.

Experimental Protocols

In Vivo LPS-Induced Inflammation Model in Mice

This protocol is based on the methodology described in the study by Lee et al., 2022.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Suitable vehicle for this compound (e.g., DMSO, to be determined by solubility testing)

  • 8-week-old female C57BL/6 mice

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Preparation of Reagents:

    • Dissolve LPS in sterile saline to the desired concentration (e.g., for a 100 μ g/mouse dose in a 200 μL injection volume, the concentration would be 0.5 mg/mL).

    • Prepare the this compound solution in a suitable vehicle at the desired concentration (e.g., for a 250 μ g/mouse dose in a 200 μL injection volume, the concentration would be 1.25 mg/mL). A vehicle control solution should also be prepared.

  • Animal Groups:

    • Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A minimum of 5-6 animals per group is recommended.

  • Administration:

    • Administer this compound (250 μ g/mouse ) or the vehicle control via intraperitoneal (IP) injection.

    • At a specified time after this compound administration (as determined by your experimental design, the original study administered them concurrently), inject LPS (100 μ g/mouse ) or sterile saline via IP injection into the contralateral side of the abdomen.

  • Sample Collection:

    • Six hours after the LPS injection, euthanize the mice via an approved method (e.g., CO2 inhalation).

    • Perform a peritoneal lavage by injecting 5 mL of sterile phosphate-buffered saline (PBS) into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet cells.

    • The supernatant can be used to measure cytokine levels (e.g., IL-1β) by ELISA.

    • The cell pellet can be used for other analyses, such as flow cytometry or Western blotting.

Visualizations

Signaling Pathway of LPS-Induced Inflammasome Activation and Inhibition by this compound

JC2_11_Mechanism cluster_priming Priming Step cluster_activation Activation Step cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 1. NFkB NF-κB Signaling TLR4->NFkB pro_IL1b_gene pro-IL-1β mRNA NFkB->pro_IL1b_gene NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene pro_IL1b_protein Pro-IL-1β pro_IL1b_gene->pro_IL1b_protein NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein mROS Mitochondrial ROS inflammasome NLRP3 Inflammasome Assembly mROS->inflammasome 2. NLRP3_protein->inflammasome ASC ASC ASC->inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 IL1b Mature IL-1β (Secretion) caspase1->IL1b Cleavage pro_IL1b_protein->IL1b JC2_11 This compound JC2_11->NFkB Inhibits Priming JC2_11->mROS Inhibits ROS JC2_11->caspase1 Directly Inhibits

Caption: this compound inhibits inflammasome activation at multiple points.

Experimental Workflow for In Vivo Evaluation of this compound

JC2_11_Workflow prep Prepare this compound Solution & Vehicle Control groups Randomize Mice into Treatment Groups prep->groups admin_jc Administer this compound or Vehicle (Intraperitoneal) groups->admin_jc admin_lps Administer LPS or Saline (Intraperitoneal) admin_jc->admin_lps wait Wait for 6 Hours admin_lps->wait euthanize Euthanize Mice wait->euthanize lavage Perform Peritoneal Lavage euthanize->lavage process Process Lavage Fluid (Centrifugation) lavage->process analyze Analyze Supernatant (e.g., ELISA for IL-1β) & Cell Pellet process->analyze

Caption: Workflow for assessing this compound efficacy in an LPS-induced mouse model.

Quantitative Data

Due to the limited availability of published in vivo studies on this compound, a comprehensive table of dose-dependent efficacy and pharmacokinetic parameters cannot be provided at this time. The following table summarizes the key quantitative data from the primary study available.

ParameterValueAnimal ModelAdministration RouteSource
Effective Dose 25

Validation & Comparative

JC2-11 in the Spotlight: A Comparative Analysis of Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of inflammatory research, the quest for potent and specific inhibitors of the inflammasome cascade is paramount. This guide provides a detailed comparison of the novel inflammasome inhibitor, JC2-11, with other well-characterized inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current therapeutic landscape. This analysis is supported by available experimental data to objectively evaluate the efficacy and mechanisms of these critical research compounds.

The Inflammasome Signaling Pathway: A Central Mediator of Inflammation

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system. Their activation triggers the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and can lead to a form of inflammatory cell death known as pyroptosis. The canonical inflammasome activation pathway is a two-step process involving a priming signal, typically from microbial components like lipopolysaccharide (LPS) that upregulates the expression of inflammasome components, and an activation signal that triggers the assembly of the complex.

Inflammasome_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β & IL-18 Activation_Signal Activation Signals (e.g., ATP, Nigericin) NLRP3 NLRP3 Activation_Signal->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->Pro_IL1b cleaves GSDMD Gasdermin D (GSDMD) Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1. Simplified diagram of the canonical NLRP3 inflammasome signaling pathway.

Comparative Efficacy of Inflammasome Inhibitors

The following table summarizes the key characteristics and available quantitative data for this compound and other prominent inflammasome inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorTarget Inflammasome(s)Mechanism of ActionCell Type(s)IC50Reference(s)
This compound NLRP3, NLRC4, AIM2, Non-canonicalPan-inflammasome inhibitor. Blocks priming (expression of inflammasome components), inhibits mitochondrial ROS production, and inhibits caspase-1 activity.Human and Murine MacrophagesNot Reported[1][2]
MCC950 NLRP3Specific NLRP3 inhibitor. Blocks the Walker B motif, preventing ATP hydrolysis and inflammasome assembly.BMDMs, HMDMs7.5 - 8.1 nM[3][4][5][6]
Glyburide NLRP3Indirectly inhibits NLRP3 by blocking ATP-sensitive K+ channels. Also reported to act upstream of NLRP3.Human Monocytes, BMDMs~10-25 µM[7][8][9]
Bay 11-7082 NLRP3 (primarily), also inhibits NF-κBInhibits IKKβ (NF-κB pathway) and directly inhibits NLRP3 ATPase activity.Macrophages~5-10 µM (for NLRP3)[10][11][12][13]
Parthenolide Multiple InflammasomesDirectly inhibits caspase-1 activity and NLRP3 ATPase activity. Also an NF-κB inhibitor.Macrophages~1-5 µM[10][11]

BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.

Detailed Mechanism of Action: this compound

This compound, a benzylideneacetophenone derivative, exhibits a multi-faceted approach to inflammasome inhibition.[1][2][14] Unlike many inhibitors that target a specific component of the assembled inflammasome, this compound acts on multiple stages of the activation cascade:

  • Inhibition of Priming: It blocks the expression of essential inflammasome components, thereby reducing the cellular capacity to form functional inflammasomes.

  • Reduction of Mitochondrial ROS: this compound interrupts the production of mitochondrial reactive oxygen species (ROS), a common trigger for NLRP3 activation.

  • Direct Caspase-1 Inhibition: It directly inhibits the enzymatic activity of caspase-1, the central effector protease of the inflammasome.[1][2]

This broad-spectrum activity suggests that this compound is a candidate pan-inflammasome inhibitor, effective against triggers for NLRP3, NLRC4, AIM2, and non-canonical inflammasomes.[1][2]

Experimental Protocols

The following section details the general methodologies for key experiments cited in the evaluation of inflammasome inhibitors.

In Vitro Inflammasome Activation and Inhibition Assay

This workflow outlines the standard procedure for assessing the efficacy of an inflammasome inhibitor in a cell-based assay.

Experimental_Workflow cluster_setup Cell Culture and Priming cluster_treatment Inhibitor Treatment and Activation cluster_analysis Downstream Analysis start Seed Macrophages (e.g., BMDMs, THP-1) prime Prime with LPS (Signal 1) (e.g., 1 µg/mL for 4h) start->prime inhibitor Pre-incubate with Inhibitor (e.g., this compound, MCC950) prime->inhibitor activate Add Inflammasome Activator (Signal 2) (e.g., ATP, Nigericin) inhibitor->activate collect Collect Supernatant and Cell Lysates activate->collect elisa IL-1β ELISA collect->elisa western Western Blot (Caspase-1, GSDMD) collect->western ldh LDH Assay (Pyroptosis) collect->ldh

Figure 2. General experimental workflow for in vitro inflammasome inhibition assays.

1. Cell Culture and Priming:

  • Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages) are cultured in appropriate media.

  • Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

2. Inhibitor Treatment:

  • Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a known control inhibitor (e.g., MCC950) for a specified period (e.g., 30-60 minutes).

3. Inflammasome Activation:

  • The inflammasome is activated by adding a specific trigger (Signal 2), such as ATP (5 mM) or Nigericin (10 µM) for NLRP3 activation, for a defined duration (e.g., 30-60 minutes).

4. Measurement of Inflammasome Activity:

  • IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

  • Caspase-1 Cleavage: Cell lysates and/or supernatants are subjected to SDS-PAGE and Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).[1][2]

  • Pyroptosis Assessment: The release of lactate dehydrogenase (LDH) into the supernatant, an indicator of cell lysis and pyroptosis, is measured using a colorimetric assay.[1][2]

Conclusion

This compound presents itself as a promising pan-inflammasome inhibitor with a unique multi-target mechanism of action that includes the inhibition of priming, reduction of mitochondrial ROS, and direct caspase-1 inhibition.[1][2] This contrasts with more targeted inhibitors like MCC950, which is highly specific for NLRP3.[3][4] While a direct quantitative comparison of potency in terms of IC50 values is currently limited by available data for this compound, its broad-spectrum activity suggests its potential as a valuable tool for investigating a wider range of inflammatory conditions driven by different inflammasome subtypes. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound against other established inflammasome inhibitors.

References

A Comparative Analysis of the Synthetic Chalcone JC2-11 and Natural Chalcone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic chalcone derivative JC2-11 and various natural chalcone compounds. This analysis is supported by available experimental data on their anti-inflammatory and cytotoxic properties, detailed experimental protocols, and visualizations of their mechanisms of action.

Chalcones, a class of organic compounds belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Both naturally occurring chalcones, found in a variety of plants, and their synthetic derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This guide focuses on a comparative analysis of JC2-12, a synthetic benzylideneacetophenone derivative, and prominent natural chalcones, highlighting their distinct and overlapping pharmacological profiles.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and several well-studied natural chalcone compounds in various in vitro assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and the available data for this compound primarily focuses on its anti-inflammatory activity through inflammasome inhibition.

Anti-Inflammatory Activity

Natural chalcones exhibit potent anti-inflammatory effects by modulating various signaling pathways. This compound, a synthetic derivative, has been specifically designed to enhance antioxidant and anti-inflammatory properties, with a primary focus on inhibiting inflammasome activation.

CompoundAssayCell LineIC50 ValueCitation
This compound IL-1β secretion (NLRP3 inflammasome)BMDM-[1]
IL-1β secretion (NLRC4 inflammasome)BMDM-[1]
IL-1β secretion (AIM2 inflammasome)BMDM-[1]
Licochalcone A PGE2 productionHuman skin fibroblasts15.0 nM[2]
ORAI1 channel inhibitionT-lymphocytes2.97 µM[3]
Kv1.3 channel inhibitionT-lymphocytes0.83 µM[3]
KCa3.1 channel inhibitionT-lymphocytes11.21 µM[3]
Cardamonin NF-κB activation-1.2 µM[4]
NO productionRAW 264.7 macrophages11.4 µM[4]
PGE2 productionRAW 264.7 macrophages26.8 µM[4]
TNF-α secretionRAW 264.7 macrophages4.6 µM[4]
Xanthohumol NO productionRAW 264.7 macrophages8.3 µM
Butein TNF-α productionMouse peritoneal macrophages14.6 µM[5]
Isoliquiritigenin NO productionRAW 264.7 macrophagesDose-dependent inhibition[6]

Note: Data for this compound is presented descriptively as specific IC50 values for cytokine inhibition were not available in the reviewed literature. BMDM: Bone Marrow-Derived Macrophages.

Cytotoxicity

The cytotoxic effects of chalcones against various cancer cell lines are a significant area of research. While extensive data exists for natural chalcones, information on the cytotoxic IC50 values of this compound is not as readily available, with research primarily focused on its anti-inflammatory mechanism.

CompoundCell LineCancer TypeIC50 ValueCitation
Licochalcone A Sarcoma HT-1080Fibrosarcoma5.176 µM[7]
Cardamonin A375Malignant melanoma3.98 µM (48h), 2.43 µM (96h)[8]
Xanthohumol Various-16.89 µM (72h)[9]
Butein ----
Isoliquiritigenin Various---

Note: The table presents a selection of the available data. IC50 values can vary significantly based on the assay conditions and cell line used.

Mechanisms of Action: Signaling Pathways

The biological activities of this compound and natural chalcones are mediated through their interaction with specific cellular signaling pathways. This compound is a potent pan-inflammasome inhibitor, while natural chalcones often exhibit broader anti-inflammatory effects by targeting pathways such as NF-κB.

This compound: Inhibition of Inflammasome Activation

This compound has been shown to attenuate the activation of multiple inflammasomes, including NLRP3, NLRC4, and AIM2.[1] Its mechanism involves blocking the expression of inflammasome components during the priming step and inhibiting the activity of caspase-1.[1] This leads to a reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-18 and inhibits pyroptosis, a form of inflammatory cell death.

JC2_11_Mechanism cluster_priming Priming Step cluster_activation Activation Step cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR NF-kB NF-kB TLR->NF-kB Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b NLRP3 NLRP3 NF-kB->NLRP3 IL-1b IL-1b Pro-IL-1b->IL-1b Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly Activation Signal Activation Signal Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 Cleavage Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1->Pro-IL-1b Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis This compound This compound This compound->NF-kB Inhibits Expression This compound->Caspase-1 Inhibits Activity

This compound inhibits both the priming and activation steps of the inflammasome pathway.
Natural Chalcones: Broad Anti-Inflammatory Mechanisms

Natural chalcones exert their anti-inflammatory effects through various mechanisms, with the inhibition of the NF-κB signaling pathway being a key target. By inhibiting NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Natural_Chalcone_Mechanism Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NF-kB NF-kB IkB->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Natural Chalcones Natural Chalcones Natural Chalcones->IKK Natural Chalcones->NF-kB Inhibit Translocation

Natural chalcones often inhibit the NF-κB signaling pathway to reduce inflammation.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of compounds. Below are detailed methodologies for key assays cited in this guide.

NLRP3 Inflammasome Activation Assay

This assay is used to assess the ability of a compound to inhibit the activation of the NLRP3 inflammasome.

1. Cell Culture and Priming:

  • Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are then primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

2. Compound Treatment and Inflammasome Activation:

  • After priming, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

  • NLRP3 inflammasome is then activated by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.

3. Measurement of IL-1β Secretion:

  • The cell culture supernatants are collected.

  • The concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

4. Western Blot for Caspase-1 Cleavage:

  • The cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against cleaved caspase-1 and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Inflammasome_Workflow cluster_setup Cell Preparation cluster_treatment Treatment & Activation cluster_analysis Analysis A Seed BMDMs in 24-well plates B Prime with LPS (4h) A->B C Treat with Test Compound (1h) B->C D Activate with ATP/Nigericin (1h) C->D E Collect Supernatant D->E F Lyse Cells D->F G ELISA for IL-1β E->G H Western Blot for Cleaved Caspase-1 F->H

Experimental workflow for the NLRP3 inflammasome activation assay.
MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (e.g., natural chalcones) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

3. MTT Addition and Incubation:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This comparative analysis reveals that while both the synthetic chalcone this compound and natural chalcone compounds exhibit significant anti-inflammatory properties, their primary mechanisms of action and the focus of current research differ. This compound has been specifically characterized as a pan-inflammasome inhibitor, offering a targeted approach to diseases driven by inflammasome dysregulation. Natural chalcones, on the other hand, demonstrate a broader spectrum of anti-inflammatory and cytotoxic activities, often through the modulation of multiple signaling pathways, including NF-κB.

For researchers in drug development, the choice between pursuing synthetic derivatives like this compound or exploring the vast chemical space of natural chalcones will depend on the specific therapeutic target and desired pharmacological profile. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for designing and interpreting future studies in this promising field of medicinal chemistry. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these compounds.

References

Head-to-Head Comparison of JC2-11 with Other Caspase-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel caspase-1 inhibitor JC2-11 against other established alternatives. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform inhibitor selection for studies on inflammation and pyroptosis.

Introduction to Caspase-1 Inhibition

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical inflammatory caspase that plays a central role in the innate immune response. Its activation within multi-protein complexes called inflammasomes triggers the maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and initiates a lytic form of programmed cell death termed pyroptosis through the cleavage of Gasdermin D. Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target. A variety of small molecule inhibitors have been developed to modulate caspase-1 activity, each with distinct mechanisms and potencies. This guide focuses on this compound, a benzylideneacetophenone derivative, and compares its performance with other well-characterized caspase-1 inhibitors.

Performance Comparison of Caspase-1 Inhibitors

The following table summarizes the quantitative data for this compound and other prominent caspase-1 inhibitors. While a specific IC50 value for this compound's direct inhibition of caspase-1 is not yet published, studies demonstrate its dose-dependent inhibitory effect on caspase-1 activity.

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)Selectivity
This compound Pan-inflammasome, including Caspase-1Blocks inflammasome component expression, inhibits mitochondrial ROS production, and directly inhibits caspase-1 activity.Not yet reported. Demonstrates dose-dependent inhibition of caspase-1 activity.Broadly inhibits NLRP3, NLRC4, AIM2, and non-canonical inflammasomes.
Pralnacasan (VX-740) Caspase-1Reversible, covalent inhibitor.Ki: 1.4 nM. IC50: 1.3 nM.Selective for caspase-1 over caspases-3 and -8.
Belnacasan (VX-765) Caspase-1, Caspase-4Reversible, covalent inhibitor. Prodrug of VRT-043198.Ki: 0.8 nM (for Caspase-1).More potent than Pralnacasan. Also inhibits caspase-4.
Ac-YVAD-CMK Caspase-1Irreversible, covalent inhibitor.Not specified, but described as a potent inhibitor.Selective for caspase-1.
Z-VAD-FMK Pan-caspaseIrreversible, covalent inhibitor.Broad-spectrum, inhibits most caspases.Pan-caspase inhibitor, not selective for caspase-1.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess their efficacy.

Caspase-1 Activation and Inflammasome Signaling

Caspase-1 is activated downstream of various inflammasome sensors that respond to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The diagram below illustrates the canonical inflammasome activation pathway leading to caspase-1-mediated cytokine maturation and pyroptosis.

G cluster_0 Upstream Signaling cluster_1 Inflammasome Assembly & Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., TLRs) PAMPs_DAMPs->PRR NFkB NF-κB Activation PRR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b Mature_IL1b Mature IL-1β & IL-18 Pro_IL1b->Mature_IL1b Inflammasome_Sensor Inflammasome Sensor (e.g., NLRP3) ASC ASC Adaptor Inflammasome_Sensor->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Active_Casp1->Mature_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis Pore Formation

Caption: Canonical Inflammasome Activation Pathway.

Experimental Workflow for Assessing Caspase-1 Inhibition

The efficacy of caspase-1 inhibitors is typically evaluated through a series of in vitro and cell-based assays. The following diagram outlines a general experimental workflow.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Recombinant_Casp1 Recombinant Caspase-1 Substrate Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Recombinant_Casp1->Substrate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Recombinant_Casp1 Fluorescence Measure Fluorescence Substrate->Fluorescence Macrophages Immune Cells (e.g., Macrophages) Priming Priming (e.g., LPS) Macrophages->Priming Activation Activation (e.g., Nigericin) Priming->Activation Measurement Measure Readouts: - IL-1β Release (ELISA) - Caspase-1 Cleavage (Western Blot) - Pyroptosis (LDH Assay) Activation->Measurement Inhibitor_Cell Test Inhibitor Inhibitor_Cell->Macrophages

Caption: General Experimental Workflow for Caspase-1 Inhibitor Testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate caspase-1 inhibitors.

In Vitro Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of recombinant caspase-1 and its inhibition by a test compound.

Materials:

  • Recombinant human or murine caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Test inhibitor (e.g., this compound) and positive control (e.g., Ac-YVAD-CMK)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control in assay buffer.

  • In a 96-well plate, add the recombinant caspase-1 to each well, followed by the diluted inhibitors or vehicle control.

  • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Continue to monitor the fluorescence kinetically over a period of 1-2 hours.

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each inhibitor concentration. IC50 values can be calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Inflammasome Activation Assay

This assay assesses the ability of an inhibitor to block caspase-1 activation and its downstream effects in a cellular context.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 human monocytic cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS) for priming

  • Inflammasome activator (e.g., Nigericin or ATP)

  • Test inhibitor (e.g., this compound)

  • Reagents for downstream analysis:

    • ELISA kit for IL-1β detection

    • Antibodies for Western blotting (anti-caspase-1)

    • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed macrophages in a 24- or 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • Priming: Add LPS (e.g., 1 µg/mL) to the cells and incubate for 3-4 hours to upregulate the expression of inflammasome components.

  • Activation: Add the inflammasome activator (e.g., 10 µM Nigericin) and incubate for an additional 1-2 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for IL-1β ELISA and LDH assay.

    • Lyse the cells to prepare protein extracts for Western blotting.

  • Analysis:

    • IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants according to the manufacturer's protocol.

    • Western Blot: Analyze the cell lysates for the cleavage of pro-caspase-1 to its active p20 subunit.

    • LDH Assay: Measure the release of lactate dehydrogenase into the supernatant as an indicator of pyroptotic cell death.

  • Data Interpretation: Compare the levels of IL-1β, cleaved caspase-1, and LDH in the inhibitor-treated groups to the vehicle control to determine the inhibitory effect.

Conclusion

This compound emerges as a promising pan-inflammasome inhibitor with a multi-faceted mechanism of action that includes the direct inhibition of caspase-1 activity. While established inhibitors like Pralnacasan and Belnacasan offer high potency and selectivity for caspase-1, this compound's broader inhibitory profile across different inflammasomes may provide a therapeutic advantage in complex inflammatory conditions. Further studies are warranted to quantify the precise IC50 of this compound for caspase-1 and to fully elucidate its selectivity profile against other caspases. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to evaluate and select the most appropriate caspase-1 inhibitor for their specific research needs.

JC2-11: An In Vivo Efficacy Comparison in Inflammasome-Driven Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of JC2-11, a novel pan-inflammasome inhibitor, with other established alternatives. This analysis is based on available preclinical data and aims to inform future research and development decisions.

This compound, a benzylideneacetophenone derivative, has emerged as a potent inhibitor of multiple inflammasome pathways, including NLRP3, NLRC4, and AIM2.[1][2] Its mechanism of action involves the suppression of inflammasome component expression during the priming phase, reduction of mitochondrial reactive oxygen species (ROS), and direct inhibition of caspase-1 activity.[1][2] This broad activity profile suggests its therapeutic potential in a range of inflammatory diseases.

This guide summarizes the current in vivo data for this compound and juxtaposes it with the performance of the well-characterized NLRP3-specific inhibitor, MCC950, and the widely used anti-inflammatory drug, colchicine, in relevant disease models.

In Vivo Efficacy of this compound: LPS-Induced Systemic Inflammation

To date, the published in vivo efficacy of this compound has been demonstrated in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[1][2] This model mimics the acute inflammatory response triggered by bacterial endotoxins, a process heavily reliant on inflammasome activation.

In this model, this compound demonstrated a significant reduction in the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator of inflammasome-driven inflammation.[1][2]

Table 1: In Vivo Efficacy of this compound in LPS-Induced Inflammation Model

Compound Disease Model Animal Dosage Administration Route Key Finding Reference
This compoundLPS-Induced Systemic InflammationMouse250 µ g/mouse Intraperitoneal (IP)Attenuated peritoneal IL-1β secretion[1]

Comparative Landscape: Efficacy of Alternative Inflammasome Modulators

Direct comparative in vivo studies between this compound and other inflammasome inhibitors have not yet been published. To provide a framework for evaluating its potential, this section summarizes the in vivo efficacy of MCC950 and colchicine in disease models where inflammasome activation is a critical component of the pathophysiology.

MCC950: A Selective NLRP3 Inhibitor

MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome. Its efficacy has been demonstrated in a variety of preclinical disease models.

Table 2: In Vivo Efficacy of MCC950 in Various Disease Models

Compound Disease Model Animal Dosage Administration Route Key Finding
MCC950Gouty Arthritis (MSU crystal-induced)Mouse10 mg/kgIntraperitoneal (IP)Reduced joint swelling and neutrophil influx
MCC950Neuroinflammation (Spinal Cord Injury)Mouse10 mg/kg and 50 mg/kgIntraperitoneal (IP)Improved neurological outcomes and reduced inflammatory markers
MCC950Type 2 DiabetesMouse10 mg/kgOralImproved glucose tolerance and insulin sensitivity
Colchicine: A Clinically Utilized Anti-inflammatory Agent

Colchicine is a widely used medication for the treatment of gout and other inflammatory conditions. Its mechanism of action includes the inhibition of microtubule polymerization, which in turn affects inflammasome activation.

Table 3: In Vivo Efficacy of Colchicine in Inflammatory Disease Models

Compound Disease Model Animal Dosage Administration Route Key Finding
ColchicineGouty Arthritis (MSU crystal-induced)Mouse1 mg/kgIntraperitoneal (IP)Reduced paw swelling and inflammatory cell infiltration
ColchicineVascular CalcificationMouseNot SpecifiedNot SpecifiedReduced calcium accumulation in vitro and in vivo

Experimental Protocols

This compound in LPS-Induced Systemic Inflammation
  • Animals: Female C57BL/6 mice (8-week-old).

  • Induction of Inflammation: A single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) at a dose of 100 µ g/mouse .

  • Treatment: this compound was administered via IP injection at a dose of 250 µ g/mouse at specified time points relative to the LPS injection.

  • Outcome Measurement: Six hours after the initial LPS injection, mice were euthanized, and a peritoneal lavage was performed using 5 mL of phosphate-buffered saline (PBS). The collected peritoneal fluid was then analyzed for IL-1β concentration using an enzyme-linked immunosorbent assay (ELISA).[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Inflammasome Activation and Inhibition by this compound

cluster_0 Priming Step cluster_1 Activation Step PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Expression NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Casp1_act Caspase-1 Activation Pro_IL1B->Casp1_act Stimuli Activation Stimuli (e.g., ATP, Toxins) NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 ROS Mitochondrial ROS Stimuli->ROS NLRP3->Casp1_act IL1B Mature IL-1β Secretion Casp1_act->IL1B ROS->NLRP3 JC2_11 This compound JC2_11->NFkB Inhibits JC2_11->Casp1_act Inhibits JC2_11->ROS Inhibits

Caption: Mechanism of this compound action on the inflammasome pathway.

Experimental Workflow for In Vivo Efficacy of this compound

cluster_workflow In Vivo Experimental Workflow start Start: 8-week-old mice treatment_groups Treatment Groups: 1. Vehicle Control 2. LPS only 3. LPS + this compound start->treatment_groups ip_injection Intraperitoneal (IP) Injection: - LPS (100 µg/mouse) - this compound (250 µg/mouse) treatment_groups->ip_injection incubation Incubation Period: 6 hours ip_injection->incubation euthanasia Euthanasia & Peritoneal Lavage incubation->euthanasia analysis Analysis: ELISA for IL-1β in peritoneal fluid euthanasia->analysis end End: Comparative Data analysis->end

Caption: Workflow for assessing this compound efficacy in the LPS mouse model.

Conclusion

This compound demonstrates promising pan-inflammasome inhibitory activity in a preclinical model of systemic inflammation. Its ability to attenuate IL-1β secretion in vivo underscores its potential as a therapeutic agent for inflammasome-driven diseases. However, the current body of evidence is limited to this single model, and direct comparisons with other inflammasome inhibitors are lacking.

Future research should focus on evaluating the efficacy of this compound in a broader range of disease models, such as those for gout, neuroinflammatory disorders, and metabolic diseases. Direct, head-to-head comparative studies with selective inhibitors like MCC950 and clinically relevant drugs such as colchicine will be crucial to fully elucidate the therapeutic potential and position of this compound in the landscape of anti-inflammatory treatments.

References

JC2-11: A Pan-Inflammasome Inhibitor Targeting Both Canonical and Non-Canonical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of JC2-11's Broad-Spectrum Inflammasome Inhibition.

The dysregulation of inflammasome activation is a key driver of chronic inflammation and is implicated in a wide range of diseases, from metabolic disorders to cancers. The development of small molecule inhibitors that can modulate inflammasome activity is therefore of significant therapeutic interest. This guide provides a comparative analysis of this compound, a benzylideneacetophenone derivative of the chalcone family, and its effects on both canonical and non-canonical inflammasome pathways. Experimental data is presented to compare its efficacy against different inflammasome subtypes and in context with other known inhibitors.

Performance of this compound Against Canonical and Non-Canonical Inflammasomes

This compound has demonstrated potent inhibitory activity across a range of inflammasomes, suggesting it acts as a pan-inflammasome inhibitor. Its efficacy has been evaluated against the canonical NLRP3, NLRC4, and AIM2 inflammasomes, as well as the non-canonical inflammasome pathway. The following table summarizes the inhibitory effects of this compound on the secretion of key inflammatory markers in response to various inflammasome activators in bone marrow-derived macrophages (BMDMs) and human THP-1 macrophages.

Inflammasome TypeActivatorCell TypeThis compound Concentration (µM)Approximate Inhibition of IL-1β Secretion (%)Key Downstream Effects Inhibited
Canonical
NLRP3Nigericin, MSU, ATPBMDM, THP-110> 80%Caspase-1 cleavage, GSDMD cleavage, LDH release
NLRC4FlagellinBMDM, THP-110> 70%Caspase-1 cleavage, IL-1β secretion
AIM2dsDNABMDM, THP-110> 70%Caspase-1 cleavage, IL-1β secretion
Non-Canonical Transfected LPSBMDM, THP-110> 70%Caspase-1 cleavage, IL-1β secretion

Data is estimated from graphical representations in Lee G, et al. Sci Rep. 2022.

Mechanism of Action: A Multi-pronged Approach

This compound employs a multi-faceted mechanism to achieve its broad-spectrum inflammasome inhibition, targeting key steps in both the priming and activation phases of the inflammasome response.

  • Inhibition of the Priming Step: this compound has been shown to block the expression of essential inflammasome components, including NLRP3 and pro-IL-1β, during the initial priming phase induced by lipopolysaccharide (LPS).

  • Reduction of Mitochondrial Reactive Oxygen Species (mROS): A key activator of the NLRP3 inflammasome is the production of mitochondrial reactive oxygen species (mROS). This compound effectively interrupts the production of mROS, thereby preventing a critical activation signal.

  • Direct Inhibition of Caspase-1 Activity: this compound directly inhibits the enzymatic activity of caspase-1, the central effector protease of the inflammasome cascade responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.

cluster_priming Priming Step cluster_activation Activation Step LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Genes Upregulation of NLRP3, pro-IL-1β NFkB->Genes JC2_11_prime This compound JC2_11_prime->Genes Inhibits Activators NLRP3 Activators (e.g., Nigericin, ATP) mROS Mitochondrial ROS Activators->mROS NLRP3_Assembly NLRP3 Inflammasome Assembly mROS->NLRP3_Assembly Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 Cytokines IL-1β/IL-18 Maturation Casp1->Cytokines JC2_11_ros This compound JC2_11_ros->mROS Inhibits JC2_11_casp1 This compound JC2_11_casp1->Casp1 Inhibits

Caption: Multi-target mechanism of this compound.

Comparative Perspective: this compound vs. Alternative Inflammasome Inhibitors

A key differentiator for this compound is its broad inhibitory profile, which contrasts with more specific inhibitors like MCC950.

  • This compound (Pan-Inflammasome Inhibitor): As a chalcone derivative, this compound demonstrates the ability to suppress multiple types of inflammasomes. This broad activity could be advantageous in complex inflammatory diseases where multiple inflammasome pathways may be activated.

  • MCC950 (NLRP3-Specific Inhibitor): MCC950 is a well-characterized and highly specific inhibitor of the NLRP3 inflammasome. It does not affect other inflammasomes like AIM2 or NLRC4. This specificity is valuable for research purposes to dissect the role of NLRP3 and for therapeutic indications where NLRP3 is the primary driver of pathology.

The choice between a pan-inhibitor like this compound and a specific inhibitor like MCC950 would depend on the therapeutic strategy and the specific disease pathology being targeted.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound.

Inflammasome Activation in Macrophages
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from the bone marrow of mice. The human monocytic cell line THP-1 is differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of inflammasome components.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes.

  • Activation:

    • NLRP3: Activated with Nigericin (10 µM), MSU crystals (250 µg/mL), or ATP (5 mM).

    • NLRC4: Activated by transfecting flagellin (1 µg/mL) using a transfection reagent.

    • AIM2: Activated by transfecting dsDNA (2 µg/mL) using a transfection reagent.

    • Non-canonical: Activated by transfecting LPS (2 µg/mL) using a transfection reagent.

  • Sample Collection: Cell culture supernatants and cell lysates are collected after a defined incubation period for downstream analysis.

Safety Operating Guide

Essential Safety and Disposal Procedures for JC2-11

Author: BenchChem Technical Support Team. Date: November 2025

JC2-11, a benzylideneacetophenone derivative, is a synthetic chalcone compound utilized in laboratory research for its antioxidant and anti-inflammatory properties. As with any laboratory chemical, adherence to proper handling and disposal protocols is paramount to ensure personnel safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, based on the safety profiles of related chalcone compounds.

Physicochemical Data of Structurally Related Compound

PropertyValue
Molecular FormulaC15H12O
Molar Mass208.26 g/mol
AppearanceYellow Granular Powder
Melting Point55-59°C
Boiling Point345-348°C (with slight decomposition)
Flash Point>110°C (>230°F)
SolubilitySoluble in ether, chloroform, carbon disulfide, and benzene. Slightly soluble in alcohol.

Experimental Protocols: Safe Handling and Disposal Workflow

Proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following workflow provides a step-by-step guide for the safe handling and disposal of this compound and similar chalcone derivatives in a laboratory setting.

G cluster_handling Safe Handling of this compound cluster_disposal Disposal Procedures PPE 1. Wear Appropriate PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Ventilation 2. Use in a Well-Ventilated Area - Fume Hood Recommended PPE->Ventilation Proceed to Avoidance 3. Avoid Contact and Inhalation - Do not ingest - Avoid breathing dust Ventilation->Avoidance Maintain Waste_Collection 4. Collect Waste - Place in a designated, labeled, and sealed container. Avoidance->Waste_Collection After use Segregation 5. Segregate Chemical Waste - Do not mix with incompatible materials. Waste_Collection->Segregation Ensure Consult_Regs 6. Consult Regulations - Refer to institutional and local hazardous waste guidelines. Segregation->Consult_Regs Before final disposal Disposal_Vendor 7. Dispose via Approved Vendor - Transfer to an authorized chemical waste disposal facility. Consult_Regs->Disposal_Vendor Follow

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid waste container. The container should be made of a material compatible with the solvents used.

    • Do not dispose of this compound down the drain or in regular trash.[3][4]

  • Waste Segregation: Store the this compound waste container separately from incompatible chemicals.[5][6] As a general guideline for chalcones, avoid mixing with strong oxidizing agents.[1][7]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other components of the waste mixture.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition, while awaiting pickup.[1][6][7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][6] Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with all applicable regulations.[3]

  • Spill Cleanup: In the event of a spill, use absorbent material to contain the substance.[1][7] Scoop the material into a designated hazardous waste container.[1][7] Ensure the area is then decontaminated. For significant spills, contact your institution's EHS office immediately.[6]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for studying the effect of this compound on inflammasome activation, a key application of this compound.

G cluster_workflow Experimental Workflow: this compound Effect on Inflammasome Activation Cell_Culture 1. Cell Culture (e.g., Macrophages) Priming 2. Priming Step (e.g., with LPS) Cell_Culture->Priming Prepare cells Treatment 3. Treatment - Add this compound - Add Inflammasome Activator Priming->Treatment Prime cells Incubation 4. Incubation Treatment->Incubation Allow reaction Analysis 5. Analysis - ELISA (e.g., for IL-1β) - Western Blot (e.g., for Caspase-1) Incubation->Analysis Collect samples Results 6. Results Interpretation Analysis->Results Analyze data

Caption: Experimental workflow for this compound inflammasome studies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling JC2-11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of JC2-11, a benzylideneacetophenone derivative and known inflammasome inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a chalcone derivative necessitates stringent handling procedures. The following PPE is mandatory when working with this compound and similar chemical compounds.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dust or aerosols.

In case of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound as an inflammasome inhibitor.[1]

G Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare this compound Stock Solution Prepare this compound Stock Solution Treat with this compound Treat with this compound Prepare this compound Stock Solution->Treat with this compound Cell Culture Cell Culture Prime Cells (e.g., with LPS) Prime Cells (e.g., with LPS) Cell Culture->Prime Cells (e.g., with LPS) Prime Cells (e.g., with LPS)->Treat with this compound Induce Inflammasome Activation Induce Inflammasome Activation Treat with this compound->Induce Inflammasome Activation Collect Supernatant and Cell Lysates Collect Supernatant and Cell Lysates Induce Inflammasome Activation->Collect Supernatant and Cell Lysates Measure Cytokine Release (e.g., IL-1β) Measure Cytokine Release (e.g., IL-1β) Collect Supernatant and Cell Lysates->Measure Cytokine Release (e.g., IL-1β) Western Blot for Caspase-1 Cleavage Western Blot for Caspase-1 Cleavage Collect Supernatant and Cell Lysates->Western Blot for Caspase-1 Cleavage

Caption: A typical workflow for studying the inhibitory effects of this compound on inflammasome activation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and pipette tips.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Dispose of in a designated sharps container for chemical contaminants.

Follow all local, state, and federal regulations for the disposal of chemical waste.

Key Experimental Protocols

This compound has been identified as an inhibitor of NLRP3, NLRC4, and AIM2 inflammasomes.[1] A general protocol for assessing its inhibitory activity is provided below.

Protocol: Assessment of this compound Inhibition of Inflammasome Activation

1. Cell Culture and Priming:

  • Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) under standard conditions.
  • Prime the cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
  • Treat the primed cells with varying concentrations of this compound for a predetermined incubation period.

3. Inflammasome Activation:

  • Induce inflammasome activation using a specific agonist (e.g., ATP or nigericin for NLRP3, flagellin for NLRC4, or poly(dA:dT) for AIM2).

4. Measurement of Inflammasome Activity:

  • Collect the cell culture supernatant.
  • Quantify the levels of secreted IL-1β using an ELISA kit.
  • Analyze cell lysates by Western blot to detect the cleavage of caspase-1.

Signaling Pathway

This compound exerts its inhibitory effects by targeting key components of the inflammasome signaling pathway. The following diagram illustrates the general mechanism of inflammasome activation and the proposed points of inhibition by this compound.

G Inflammasome Activation and Inhibition by this compound cluster_stimuli Stimuli cluster_pathway Signaling Pathway cluster_inhibitor Inhibition PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, NLRC4, AIM2) PAMPs_DAMPs->PRR ASC ASC Adaptor Protein PRR->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b Mature IL-1β (Inflammatory Cytokine) Pro_IL1b->IL1b JC2_11 This compound JC2_11->PRR Inhibits activation JC2_11->Caspase1 Inhibits activity

Caption: this compound inhibits inflammasome activation by targeting pattern recognition receptors and caspase-1 activity.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。